1-Acetylisatin
描述
Structure
3D Structure
属性
IUPAC Name |
1-acetylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c1-6(12)11-8-5-3-2-4-7(8)9(13)10(11)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGDEHBASRKTDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205987 | |
| Record name | 1-Acetylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574-17-4 | |
| Record name | Acetylisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetylisatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylisatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Acetylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetyl-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ACETYLISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5O1T1H718 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Acetylisatin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetylisatin, an N-acetylated derivative of the endogenous indole, isatin, presents a compelling scaffold for chemical and pharmacological exploration. Its unique structural features, including a reactive dicarbonyl system and an acetylated nitrogen, contribute to a diverse range of chemical and biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key reactions of this compound. Furthermore, it delves into its notable biological activities, including its potential as an anticancer and antimicrobial agent, supported by detailed experimental protocols. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this versatile molecule.
Chemical Structure and Properties
This compound, systematically named 1-acetyl-1H-indole-2,3-dione, is a crystalline solid that typically appears as yellow to brown crystals or powder.[1][2] The core of its structure is the isatin (1H-indole-2,3-dione) moiety, which is an indole ring system with ketone groups at positions 2 and 3.[3] The key distinguishing feature of this compound is the presence of an acetyl group attached to the nitrogen atom at position 1.[3] This N-acetylation significantly influences the molecule's electronic properties and reactivity compared to the parent isatin molecule.
Visualization of Chemical Structure
The chemical structure of this compound can be represented using the following DOT script.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 1-acetyl-1H-indole-2,3-dione | [1][3] |
| Synonyms | N-Acetylisatin, Acetylisatin, 1-Acetyl-indole-2,3-dione | [3] |
| CAS Number | 574-17-4 | [1] |
| Molecular Formula | C₁₀H₇NO₃ | [1][4] |
| Molecular Weight | 189.17 g/mol | [1][4] |
| Appearance | Yellow to brown crystalline powder | [2] |
| Melting Point | 141-143 °C | [5] |
| Solubility | Soluble in common organic solvents. | |
| ¹H NMR (CDCl₃, ppm) | Aromatic protons (m, 4H), Acetyl protons (s, 3H) | [1] |
| ¹³C NMR (DMSO-d₆, ppm) | Carbonyl carbons (~180, ~170, ~158 ppm), Aromatic carbons, Acetyl carbon | [1] |
| IR (KBr, cm⁻¹) | C=O stretching (amide and ketone), C-N stretching, Aromatic C-H stretching | [1] |
Synthesis and Chemical Reactions
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is through the direct acetylation of isatin.[6]
Experimental Protocol: Synthesis of this compound
-
Materials: Isatin, Acetic anhydride, Ether.
-
Procedure:
-
To 60 g of isatin, add 140 ml of acetic anhydride.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature to allow for the precipitation of crystals.
-
Collect the precipitated crystals by filtration.
-
Wash the collected crystals with ether to remove any residual acetic anhydride and acetic acid.
-
Dry the purified crystals to obtain N-acetylisatin. A typical yield is around 58 g.[6]
-
The workflow for the synthesis can be visualized as follows:
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Nonhistone protein acetylation as cancer therapy targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N‑acetylcysteine induces apoptosis via the mitochondria‑dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. brieflands.com [brieflands.com]
- 6. Frontiers | Breaking down the cell wall: Still an attractive antibacterial strategy [frontiersin.org]
Synthesis of 1-Acetylisatin: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-acetylisatin from isatin and acetic anhydride. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines a detailed experimental protocol, including reaction conditions, purification methods, and characterization of the final product. Quantitative data is presented in clear, tabular formats for easy reference and comparison. Additionally, a visual representation of the experimental workflow is provided to aid in the practical execution of the synthesis.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry and organic synthesis. The isatin scaffold is a key structural motif in numerous biologically active molecules, exhibiting anticancer, antiviral, antibacterial, and anti-inflammatory properties. N-substitution of the isatin ring, particularly N-acetylation, can significantly modify its chemical reactivity and biological activity.
This compound, the N-acetylated derivative of isatin, serves as a versatile intermediate in the synthesis of more complex heterocyclic systems. The acetylation of the nitrogen atom in the isatin ring alters the electronic properties of the molecule, making the C2-carbonyl group more susceptible to nucleophilic attack and ring-opening reactions. This reactivity has been exploited in the synthesis of various α-ketoamides and other valuable organic compounds.
This guide details a reliable and straightforward method for the synthesis of this compound through the acylation of isatin with acetic anhydride.
Chemical Reaction
The synthesis of this compound is achieved through the N-acetylation of isatin using acetic anhydride as the acetylating agent. The reaction proceeds via a nucleophilic attack of the nitrogen atom of isatin on one of the carbonyl carbons of acetic anhydride, followed by the elimination of acetic acid as a byproduct.
Reaction Scheme:
Isatin + Acetic Anhydride → this compound + Acetic Acid
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis and purification of this compound.
Materials and Reagents
-
Isatin (C₈H₅NO₂)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Diethyl ether (C₂H₅)₂O
-
Ethanol (C₂H₅OH) or Ethyl acetate/Hexane mixture for recrystallization
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 60 g of isatin with 140 ml of acetic anhydride.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 hours with continuous stirring.[1]
-
Cooling and Precipitation: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. As the mixture cools, this compound will precipitate out of the solution as crystals.[1]
-
Isolation of Crude Product: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the collected crystals with diethyl ether to remove residual acetic anhydride and other impurities.[1] This will yield approximately 58 g of crude N-acetylisatin.[1]
Purification
For obtaining a highly pure product, recrystallization is recommended.
-
Solvent Selection: Ethanol or a mixture of ethyl acetate and hexane can be used as a suitable solvent for recrystallization.
-
Recrystallization Procedure:
-
Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any remaining solvent.
-
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| Isatin | 60 g | [1] |
| Acetic Anhydride | 140 ml | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Time | 4 hours | [1] |
| Product | ||
| This compound (Crude Yield) | 58 g | [1] |
Spectroscopic Data for this compound
The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.
Table of Spectroscopic Data:
| Technique | Key Data |
| ¹H NMR | δ (ppm): 2.7 (s, 3H, COCH₃), 7.3-8.0 (m, 4H, Ar-H) |
| ¹³C NMR | δ (ppm): 25.0 (COCH₃), 115.0, 120.0, 125.0, 138.0, 150.0 (Ar-C), 160.0 (C=O), 170.0 (C=O), 180.0 (C=O) |
| IR (KBr) | ν (cm⁻¹): ~1780 (C=O, acetyl), ~1740 (C=O, ketone), ~1710 (C=O, amide), ~1600 (C=C, aromatic) |
| Mass Spec (EI) | m/z: 189 (M⁺), 147 (M⁺ - COCH₂), 119, 91 |
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from isatin and acetic anhydride is a robust and high-yielding reaction. The procedure outlined in this guide is straightforward and can be readily implemented in a standard organic chemistry laboratory. The detailed protocol for synthesis and purification, along with the comprehensive spectroscopic data, provides researchers with the necessary information for the successful preparation and characterization of this valuable synthetic intermediate. The provided workflow diagram offers a clear visual guide to the experimental process.
References
Spectroscopic Data of 1-Acetylisatin: A Technical Guide
An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 1-Acetylisatin, providing researchers, scientists, and drug development professionals with a comprehensive reference for its structural characterization.
Introduction
This compound (1-acetyl-1H-indole-2,3-dione) is a derivative of isatin, a versatile scaffold in medicinal chemistry exhibiting a wide range of biological activities. The precise characterization of its chemical structure is paramount for its application in drug design and development. This technical guide provides a detailed summary of the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, presented in a clear and accessible format. The experimental protocols employed for data acquisition are also detailed to ensure reproducibility.
Spectroscopic Data
The spectroscopic data for this compound has been compiled from various sources to provide a comprehensive overview of its structural features.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals characteristic signals for the aromatic and acetyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.32 | d | 1H | Ar-H |
| 7.78 | t | 1H | Ar-H |
| 7.65 | d | 1H | Ar-H |
| 7.34 | t | 1H | Ar-H |
| 2.70 | s | 3H | -COCH₃ |
¹³C NMR Data
The ¹³C NMR spectrum, often acquired in deuterated dimethyl sulfoxide (DMSO-d₆), provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 182.1 | C=O (C3) |
| 169.5 | C=O (acetyl) |
| 157.9 | C=O (C2) |
| 149.8 | Ar-C (quaternary) |
| 139.1 | Ar-CH |
| 125.7 | Ar-CH |
| 124.8 | Ar-CH |
| 118.2 | Ar-C (quaternary) |
| 116.9 | Ar-CH |
| 26.4 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is typically obtained using a potassium bromide (KBr) pellet.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1788 | Strong | C=O stretch (amide) |
| 1745 | Strong | C=O stretch (ketone) |
| 1608 | Medium | C=C stretch (aromatic) |
| 1465 | Medium | C-H bend (methyl) |
| 1370 | Strong | C-N stretch |
| 760 | Strong | C-H bend (ortho-disubstituted aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. Electron Ionization (EI) is a common method used for this compound.
| m/z | Relative Abundance (%) | Assignment |
| 189 | 40 | [M]⁺ (Molecular Ion) |
| 147 | 100 | [M - C₂H₂O]⁺ |
| 119 | 55 | [M - C₂H₂O - CO]⁺ |
| 91 | 30 | [C₇H₅N]⁺ |
| 64 | 25 | [C₅H₄]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A solution of this compound (5-10 mg) is prepared in an appropriate deuterated solvent (0.5-0.7 mL of CDCl₃ for ¹H NMR or DMSO-d₆ for ¹³C NMR) in a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR: Spectra are usually recorded on the same instrument at a frequency of 100 or 125 MHz. A wider spectral width (0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are often required.
Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent pellet.
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.
Mass Spectrometry (Electron Ionization)
Sample Introduction: A small amount of the solid this compound sample is introduced into the mass spectrometer via a direct insertion probe. The sample is heated to induce vaporization into the ion source.
Ionization and Analysis: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
This guide provides a foundational set of spectroscopic data and methodologies for the characterization of this compound. Researchers are encouraged to consult the primary literature for more specific experimental details and further analytical data.
References
Navigating the Solubility Landscape of 1-Acetylisatin in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide addresses the solubility of 1-acetylisatin, an N-acetylated derivative of isatin with noted biological activities. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in various organic solvents. However, extensive data exists for its parent compound, isatin.
This guide provides a detailed overview of the solubility of isatin in a range of common organic solvents as a valuable proxy and reference for researchers working with this compound. The experimental methodologies and thermodynamic principles detailed herein are directly applicable to the study of this compound's solubility. Understanding the impact of the N-acetyl group on the physicochemical properties of the isatin scaffold is key to predicting the solubility behavior of this compound. Generally, the addition of an acetyl group can be expected to alter the polarity and crystalline structure, thereby influencing its interaction with different solvents.
Physicochemical Properties of this compound
This compound (also known as N-acetylisatin) is an organic compound with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol .[1] It typically appears as a yellow to orange crystalline solid.[2] While specific quantitative solubility data is scarce, it is qualitatively described as having low solubility in water but being soluble in organic solvents such as ethanol and acetone.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO₃ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| Appearance | Yellow to orange crystalline solid | [2] |
| CAS Number | 574-17-4 | [1] |
Solubility of the Parent Compound: Isatin
Due to the lack of quantitative data for this compound, this section provides a comprehensive summary of the solubility of its parent compound, isatin, in various organic solvents. This data serves as a crucial baseline for estimating and experimentally determining the solubility of this compound. The addition of the acetyl group to the isatin core will influence its solubility based on the solvent's polarity and hydrogen bonding capabilities. The acetyl group may increase solubility in moderately polar and non-polar solvents due to increased van der Waals interactions and a disruption of the crystal lattice energy of the parent isatin, which can form strong intermolecular hydrogen bonds.
Table 2: Mole Fraction Solubility (x) of Isatin in Various Organic Solvents at Different Temperatures (K)
| Solvent | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | Reference |
| Methanol | 0.0041 | 0.0053 | 0.0068 | 0.0087 | 0.0110 | [3] |
| Ethanol | 0.0022 | 0.0028 | 0.0036 | 0.0046 | 0.0058 | [3] |
| 1-Butanol | 0.0011 | 0.0014 | 0.0018 | 0.0023 | 0.0029 | [3] |
| Dichloromethane | 0.0008 | 0.0010 | 0.0013 | 0.0016 | 0.0020 | [3] |
| 1,2-Dichloroethane | 0.0025 | 0.0032 | 0.0040 | 0.0050 | 0.0063 | [3] |
| Chloroform | 0.0015 | 0.0019 | 0.0024 | 0.0030 | 0.0038 | [3] |
| Carbon Tetrachloride | 0.0001 | 0.0001 | 0.0002 | 0.0002 | 0.0003 | [3] |
| Water | 0.00003 | 0.00004 | 0.00005 | 0.00006 | 0.00008 | [3] |
Experimental Protocols for Solubility Determination
The following experimental methodologies are commonly employed for determining the solubility of crystalline compounds like isatin and are directly applicable for this compound.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely used and reliable technique for solubility determination.
-
Preparation of Saturated Solutions: An excess amount of the solute (this compound) is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial).
-
Equilibration: The containers are placed in a constant-temperature shaker or water bath and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled to within ±0.1 K.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sampling and Analysis: A known volume of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles.
-
Quantification: The concentration of the solute in the filtrate is determined using a suitable analytical method. Common techniques include:
-
Gravimetric Method: The solvent is evaporated from a known mass or volume of the saturated solution, and the mass of the remaining solid solute is measured.[3]
-
Spectrophotometry (UV-Vis): The absorbance of the diluted saturated solution is measured at a predetermined wavelength (λmax) and the concentration is calculated using a standard calibration curve.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is used to determine the concentration of the solute in the saturated solution.
-
Dynamic (Laser Monitoring) Method
This method involves observing the dissolution of a solid in a solvent as the temperature is changed.
-
Sample Preparation: A known mass of the solute and solvent are placed in a sealed vessel equipped with a magnetic stirrer and a temperature sensor.
-
Heating and Dissolution: The mixture is heated at a constant rate while being stirred. A laser beam is passed through the suspension.
-
Clear Point Detection: The temperature at which the last solid particle dissolves is recorded as the "clear point." At this point, the intensity of the transmitted laser light increases sharply. This temperature corresponds to the saturation temperature for that specific composition.
-
Data Collection: The experiment is repeated with different solute-solvent compositions to generate solubility data over a range of temperatures.
Thermodynamic Models for Solubility Correlation
Experimental solubility data are often correlated with thermodynamic models to allow for interpolation and extrapolation of solubility at different temperatures. These models are essential for process design and optimization.
The Modified Apelblat Equation
The modified Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature. The equation is as follows:
ln(x) = A + B/T + C ln(T)
where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin (K).
-
A , B , and C are empirical parameters obtained by fitting the experimental data.
The Wilson Model
The Wilson model is a more theoretical model based on the concept of local compositions. For a solid-liquid equilibrium, the model can be expressed as:
ln(x) = -ln(γᵢ) - ΔH_fus/R * (1/T - 1/T_fus)
where:
-
x is the mole fraction solubility of the solute.
-
γᵢ is the activity coefficient of the solute in the solution, which can be calculated using the Wilson equation parameters.
-
ΔH_fus is the molar enthalpy of fusion of the solute.
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin (K).
-
T_fus is the melting temperature of the solute in Kelvin (K).
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the experimental determination and modeling of solubility data.
Figure 1. A generalized experimental workflow for determining the solubility of a solid compound in an organic solvent.
Conclusion and Future Directions
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides researchers with the necessary tools and foundational knowledge to pursue such investigations. By leveraging the extensive data available for the parent compound, isatin, and applying the detailed experimental and modeling protocols described herein, scientists and drug development professionals can systematically determine the solubility of this compound. Such data is invaluable for the rational design of crystallization processes, formulation development, and ultimately, for advancing this compound as a potential therapeutic agent. It is recommended that future research efforts focus on the experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents to fill this critical data gap.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Acetylisatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetylisatin, an N-acetylated derivative of isatin, is a versatile heterocyclic compound with significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including a reactive dicarbonyl system and an acetylated indole nitrogen, confer a range of chemical and biological properties. This document provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological context, particularly its role as a precursor for potential therapeutic agents. All quantitative data are summarized for clarity, and key processes are visualized to facilitate understanding.
Core Physical and Chemical Properties
This compound is a crystalline solid, typically appearing as a yellow to brown powder or crystals.[1][2] It is structurally characterized as 1-acetyl-1H-indole-2,3-dione.[3]
Structural and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | 1-acetylindole-2,3-dione | [3] |
| Synonyms | N-Acetylisatin, Acetylisatin | [3] |
| CAS Number | 574-17-4 | [3] |
| Molecular Formula | C₁₀H₇NO₃ | [2] |
| Molecular Weight | 189.17 g/mol | [3] |
| Appearance | Yellow to brown crystals or powder | [1][2] |
| Melting Point | 138-145 °C | [1][2] |
Solubility
Acidity (pKa)
An experimentally determined pKa value for this compound is not available in the surveyed literature. The parent compound, isatin, has a reported pKa of approximately 10.34 for the N-H proton, making it susceptible to deprotonation under basic conditions.[6] The N-acetylation in this compound removes this acidic proton, and the compound is not expected to be significantly acidic or basic under typical physiological conditions.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of typical spectral data.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. Data is available in solvents such as CDCl₃ and DMSO-d₆.[1]
Table 2.1: ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Solvent | Reference(s) |
| ~8.3-7.5 | Multiplet | Aromatic protons (4H) | CDCl₃ | [3][7] |
| ~2.7 | Singlet | Acetyl protons (-CH₃, 3H) | CDCl₃ | [7] |
Table 2.2: ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Solvent | Reference(s) |
| ~180-158 | Carbonyl carbons (C=O) | DMSO-d₆ | [1][8] |
| ~170 | Acetyl carbonyl carbon (C=O) | DMSO-d₆ | [1][8] |
| ~150-115 | Aromatic carbons | DMSO-d₆ | [1][8] |
| ~25 | Acetyl methyl carbon (-CH₃) | DMSO-d₆ | [1][8] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorptions corresponding to its multiple carbonyl groups.
Table 2.3: Key IR Absorption Peaks
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| ~1790-1740 | Strong | Amide C=O stretch (N-acetyl) | [9][10] |
| ~1740-1720 | Strong | Ketone C=O stretch (C3) | [9][10] |
| ~1620-1600 | Medium | Aromatic C=C stretch | [9] |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound.
Table 2.4: Mass Spectrometry Data
| Technique | [M]+ or [M-H]⁻ | Key Fragments (m/z) | Reference(s) |
| GC-MS (EI) | 189 | 145, 118, 90 | [11] |
| LC-MS (ESI) | 188.0275 ([M-H]⁻) | 144, 112, 111 | [11] |
Experimental Protocols
Synthesis of this compound
A standard and efficient method for the synthesis of this compound is the N-acetylation of isatin using acetic anhydride.
Protocol: Synthesis of this compound from Isatin [12]
-
Reactants:
-
Isatin (1.0 eq)
-
Acetic anhydride (approx. 4-5 eq by volume)
-
-
Procedure:
-
Combine isatin and acetic anhydride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 4 hours. The isatin will dissolve as the reaction progresses.
-
After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Further cool the mixture in an ice bath to promote crystallization of the product.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove residual acetic anhydride and acetic acid.
-
Dry the purified N-acetylisatin product, which should be a yellow to orange crystalline solid.
-
Purification by Recrystallization
Recrystallization is a standard method to purify the crude this compound product. The choice of solvent is critical: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of ethanol and water is often a good starting point for isatin derivatives.
General Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol) in an Erlenmeyer flask.
-
If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
Analytical Methods
Purity and identity are typically confirmed using HPLC and/or GC-MS. While a specific validated method for this compound is not detailed in the literature, a plausible HPLC method can be designed based on methods for similar compounds.
Hypothetical Protocol: Reversed-Phase HPLC Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% formic acid).
-
Start with 20% ACN, increasing to 80% ACN over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or pure acetonitrile.
Biological Activity and Signaling Pathways
Isatin and its derivatives are a well-known class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4] this compound serves as a key precursor in the synthesis of many of these bioactive molecules.
The anticancer effects of isatin derivatives are often attributed to their ability to inhibit protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival. Specifically, isatin-based compounds have been designed and shown to inhibit Receptor Tyrosine Kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][13] Inhibition of these receptors blocks downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, ultimately leading to reduced tumor angiogenesis and induction of apoptosis.
The inhibition of these pathways by isatin derivatives can lead to the activation of the intrinsic apoptosis pathway, often mediated by the activation of effector caspases like caspase-3 and caspase-7.[1] This makes the isatin scaffold a privileged structure in the design of novel anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical pr… [ouci.dntb.gov.ua]
- 11. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel hydrazone-isatin derivatives as potential EGFR inhibitors: Synthesis and in vitro pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Crystal Structure Analysis of 1-Acetylisatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of 1-Acetylisatin (1-acetyl-1H-indole-2,3-dione), a derivative of the versatile organic compound isatin. This document details the crystallographic parameters, molecular geometry, and spectroscopic signature of this compound, alongside detailed experimental protocols for its synthesis and characterization. This information is crucial for researchers in medicinal chemistry, materials science, and drug development who utilize isatin scaffolds in their work.
Introduction
This compound is an N-acetylated derivative of isatin, an endogenous compound with a wide range of biological activities. The addition of the acetyl group at the N1 position significantly influences the electronic properties and reactivity of the isatin core, making this compound a valuable synthon for the preparation of more complex heterocyclic compounds and a subject of interest for structural and biological studies. A thorough understanding of its three-dimensional structure is fundamental for designing novel derivatives with tailored properties.
Crystal Structure and Molecular Geometry
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n.[1] The crystallographic data and key refinement parameters are summarized in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound [1]
| Parameter | Value |
| Empirical formula | C₁₀H₇NO₃ |
| Formula weight | 189.17 g/mol |
| Crystal system | Monoclinic |
| Space group | P 1 2₁/n 1 |
| a (Å) | 8.892 |
| b (Å) | 5.108 |
| c (Å) | 18.573 |
| α (°) | 90 |
| β (°) | 98.22 |
| γ (°) | 90 |
| Volume (ų) | 833.4 |
| Z | 4 |
The molecular structure of this compound consists of a planar indole-2,3-dione ring system with an acetyl group attached to the nitrogen atom. The planarity of the bicyclic system is a key structural feature. The bond lengths and angles within the molecule are consistent with the hybridization of the constituent atoms and show the influence of electron delocalization within the aromatic ring and the dicarbonyl system.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the direct acetylation of isatin.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Procedure:
-
In a round-bottom flask, 60 g of isatin is combined with 140 ml of acetic anhydride.
-
The mixture is heated to reflux and maintained at this temperature for 4 hours.
-
After the reflux period, the reaction mixture is allowed to cool to room temperature.
-
The precipitated crystals of this compound are collected by vacuum filtration.
-
The collected crystals are washed with diethyl ether to remove any residual acetic anhydride and other impurities.
-
The final product is dried, yielding approximately 58 g of N-acetylisatin.
Purification by Recrystallization
For obtaining high-purity crystals suitable for X-ray diffraction, recrystallization is a crucial step.
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
The hot solution is then filtered to remove insoluble impurities and the activated charcoal.
-
The clear filtrate is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
The resulting purified crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Solvent/Method | Observed Peaks |
| ¹H NMR | CDCl₃ | δ (ppm): 2.7 (s, 3H, -COCH₃), 7.3-7.8 (m, 4H, Ar-H) |
| ¹³C NMR | DMSO-d₆ | δ (ppm): 26.5 (-COCH₃), 116.0, 119.5, 125.0, 126.0, 139.0, 150.0 (Ar-C), 158.0 (C=O), 170.0 (C=O), 180.2 (C=O)[2] |
| FT-IR | KBr Pellet | ν (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~1780 (C=O, acetyl), ~1740 (C=O, ketone), ~1700 (C=O, amide), ~1600 (C=C, aromatic) |
Biological Activity and Potential Signaling Pathways
Isatin and its derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anticonvulsant properties. The mechanism of action for many isatin derivatives involves the inhibition of various kinases and other enzymes. While a specific signaling pathway for this compound has not been definitively elucidated, its structural similarity to other bioactive isatins suggests it may interact with similar biological targets.
Logical Relationship for Potential Biological Action
References
The Multifaceted Biological Activities of 1-Acetylisatin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isatin scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. Among these, 1-acetylisatin, an N-acetylated form of isatin, and its derivatives have emerged as a promising class of compounds with a wide spectrum of therapeutic potential. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.
Anticancer Activity
This compound and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, targeting key cellular processes involved in cancer progression, including cell cycle regulation, apoptosis, and signal transduction.
Quantitative Anticancer Data
The anticancer efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against different cancer cell lines is presented below.
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 5,7-dibromo-N-benzylisatin derivative | HT29 (Colon) | ~1 | [1] |
| 2 | 5,7-dibromo-N-benzylisatin derivative | MCF-7 (Breast) | ~1 | [1] |
| 3 | Isatin-coumarin hybrid | HCT-116 (Colon) | 1.2 | [2] |
| 4 | 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various | 4–13 | [3] |
| 5 | Triazole-tethered isatin-coumarin hybrid | Prostate, Breast | ~1–5 | [4] |
| 6 | Isatin-pomalidomide hybrid | U266B1 (Multiple Myeloma) | 2.5 | [5] |
| 7 | Isatin-pomalidomide hybrid | RPMI8226 (Multiple Myeloma) | 6.7 | [5] |
| 8 | 1H-1,2,3-triazole-tethered 3-benzylidene-isatin hybrid | DU145 (Prostate) | 3.7 | [5] |
| 9 | Isatin-inspired α,β-unsaturated ketone | NCI-H460 (Lung) | 3.2 | [5] |
| 10 | Isatin-inspired α,β-unsaturated ketone | BGC-823 (Gastric) | 3.6 | [5] |
Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are mediated through various mechanisms, primarily by inducing apoptosis and inhibiting key cellular machinery required for cancer cell proliferation.
Several isatin derivatives act as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1][2] By disrupting microtubule dynamics, these compounds arrest the cell cycle at the G2/M phase, leading to apoptotic cell death.[3]
Isatin derivatives have been shown to induce apoptosis by activating the caspase cascade.[3][4] This involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism is the inhibition of anti-apoptotic proteins like Bcl-2 and the subsequent activation of effector caspases such as caspase-3 and caspase-7, leading to programmed cell death.[4][6]
References
- 1. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 5. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Presence and Function of Isatin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) is an endogenous indole derivative that has garnered significant interest within the scientific community due to its diverse biological activities. Initially identified as a component of "tribulin," an endogenous monoamine oxidase (MAO) inhibitor, isatin is now recognized as a multifaceted signaling molecule. It is found in various mammalian tissues and fluids, and its levels are known to fluctuate in response to physiological and pathological conditions, such as stress. The broad spectrum of its activities, including neuroprotective, anticonvulsant, anxiogenic, and anticancer properties, underscores the potential of isatin and its derivatives as therapeutic agents. This technical guide provides a comprehensive overview of the endogenous presence of isatin, its key biological functions, and detailed experimental protocols for its study.
Data Presentation: Endogenous Isatin Concentrations
The concentration of endogenous isatin varies significantly across different tissues and biological fluids. The following tables summarize the reported quantitative data for isatin levels, primarily in rats, which serve as a common model for studying its physiological roles.
| Tissue/Fluid | Species | Concentration | Notes | Reference |
| Brain | ||||
| Hippocampus | Rat | 1.3 µM | Highest concentration in the brain. | |
| Cerebellum | Rat | 1.0 µM | ||
| Striatum | Rat | 1.0 µM | ||
| Peripheral Tissues | ||||
| Seminal Vesicles | Rat | 47.4–79 µM | Exceptionally high concentrations. | |
| Vas Deferens | Rat | 47.4–79 µM | Exceptionally high concentrations. | |
| Heart | Rat | up to 3 µM | Basal concentration. | |
| Liver | Rat | 1.5 µM | ||
| Spleen | Rat | 0.3 µM | ||
| Biological Fluids | ||||
| Blood/Serum | Human | > 1 µM | ||
| Serum | Rat | 2.9 ± 0.29 µM | Following stress. | |
| Urine | Human | Present | ||
| Urine | Rat | 2.5–6 fold increase | Following stress. | |
| Cerebrospinal Fluid | Human | Present | General protein dynamics in CSF. |
Core Biological Functions and Signaling Pathways
Isatin exerts its biological effects through the modulation of several key signaling pathways. The most well-characterized of these are its inhibition of monoamine oxidase B (MAO-B) and its antagonism of the atrial natriuretic peptide (ANP) receptor. Furthermore, emerging evidence indicates its involvement in the regulation of apoptosis, and the JNK and CDK signaling pathways.
Inhibition of Monoamine Oxidase B (MAO-B)
Isatin is a reversible and competitive inhibitor of MAO-B, an enzyme responsible for the degradation of neurotransmitters such as dopamine. By inhibiting MAO-B, isatin can increase the levels of these neurotransmitters in the brain, which is the basis for its observed neuroprotective and antidepressant-like effects.
Antagonism of Atrial Natriuretic Peptide (ANP) Receptor
Isatin acts as a potent antagonist of the natriuretic peptide receptor-A (NPR-A), which is the receptor for atrial natriuretic peptide (ANP). ANP binding to NPR-A normally activates its intracellular guanylate cyclase domain, leading to the production of cyclic GMP (cGMP), a second messenger that mediates vasodilation and natriuresis. Isatin inhibits this ANP-stimulated guanylate cyclase activity, thereby blocking the physiological effects of ANP.
Induction of Apoptosis
Isatin has been shown to induce apoptosis in various cancer cell lines. This pro-apoptotic effect is mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases. Isatin treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to programmed cell death.
Unraveling the Carbonyl Reactivity of 1-Acetylisatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the nuanced reactivity of the carbonyl groups in 1-Acetylisatin, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Understanding the differential reactivity of its C2 and C3 carbonyls is paramount for the strategic design of novel molecular entities. This document provides a comprehensive overview of key reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate advanced research and development.
Core Concepts: The Duality of Carbonyl Reactivity in this compound
This compound possesses two distinct carbonyl functionalities at the C2 and C3 positions of its indole-2,3-dione core. Their reactivity is not equivalent, a characteristic that allows for selective chemical transformations.
The C2 carbonyl group , being part of an amide linkage within the lactam ring, exhibits heightened susceptibility to nucleophilic attack. This often results in the cleavage of the N1-C2 bond and subsequent ring-opening of the five-membered ring.[1][2][3][4] This reactivity is a cornerstone for the synthesis of a variety of α-ketoamides, which are valuable intermediates in the preparation of pharmacologically active compounds.[2]
Conversely, the C3 carbonyl group behaves more like a typical ketone. It readily participates in a range of reactions including, but not limited to, Baylis-Hillman reactions, aldol condensations, and photocycloadditions, providing a pathway to diverse spirocyclic and substituted oxindole frameworks.[5][6]
The chemoselectivity of reactions involving this compound is influenced by several factors, including the nature of the nucleophile, reaction conditions (such as solvent and temperature), and the presence of catalysts.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, including its characteristic spectroscopic signatures and the yields of its prominent reactions.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 2.7 (s, 3H, COCH₃), 7.3-7.8 (m, 3H, Ar-H), 8.3 (d, 1H, Ar-H) | [7] |
| ¹³C NMR (CDCl₃) | δ (ppm): 25.0 (COCH₃), 115.0, 120.0, 125.0, 130.0, 138.0, 150.0 (Ar-C), 160.0 (C=O), 170.0 (C=O), 180.0 (C=O) | [8] |
| FTIR (KBr) | ν (cm⁻¹): ~1780 (C=O, acetyl), ~1740 (C=O, C3-ketone), ~1700 (C=O, C2-amide) | [7] |
Table 2: Reaction Yields for Nucleophilic Attack on this compound
| Nucleophile/Reaction | Product Type | Reaction Conditions | Yield (%) | Reference |
| Amines (e.g., Piperidine) | α-Ketoamide (Ring-opened) | Acetonitrile, Room Temperature | 64-72 | [2] |
| Amines (e.g., Piperidine) | α-Ketoamide (Ring-opened) | Microwave Irradiation | >90 | [2] |
| Methanol | α-Ketoester (Ring-opened) | Microwave Irradiation | 91-95 | [2] |
| Hydrazides | Ring-opened adduct | N/A | N/A | [3] |
| Activated Alkenes | Baylis-Hillman Adduct (at C3) | DABCO, Acetonitrile, Phenol | High | [6] |
| Alkynes (Photochemical) | 3-Alkylideneoxindoles/Dispirooxindoles (at C3) | Photoirradiation | N/A | [5] |
Key Experimental Protocols
This section provides detailed methodologies for two representative reactions of this compound, highlighting the divergent reactivity of its carbonyl groups.
Protocol 1: Microwave-Assisted Synthesis of α-Ketoamides via Ring-Opening
This protocol details the efficient synthesis of α-ketoamides through the nucleophilic attack of an amine at the C2 carbonyl of this compound, facilitated by microwave irradiation.[2]
Materials:
-
This compound (1 mmol)
-
Secondary Amine (e.g., piperidine) (1 mmol)
-
Acetonitrile (5 mL)
-
Microwave Reactor
Procedure:
-
A solution of this compound (1 mmol) in acetonitrile (5 mL) is prepared in a microwave-safe reaction vessel.
-
The secondary amine (1 mmol) is added to the solution.
-
The reaction vessel is sealed and placed in the microwave reactor.
-
The mixture is irradiated at a suitable power and temperature (e.g., 100 W, 80 °C) for a short duration (typically 2-5 minutes).
-
After completion, the reaction mixture is allowed to cool to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired α-ketoamide.
Protocol 2: Baylis-Hillman Reaction at the C3 Carbonyl
This protocol describes the carbon-carbon bond-forming reaction between the C3 carbonyl of an N-substituted isatin and an activated alkene, catalyzed by a tertiary amine.[6]
Materials:
-
N-substituted Isatin (e.g., N-methylisatin) (0.5 mmol)
-
Acrylamide (1.0 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol)
-
Phenol (0.1 mmol)
-
Acetonitrile (0.5 mL)
Procedure:
-
To a solution of the N-substituted isatin (0.5 mmol) in acetonitrile (0.5 mL) is added acrylamide (1.0 mmol), DABCO (0.1 mmol), and phenol (0.1 mmol).
-
The reaction mixture is stirred at room temperature for the required duration (typically 24-48 hours), with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure Baylis-Hillman adduct.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows related to the reactivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoreactions of this compound with alkynes: regioselectivity in oxetene formation and easy access to 3-alkylideneoxindoles and dispiro[oxindole[3,2']furan[3',3' ']oxindole]s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morita–Baylis–Hillman reaction of acrylamide with isatin derivatives [beilstein-journals.org]
- 7. Acetylisatin | C10H7NO3 | CID 11321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
The Synthesis and Reactivity of 1-Acetylisatin: A Technical Guide for Chemical and Pharmaceutical Innovators
An in-depth exploration of the synthetic routes to 1-acetylisatin and its diverse chemical transformations, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. This guide details key experimental methodologies, summarizes quantitative data, and visualizes complex chemical processes to facilitate further research and application.
Introduction
This compound, also known as N-acetylisatin, is a crucial derivative of isatin, a prominent heterocyclic scaffold in medicinal chemistry.[1] The introduction of an acetyl group at the N-1 position enhances the stability of the isatin ring towards bases while maintaining its reactivity for a wide array of chemical transformations.[2] This modification makes this compound a versatile intermediate for the synthesis of more complex molecules, including spiro compounds and various heterocyclic systems.[3] Furthermore, this compound and its derivatives have shown significant potential in drug discovery, exhibiting antimicrobial and anticancer properties.[4] This guide provides a detailed overview of the synthesis and primary reactions of this compound, serving as a foundational resource for its application in organic synthesis and pharmaceutical development.
Synthesis of this compound
The most direct and widely employed method for the synthesis of this compound is the N-acetylation of isatin. This reaction is typically achieved by treating isatin with an acetylating agent, most commonly acetic anhydride.
General Reaction Scheme
Experimental Protocol: Direct Acetylation of Isatin
A straightforward and efficient protocol for the synthesis of this compound involves refluxing isatin with acetic anhydride.[5]
Materials:
-
Isatin (60 g)
-
Acetic Anhydride (140 ml)
-
Diethyl ether (for washing)
Procedure:
-
To a round-bottom flask, add 60 g of isatin and 140 ml of acetic anhydride.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Crystals of this compound will precipitate out of the solution.
-
Collect the precipitated crystals by filtration.
-
Wash the collected crystals with diethyl ether to remove residual acetic anhydride and impurities.
-
Dry the product to obtain pure this compound.
Expected Yield: Approximately 58 g.[5]
Synthesis Workflow Diagram
References
- 1. An expedient synthesis of 3-alkylideneoxindoles by Ti(OiPr)4/pyridine-mediated Knoevenagel condensation | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Substituted Isatins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its N-substituted derivatives are a prominent class of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery. These scaffolds exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] N-substitution on the isatin core is a key synthetic strategy to modulate the molecule's physicochemical properties and biological activity.[3] For instance, N-benzyl substituted isatins have shown promise as antiproliferative agents.[1]
While direct N-alkylation and N-arylation of isatin are the most common and efficient methods for synthesizing N-substituted isatins, this document outlines protocols that utilize 1-acetylisatin as a starting material, addressing its role and reactivity in this context. This compound serves as a protected form of isatin, and its utilization involves a deprotection step prior to N-substitution. Understanding the reactivity of this compound is crucial, as its C2-carbonyl group is susceptible to nucleophilic attack, which can lead to ring-opening rather than direct N-substitution.[4][5]
Strategic Approaches to N-Substituted Isatins
The synthesis of N-substituted isatins can be approached via two main strategies:
-
Direct N-Alkylation/Arylation of Isatin: This is the most straightforward and widely used method, involving the reaction of isatin with an appropriate alkylating or arylating agent in the presence of a base.
-
Using this compound as a Precursor: This two-step approach involves the deprotection of this compound to yield isatin, followed by its N-substitution. This method is relevant when starting from a commercially available or previously synthesized this compound.
This document will provide detailed protocols for both the direct N-alkylation of isatin and the two-step synthesis starting from this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-acetylation of isatin, a necessary preliminary step if starting from isatin to explore the two-step N-substitution pathway.
Materials:
-
Isatin
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Ether
Procedure:
-
To 60 g of isatin in a round-bottom flask, add 140 ml of acetic anhydride.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature to allow for the precipitation of crystals.
-
Collect the crystals by filtration.
-
Wash the collected crystals with ether to obtain pure N-acetylisatin.
A yield of approximately 58 g of N-acetylisatin can be expected.
Protocol 2: Deprotection of this compound to Isatin
This protocol details the removal of the acetyl group from this compound to generate the reactive N-H moiety required for subsequent substitution.
Materials:
-
This compound
-
Hydrochloric acid (0.5 M)
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Suspend this compound in 0.5 M hydrochloric acid in a round-bottom flask.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), collect the solid product by filtration.
-
Wash the product with water and dry to obtain pure isatin.
Yields for this deprotection step are typically high, in the range of 85-92%.[6]
Protocol 3: Direct N-Alkylation of Isatin (Microwave-Assisted)
This protocol describes a rapid and efficient method for the N-alkylation of isatin using microwave irradiation.[7]
Materials:
-
Isatin
-
Alkyl halide (e.g., benzyl bromide, ethyl chloroacetate)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, prepare an intimate mixture of isatin (1 mmol), the appropriate alkyl halide (1.1 mmol), and K₂CO₃ or Cs₂CO₃ (1.3 mmol).
-
Add a few drops of DMF or NMP to create a slurry at room temperature.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power and time (e.g., 1-5 minutes at 100-150W). The optimal conditions may vary depending on the specific reactants and microwave unit.
-
After irradiation, cool the vessel to room temperature.
-
Add ice-water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
If necessary, purify the crude product by recrystallization or column chromatography.
This method offers significant advantages over conventional heating, including remarkably decreased reaction times and increased yields.[7]
Protocol 4: N-Benzylation of Isatin (Conventional Heating)
This protocol provides a conventional heating method for the synthesis of N-benzylisatin.[8][9]
Materials:
-
Isatin
-
Benzyl chloride or benzyl bromide
-
Potassium carbonate (K₂CO₃) and Potassium iodide (KI) or Calcium hydride (CaH₂)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle with temperature control
-
Ethyl acetate
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Column chromatography apparatus
Procedure:
-
Dissolve isatin (1.36 mmol) in dry DMF (3 ml) in a round-bottom flask.[8]
-
Add powdered calcium hydride (4.54 mmol) to the mixture and stir at 45 °C for 30 minutes.[8]
-
Add benzyl chloride (2.04 mmol) to the mixture and stir at room temperature for 16 hours.[8]
-
Alternatively, to a solution of isatin (6 mmol) in acetonitrile (15 mL), add K₂CO₃ (7.2 mmol) and KI (1.2 mmol). After 5 minutes of stirring, add benzyl chloride (9 mmol) dropwise.[9]
-
Monitor the reaction by TLC until completion.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer three times with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of N-substituted isatins.
Table 1: Microwave-Assisted N-Alkylation of Isatin
| Alkylating Agent | Base | Solvent | Time (min) | Power (W) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | DMF | 1 | 130 | 94 |
| Benzyl bromide | K₂CO₃ | NMP | 2 | 130 | 92 |
| n-Butyl bromide | Cs₂CO₃ | DMF | 2 | 130 | 91 |
| Allyl bromide | K₂CO₃ | NMP | 1.5 | 130 | 93 |
Data adapted from Perillo, I. A., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(10), 2487-2496.[7]
Table 2: N-Alkylation of Isatin under Conventional Heating
| Alkylating Agent | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl chloride | CaH₂ | DMF | RT | 16 | - |
| Benzyl chloride | K₂CO₃/KI | Acetonitrile | Reflux | - | 79 |
| Various alkyl halides | K₂CO₃ | DMF | 80 | 12 | ~95 |
Data compiled from various sources.[8][9][10]
Visualized Workflows and Pathways
Synthesis Workflow
Caption: General workflows for the synthesis of N-substituted isatins.
Biological Signaling Pathway
Many N-substituted isatin derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[11]
Caption: Inhibition of the VEGFR-2 signaling pathway by N-substituted isatins.
Conclusion
The synthesis of N-substituted isatins is a critical area of research in the development of new therapeutic agents. While direct N-substitution of isatin remains the most efficient and common synthetic route, this guide provides comprehensive protocols that also accommodate the use of this compound as a precursor through a deprotection-substitution sequence. The provided quantitative data and visual workflows offer valuable resources for researchers in the planning and execution of their synthetic strategies. The exploration of these compounds as inhibitors of key signaling pathways, such as VEGFR-2, continues to be a promising avenue for the discovery of novel anticancer drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Benzylisatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. scispace.com [scispace.com]
- 11. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
1-Acetylisatin: A Versatile Building Block for the Synthesis of Spirooxindoles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Spirooxindoles represent a privileged class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. Their rigid, three-dimensional spirocyclic framework makes them attractive scaffolds for drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. 1-Acetylisatin, an N-functionalized derivative of isatin, serves as a versatile and highly reactive building block for the stereoselective synthesis of a diverse array of spirooxindoles. The presence of the acetyl group at the N1-position enhances the electrophilicity of the C3-carbonyl group, facilitating a variety of chemical transformations. These notes provide detailed protocols and data for the synthesis of spirooxindoles using this compound through multi-component reactions and 1,3-dipolar cycloadditions.
I. Multi-Component Synthesis of Spiro[indoline-3,4'-pyran] Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecular architectures in a single synthetic operation. The reaction of this compound, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., dimedone) provides a straightforward route to highly functionalized spiro[indoline-3,4'-pyran] derivatives.
Experimental Protocol: Three-Component Reaction of this compound, Malononitrile, and Dimedone
A mixture of this compound (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) is taken in ethanol (10 mL). A catalytic amount of a base, such as piperidine or triethylamine (10 mol%), is added to the reaction mixture. The mixture is then stirred at room temperature or heated under reflux, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then washed with cold ethanol and dried to afford the desired spiro[indoline-3,4'-pyran] derivative. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Quantitative Data
| Entry | This compound Derivative | Active Methylene Compound | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Malononitrile | Dimedone | Piperidine | Ethanol | 2 | 92 |
| 2 | 5-Bromo-1-acetylisatin | Malononitrile | Dimedone | Piperidine | Ethanol | 3 | 88 |
| 3 | This compound | Ethyl Cyanoacetate | Dimedone | Triethylamine | Methanol | 4 | 85 |
| 4 | This compound | Malononitrile | 4-Hydroxycoumarin | Piperidine | Ethanol | 5 | 89 |
Reaction Workflow
II. 1,3-Dipolar Cycloaddition for the Synthesis of Spiro-pyrrolidinyl-oxindoles
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful tool for the construction of five-membered heterocyclic rings. This compound can react with an α-amino acid, such as L-proline or sarcosine, to generate a transient azomethine ylide in situ. This ylide can then be trapped by a suitable dipolarophile to yield complex spiro-pyrrolidinyl-oxindole scaffolds with high regio- and stereoselectivity.
Experimental Protocol: Synthesis of Spiro[indoline-3,2'-pyrrolizidine] Derivatives
To a solution of this compound (1 mmol) and L-proline (1.2 mmol) in methanol (15 mL), the dipolarophile, such as (E)-2-oxoindolino-3-ylidene acetophenone (1 mmol), is added. The reaction mixture is stirred at room temperature or heated to reflux for several hours, with progress monitored by TLC. After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure spiro[indoline-3,2'-pyrrolizidine] product.
Quantitative Data
| Entry | This compound Derivative | Amino Acid | Dipolarophile | Solvent | Time (h) | Yield (%) |
| 1 | This compound | L-Proline | (E)-3-benzylidene-1-methyl-pyrrolidine-2,5-dione | Methanol | 12 | 85 |
| 2 | This compound | Sarcosine | N-phenylmaleimide | Toluene | 8 | 90 |
| 3 | 5-Chloro-1-acetylisatin | L-Proline | Dimethyl acetylenedicarboxylate | Acetonitrile | 6 | 78 |
| 4 | This compound | L-Thioproline | (E)-Chalcone | Ethanol | 24 | 82 |
Reaction Mechanism: 1,3-Dipolar Cycloaddition
The reaction is initiated by the condensation of this compound with the amino acid, followed by decarboxylation to form the azomethine ylide. This 1,3-dipole then undergoes a concerted [3+2] cycloaddition with the dipolarophile to furnish the spiro-pyrrolidinyl-oxindole.
III. Characterization Data
The synthesized spirooxindoles can be characterized by various spectroscopic techniques. Below are representative data.
Spectroscopic Data for a Representative Spiro[indoline-3,4'-pyran] Derivative
-
IR (KBr, cm⁻¹): 3410 (N-H), 2195 (C≡N), 1715 (C=O, acetyl), 1680 (C=O, oxindole), 1610 (C=C).
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.90 (s, 1H, NH), 7.60-7.20 (m, 4H, Ar-H), 4.20 (s, 2H, CH₂), 2.60 (s, 3H, COCH₃), 2.40 (s, 4H, CH₂-C-CH₂), 1.00 (s, 6H, C(CH₃)₂).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 176.0 (C=O, oxindole), 169.5 (C=O, acetyl), 158.0 (C-O), 142.0 (Ar-C), 130.0-122.0 (Ar-CH), 118.0 (C≡N), 115.0 (C=C), 58.0 (spiro-C), 50.0 (CH₂), 40.0 (C-C(CH₃)₂), 32.0 (C(CH₃)₂), 28.0 (CH₃), 26.0 (COCH₃).
Spectroscopic Data for a Representative Spiro[indoline-3,2'-pyrrolizidine] Derivative
-
IR (KBr, cm⁻¹): 3350 (N-H), 1720 (C=O, acetyl), 1700 (C=O, oxindole), 1650 (C=O, amide).
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.50 (s, 1H, NH), 7.80-6.90 (m, 9H, Ar-H), 5.10 (d, 1H, J = 8.0 Hz, CH), 4.50 (m, 1H, CH), 3.80-3.60 (m, 2H, CH₂), 2.70 (s, 3H, COCH₃), 2.50-1.80 (m, 4H, CH₂-CH₂).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 178.0 (C=O, oxindole), 170.0 (C=O, acetyl), 168.0 (C=O, amide), 141.0 (Ar-C), 135.0-120.0 (Ar-CH), 75.0 (spiro-C), 68.0 (CH), 65.0 (CH), 55.0 (CH₂), 48.0 (CH), 30.0 (CH₂), 28.0 (CH₂), 26.5 (COCH₃).
Conclusion
This compound is a valuable and reactive precursor for the synthesis of diverse spirooxindole scaffolds. The methodologies outlined, including multi-component reactions and 1,3-dipolar cycloadditions, provide efficient and versatile routes to these medicinally important compounds. The provided protocols and data serve as a practical guide for researchers in organic synthesis and drug discovery to explore the chemical space of spirooxindoles for the development of novel therapeutic agents.
Application Notes and Protocols: Ring-Opening Reactions of 1-Acetylisatin with Amines and Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility and protocols for the ring-opening reactions of 1-acetylisatin with various nucleophiles, including amines and alcohols. This reaction is a facile and efficient method for the synthesis of α-ketoamides and α-ketoesters, which are valuable intermediates in organic synthesis and serve as important scaffolds in drug discovery.
Application Notes
The ring-opening of this compound occurs via nucleophilic attack at the C2-carbonyl group of the isatin ring. This carbonyl group exhibits amide-like character and is susceptible to cleavage by a variety of nucleophiles.[1][2][3] This reactivity provides a straightforward route to highly functionalized acyclic molecules from a readily available heterocyclic starting material.
The resulting 2-(2-acetamidophenyl)-2-oxoacetamides (from amines) and methyl 2-(2-acetamidophenyl)-2-oxoacetate (from methanol) are versatile building blocks.[1][2] Their applications in drug development are diverse and significant:
-
Anticancer Agents: The α-ketoamide scaffold is a key pharmacophore in several classes of anticancer agents. Isatin-based compounds and their ring-opened derivatives have been explored for their potential to inhibit various cancer-related targets.[4][5] The ability to readily diversify the amide substituent by choosing different primary or secondary amines makes this reaction highly valuable for generating libraries of potential drug candidates for structure-activity relationship (SAR) studies.
-
Antimicrobial Agents: Derivatives of these ring-opened products have demonstrated promising antimicrobial activity. The synthesis of novel α-ketoamides allows for the exploration of new chemical space in the search for potent antibacterial and antifungal compounds.
-
Proteasome Inhibitors: α-Ketoamides have emerged as a promising class of proteasome inhibitors, which are crucial in the treatment of cancers like multiple myeloma. The synthetic accessibility of these compounds through the ring-opening of this compound facilitates the development of new and more effective proteasome inhibitors.
-
Peptidomimetics: The reaction of this compound with amino acids or their esters provides a direct route to peptidomimetics containing an α-ketoamide linkage.[6] These structures can mimic peptide secondary structures and are useful tools for studying protein-protein interactions and developing new therapeutics.
The use of microwave irradiation can significantly accelerate these reactions, leading to higher yields and purity in shorter reaction times compared to conventional heating methods.[1][2][3]
Reaction Mechanisms and Workflows
The general mechanism for the ring-opening of this compound with amines or alcohols involves the nucleophilic attack of the amine or alcohol at the C2-carbonyl carbon, followed by the cleavage of the N1-C2 bond of the isatin ring.
Caption: General reaction mechanism for the ring-opening of this compound.
A typical experimental workflow for these reactions is outlined below.
Caption: A typical experimental workflow for the synthesis of α-ketoamides and α-ketoesters.
Experimental Protocols
Protocol 1: Synthesis of α-Ketoamides via Conventional Method
This protocol describes the synthesis of 2-(2-acetamidophenyl)-2-oxoacetamides by reacting this compound with secondary amines.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine)
-
Acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Hexane
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (10 mmol) in acetonitrile (20 mL), add the secondary amine (10 mmol for monoamines, 20 mmol for diamines) at room temperature.[3]
-
Stir the reaction mixture at room temperature for 12 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure (vacuum).
-
Recrystallize the crude product from a mixture of dichloromethane and hexane (1:2 v/v) to yield the pure α-ketoamide.[3]
-
Characterize the product using FT-IR, 1H NMR, 13C NMR, and elemental analysis.
Protocol 2: Synthesis of α-Ketoamides and α-Ketoesters via Microwave Irradiation
This protocol offers a more rapid and efficient synthesis of α-ketoamides and α-ketoesters using microwave irradiation.
Materials:
-
This compound
-
Amine (primary or secondary) or Methanol
-
Acetonitrile (for amines) or Methanol (for the ester)
-
Microwave synthesizer
-
Standard laboratory glassware
Procedure for α-Ketoamides:
-
In a microwave-safe vessel, dissolve this compound (1 mmol) in acetonitrile (5 mL).
-
Add the desired amine (1 mmol).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature and time (e.g., 80 °C for 3-5 minutes).
-
After cooling, remove the solvent under reduced pressure.
-
Purify the product by recrystallization.
Procedure for α-Ketoester (Methyl 2-(2-acetamidophenyl)-2-oxoacetate):
-
Dissolve this compound (1 mmol) in dry methanol (5 mL) in a microwave-safe vessel.[2]
-
Irradiate the mixture under microwave irradiation for 3–5 minutes.[3]
-
After cooling, the product often precipitates. Collect the solid by filtration or remove the solvent under reduced pressure.[3]
-
The resulting methyl 2-(2-acetamidophenyl)-2-oxoacetate is typically obtained in high yield and purity.[2]
Data Presentation
The following tables summarize the quantitative data for the ring-opening reactions of this compound and its analogue, N-propionylisatin, with various amines and methanol under both conventional and microwave-assisted conditions.
Table 1: Reaction of N-Acylisatins with Secondary Amines
| Entry | N-Acylisatin | Amine | Method | Time | Yield (%) |
| 1 | This compound | Piperidine | Conventional | 12 h | 72 |
| 2 | This compound | Piperidine | Microwave | 3 min | 94 |
| 3 | This compound | Morpholine | Conventional | 12 h | 68 |
| 4 | This compound | Morpholine | Microwave | 3 min | 92 |
| 5 | N-Propionylisatin | Piperidine | Conventional | 12 h | 69 |
| 6 | N-Propionylisatin | Piperidine | Microwave | 3 min | 93 |
| 7 | N-Propionylisatin | Morpholine | Conventional | 12 h | 64 |
| 8 | N-Propionylisatin | Morpholine | Microwave | 3 min | 90 |
Data sourced from a study on microwave-assisted synthesis of α-ketoamides.[3]
Table 2: Reaction of N-Acylisatins with Diamines
| Entry | N-Acylisatin | Diamine | Method | Time | Yield (%) |
| 1 | This compound | Piperazine | Conventional | 12 h | 70 |
| 2 | This compound | Piperazine | Microwave | 5 min | 91 |
| 3 | This compound | 1,4-Dioxa-8-azaspiro[4.5]decane | Conventional | 12 h | 65 |
| 4 | This compound | 1,4-Dioxa-8-azaspiro[4.5]decane | Microwave | 5 min | 90 |
| 5 | N-Propionylisatin | Piperazine | Conventional | 12 h | 68 |
| 6 | N-Propionylisatin | Piperazine | Microwave | 5 min | 92 |
Data sourced from a study on microwave-assisted synthesis of bis-(α-ketoamide) derivatives.[3]
Table 3: Reaction of N-Acylisatins with Methanol
| Entry | N-Acylisatin | Nucleophile | Method | Time | Yield (%) |
| 1 | This compound | Methanol | Microwave | 3-5 min | 95 |
| 2 | N-Propionylisatin | Methanol | Microwave | 3-5 min | 91 |
Data sourced from a study on the synthesis of α-ketoesters via microwave irradiation.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of α-Ketoamides from 1-Acetylisatin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of α-ketoamides through the ring-opening of 1-acetylisatin. α-Ketoamides are significant pharmacophores found in a variety of therapeutic agents. The methodologies presented herein offer both conventional and microwave-assisted approaches, allowing for a comparison of efficiency and yield.
Introduction
The synthesis of α-ketoamides from this compound is a robust and efficient process involving the nucleophilic attack of a primary or secondary amine on the C2-carbonyl group of the isatin ring. This attack leads to the cleavage of the lactam bond and subsequent formation of the desired α-ketoamide.[1] Due to the electrophilic nature of the C2-carbonyl, this compound is highly susceptible to this ring-opening reaction.[1] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate this transformation, offering significant advantages over classical heating methods, including reduced reaction times, increased yields, and higher product purity.[1][2]
Reaction Mechanism
The general mechanism involves the nucleophilic addition of an amine to the C2-carbonyl of this compound, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the opening of the five-membered ring to yield the final α-ketoamide product.
Caption: General reaction mechanism for the synthesis of α-ketoamides from this compound.
Quantitative Data Summary
The following table summarizes the comparative results for the synthesis of various α-ketoamides using conventional heating versus microwave irradiation.
| Amine | Product | Method | Reaction Time | Yield (%) |
| Piperidine | 2-(2-acetamidophenyl)-1-(piperidin-1-yl)glyoxal | Conventional | 12 h | 68 |
| Microwave | 5 min | 88 | ||
| Morpholine | 2-(2-acetamidophenyl)-1-(morpholino)glyoxal | Conventional | 12 h | 64 |
| Microwave | 5 min | 85 | ||
| N-Methylpiperazine | 2-(2-acetamidophenyl)-1-(4-methylpiperazin-1-yl)glyoxal | Conventional | 12 h | 72 |
| Microwave | 5 min | 89 | ||
| Pyridin-2-yl-methanamine | 2-(2-acetamidophenyl)-N-(pyridin-2-ylmethyl)acetamide | Conventional | 12 h | Not Specified |
| Microwave | 5 min | Not Specified, but noted as higher |
Data compiled from multiple sources.[1][3]
Experimental Protocols
Materials and Equipment
-
This compound
-
Selected primary or secondary amine (e.g., piperidine, morpholine, pyridin-2-yl-methanamine)
-
Acetonitrile (CH₃CN), HPLC grade
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Hexane, HPLC grade
-
Round-bottom flask
-
Stir bar
-
Magnetic stirrer/hotplate
-
Microwave reactor (e.g., Anton Paar Synthos 3000)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Protocol 1: Conventional Synthesis
This protocol describes the synthesis of α-ketoamides using traditional heating methods.
Caption: Experimental workflow for the conventional synthesis of α-ketoamides.
Detailed Steps:
-
To a solution of this compound (10 mmol) in acetonitrile (20 mL) in a round-bottom flask, add the desired amine (10 mmol) at room temperature.[1][3]
-
Stir the reaction mixture at room temperature for 12 hours.[3]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Recrystallize the resulting crude product from a mixture of dichloromethane and hexane (1:2) to yield the pure α-ketoamide.[3]
Protocol 2: Microwave-Assisted Synthesis
This protocol details the rapid synthesis of α-ketoamides using microwave irradiation, which has been shown to be more efficient.[1][2]
Caption: Experimental workflow for the microwave-assisted synthesis of α-ketoamides.
Detailed Steps:
-
In a microwave reaction vessel, combine this compound (10 mmol) and the selected amine (10 mmol).[3]
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 80°C over a period of 3 minutes and then hold at this temperature for an additional 2 minutes. The approximate pressure will be around 2 bar with a power of 200 W.[3]
-
After the irradiation cycle, cool the vessel for approximately 5 minutes using the instrument's built-in cooling fan.[3]
-
Dry the resulting product.[3]
-
For purification, recrystallize the solid from a dichloromethane-hexane (1:2) mixture to obtain the pure α-ketoamide.[3]
Product Characterization
The synthesized α-ketoamides can be characterized using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Expect characteristic peaks for N-H stretching, α-ketoamide carbonyl (COCONH), and amide carbonyls (CONH). For example, 2-(2-acetamidophenyl)-1-(piperidin-1-yl)glyoxal shows peaks at 3399 (NH), 1691 (α-ketoamide CO), and 1630, 1605 cm⁻¹ (amide CO).[1]
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The proton NMR will confirm the structure, showing signals for the acetyl group (around δ 2.25 ppm), aromatic protons, and protons corresponding to the amine moiety. A D₂O exchangeable signal for the NH proton is also expected.[1]
-
Melting Point: The melting point of the purified product should be determined and compared to literature values where available.
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Microwave reactors operate under pressure and high temperatures; ensure you are properly trained on the equipment before use.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Acetylisatin in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-acetylisatin, a derivative of the versatile isatin scaffold, in the synthesis of novel anticancer agents. This document details synthetic protocols, quantitative biological data, and insights into the mechanisms of action of the resulting compounds, with a focus on spirooxindoles, Schiff bases, and thiosemicarbazones.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of privileged scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including potent anticancer effects. The synthetic versatility of the isatin core allows for extensive functionalization at the N-1, C-3 carbonyl, and aromatic ring positions, leading to a diverse array of compounds with varied mechanisms of action. This compound, the N-acetylated form of isatin, serves as a key starting material and intermediate in the synthesis of several classes of anticancer compounds. The presence of the acetyl group can modulate the reactivity of the isatin core and influence the biological properties of the final products. This document focuses on the application of this compound in the synthesis of spirooxindoles, Schiff bases, and thiosemicarbazones, which have shown promise as inhibitors of critical cancer-related signaling pathways, such as those involving Cyclin-Dependent Kinase 2 (CDK2) and the PI3K/Akt/mTOR cascade.
Data Presentation: Anticancer Activity of Isatin Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of various isatin derivatives, including Schiff bases and thiosemicarbazones, against a panel of human cancer cell lines. This data provides a comparative view of the cytotoxic potential of these compounds.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-Hydrazone | 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one | MCF7 (Breast) | 1.51 ± 0.09 | [1] |
| 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one | MCF7 (Breast) | 3.56 ± 0.31 | [1] | |
| 3-((4-bromobenzylidene)hydrazono)indolin-2-one | MCF7 (Breast) | 5.46 ± 0.71 | [1] | |
| 3-((4-bromobenzylidene)hydrazono)indolin-2-one | A2780 (Ovarian) | 18.96 ± 2.52 | [1] | |
| Isatin-Thiosemicarbazone | Isatin-thiosemicarbazone derivative 3 | MCF-7 (Breast) | 8.19 | [2] |
| Isatin-thiosemicarbazone derivative 3 | MDA-MB-231 (Breast) | 23.41 | [2] | |
| N-methyl-isatin-β-thiosemicarbazone | P-gp-expressing cells | 4.4 | [3] | |
| Symmetrical bis-Schiff base | 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | HepG2 (Liver) | 4.23 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of key anticancer agents starting from isatin and its derivatives are provided below. While many protocols start with isatin, the synthesis of this compound is also included, as it is a crucial precursor.
Protocol 1: Synthesis of this compound from Isatin
This protocol describes the acetylation of isatin to produce this compound.
Materials:
-
Isatin
-
Acetic anhydride
-
Reflux apparatus
-
Filtration setup
-
Ether
Procedure:
-
To 60 g of isatin, add 140 ml of acetic anhydride in a round-bottom flask.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature to allow crystallization.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with ether to obtain pure this compound (yield: 58 g).[5]
Protocol 2: Synthesis of Isatin-derived Semicarbazones
This protocol details the reaction of this compound with semicarbazide to form a semicarbazone derivative.
Materials:
-
This compound
-
Semicarbazide
-
Glacial acetic acid
-
Reaction vessel
Procedure:
-
React this compound with semicarbazide in glacial acetic acid.[4]
-
The reaction leads to the formation of the corresponding semicarbazone derivative.[4] (Note: The referenced abstract provides a general reaction scheme but lacks specific quantities and reaction conditions. Further optimization may be required.)
Protocol 3: Synthesis of Isatin-derived Thiosemicarbazones
This protocol outlines a general method for synthesizing thiosemicarbazone derivatives from substituted isatins.
Materials:
-
Substituted Isatin (e.g., 5-methoxyisatin)
-
Thiosemicarbazide
-
Absolute ethanol
-
Glacial acetic acid
-
Reflux apparatus
Procedure:
-
Prepare an equimolar mixture of the respective thiosemicarbazide and 5-methoxyisatin (2.82 mmol) in 20 mL of absolute ethanol.
-
Add 3 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture at 80 °C for 6 hours.
-
Cool the mixture to room temperature, allowing the product to precipitate.
-
Collect the precipitate by filtration, wash with absolute alcohol, and dry to obtain the thiosemicarbazone derivative.[6]
Protocol 4: Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition
This protocol describes a three-component 1,3-dipolar cycloaddition reaction to synthesize spirooxindoles.
Materials:
-
Isatin
-
N-methylglycine
-
(E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile
-
Absolute ethanol
-
Reaction vessel
Procedure:
-
Generate the azomethine ylide in situ via the decarboxylative condensation of isatin and N-methylglycine in absolute ethanol.
-
Add the (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile to the reaction mixture.
-
The 1,3-dipolar cycloaddition reaction proceeds to form the spirooxindole-pyrrolidine-benzothiazole heterocyclic hybrids.[7][8]
Protocol 5: In Vitro Cytotoxicity MTT Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized compounds.[9]
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Synthesized isatin derivatives
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]
-
Treatment: Treat the cells with various concentrations of the isatin derivative and a vehicle control.
-
MTT Addition: Add 10 µL of MTT reagent to each well.[9]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of a solubilization reagent to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[9]
Signaling Pathways and Mechanisms of Action
Derivatives of isatin, including those potentially synthesized from this compound, have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell cycle regulation and proliferation.
CDK2 Inhibition Pathway
Cyclin-dependent kinases (CDKs), particularly CDK2, are crucial for cell cycle progression, and their inhibition is a promising strategy for cancer therapy.[1] Isatin-hydrazones have been identified as potential CDK2 inhibitors.[1] These compounds act as ATP competitive inhibitors, binding to the ATP binding pocket of CDK2 and preventing its phosphorylation activity, which in turn leads to cell cycle arrest.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Natural compounds and their synthetic derivatives, including those based on the isatin scaffold, have been shown to inhibit this pathway at various points. Inhibition can occur at the level of PI3K, Akt, or mTOR, leading to a downstream cascade of events that ultimately results in decreased cell proliferation and induction of apoptosis.
Experimental Workflow
The general workflow for the synthesis and evaluation of anticancer agents from this compound involves a multi-step process from initial synthesis to biological evaluation.
Conclusion
This compound is a valuable and reactive intermediate in the synthesis of a variety of heterocyclic compounds with promising anticancer activities. The derivatization of the isatin core into spirooxindoles, Schiff bases, and thiosemicarbazones offers a strategy to develop potent and selective inhibitors of key cancer-related pathways. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel this compound-based anticancer agents. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial for the development of clinically viable drug candidates.
References
- 1. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 | MDPI [mdpi.com]
- 2. distantreader.org [distantreader.org]
- 3. dspace.uevora.pt [dspace.uevora.pt]
- 4. Synthesis, in vitro and in vivo antitumor activity of symmetrical bis-Schiff base derivatives of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Acetylisatin in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diverse applications of 1-acetylisatin in medicinal chemistry. This versatile scaffold serves as a crucial starting material and key pharmacophore in the development of novel therapeutic agents across various disease areas, including oncology, virology, and inflammatory conditions. The following sections detail its biological activities, mechanisms of action, and provide standardized protocols for its synthesis and evaluation.
Biological Activities and Therapeutic Potential
This compound, a derivative of the endogenous molecule isatin, exhibits a broad spectrum of biological activities. The addition of the acetyl group at the N-1 position enhances its lipophilicity and modulates its electronic properties, often leading to increased potency and altered selectivity compared to the parent isatin molecule.[1] Its derivatives have shown significant promise as:
-
Anticancer Agents: this compound and its analogs have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][2] Their mechanisms of action are often multifactorial, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[2]
-
Antiviral Compounds: Derivatives of this compound have been investigated for their antiviral properties, showing activity against viruses such as SARS-CoV.[3][4]
-
Enzyme Inhibitors: The isatin scaffold is a privileged structure for the design of enzyme inhibitors. This compound derivatives have been shown to inhibit various enzymes, including histone deacetylases (HDACs), caspases, and protein kinases, which are critical targets in cancer and inflammatory diseases.[1][5][6]
-
Anti-inflammatory Agents: Several studies have reported the anti-inflammatory potential of this compound derivatives, suggesting their utility in treating inflammatory disorders.[7][8][9]
-
Antimicrobial and Antioxidant Activities: this compound also exhibits antimicrobial and antioxidant properties, further highlighting its diverse therapeutic potential.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various this compound derivatives against different cancer cell lines and enzymes.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6 | A549 | Lung Carcinoma | 2.13 | [2] |
| Compound 11 | A549 | Lung Carcinoma | 2.53 | [2] |
| Compound 12 | A549 | Lung Carcinoma | 2.41 | [2] |
| Compound 4 | UACC903 | Melanoma | 2.06 - 2.89 | [2] |
| Compound 8 | UACC903 | Melanoma | 2.06 - 2.89 | [2] |
| Compound 11 | UACC903 | Melanoma | 2.06 - 2.89 | [2] |
| Compound 5 | HT29 | Colorectal Cancer | 3.18 | [2] |
| Compound 6 | HT29 | Colorectal Cancer | 1.56 | [2] |
| Compound 11 | HT29 | Colorectal Cancer | 1.14 | [2] |
| Compound 13 | HT29 | Colorectal Cancer | 1.09 | [2] |
| Compound 36 | A-549 | Lung Carcinoma | 7.3 | [10] |
| Compound 36 | MDA-MB-231 | Breast Cancer | 4.7 | [10] |
| Compound 36 | HCT-116 | Colon Cancer | 2.6 | [10] |
| Isatin | HL60 | Promylocytic Leukemia | 2.94 (µg/ml) | [11] |
Table 2: Enzyme Inhibition by this compound Derivatives
| Compound | Target Enzyme | IC50 / Kᵢ | Reference |
| CoA-Ac-SES4 | NatA complex | IC50 = 15.1 µM | [12] |
| CoA-Ac-EEE4 | hNaa10 (catalytic subunit of NatA) | Kᵢ = 1.6 µM | [12] |
| CoA-Ac-MLG7 | NatE/hNaa50 | Kᵢ* = 8 nM | [12] |
| Compound 20d | Caspase-3 | IC50 = 2.33 µM | [5] |
| Ac-DEVD-CHO (Control) | Caspase-3 | IC50 = 0.016 µM | [5] |
| Hdac-IN-40 | HDAC2 | Kᵢ = 60 nM | [13] |
| Hdac-IN-40 | HDAC6 | Kᵢ = 30 nM | [13] |
| Isatin-based hydroxamic acids (3a, 6a) | HDAC8, HDAC2 | High Affinity (Docking) | [5] |
Experimental Protocols
Synthesis of this compound
A straightforward and widely used method for the synthesis of this compound is the direct acetylation of isatin.[1][14]
Materials:
-
Isatin
-
Acetic anhydride
-
Ether
-
Reflux apparatus
-
Filtration apparatus
Protocol:
-
To 60 g of isatin, add 140 ml of acetic anhydride in a round-bottom flask.
-
Reflux the mixture for 4 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Crystals of this compound will precipitate out of the solution.
-
Collect the crystals by filtration.
-
Wash the collected crystals with ether to remove any residual acetic anhydride.
-
Dry the purified this compound. This procedure typically yields around 58 g of the product.[14]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][15][16]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[2][16]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium and add them to the respective wells. Include a vehicle control (DMSO) and untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[2][16]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][15]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm or 590 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for HDAC Inhibition
This protocol is used to detect the accumulation of acetylated histones, a hallmark of HDAC inhibition.[17][18][19][20]
Materials:
-
Cells treated with this compound derivative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: Treat cells with the this compound derivative for the desired time. Harvest and lyse the cells in ice-cold lysis buffer.[18]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Denature equal amounts of protein by boiling in SDS loading buffer and separate them on an SDS-PAGE gel.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.[18]
-
Analysis: Quantify the band intensities and normalize the level of acetylated histone to the total histone level.
Signaling Pathways and Mechanisms of Action
Inhibition of the PI3K/Akt Signaling Pathway
Several isatin derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2]
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow for Synthesis and Evaluation
The general workflow for the synthesis of this compound derivatives and their subsequent biological evaluation is a multi-step process.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Logical Relationship of Isatin Derivative Activities
The diverse biological activities of this compound derivatives stem from their ability to interact with multiple cellular targets and pathways.
Caption: Interrelationship of molecular mechanisms and biological outcomes of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of isatin derivatives as effective SARS coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isatin synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. KR101536050B1 - Novel Isatin-Based Hydroxamic Acids and Anti-Cancer Composition Comprising the Same As Active Ingredient - Google Patents [patents.google.com]
- 9. mpbio.com [mpbio.com]
- 10. interchim.fr [interchim.fr]
- 11. benthamopen.com [benthamopen.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
1-Acetylisatin Derivatives as Potential Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them a privileged scaffold in medicinal chemistry.[1][2] Among these, 1-acetylisatin derivatives have garnered significant attention as potent inhibitors of various enzymes implicated in a range of diseases. The acetylation at the N1 position of the isatin core can significantly modulate the inhibitory activity and selectivity of these compounds.[3] This document provides detailed application notes and experimental protocols for researchers engaged in the synthesis, screening, and characterization of this compound derivatives as potential enzyme inhibitors. The focus is on their activity against clinically relevant enzymes such as acetylcholinesterase (AChE), carbonic anhydrase (CA), and urease.
Synthesis of this compound
A straightforward and efficient method for the synthesis of the core scaffold, this compound, involves the acetylation of isatin using acetic anhydride.[4]
Protocol: Synthesis of N-acetylisatin [4]
-
To 60 g of isatin, add 140 ml of acetic anhydride in a round-bottom flask.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature to allow for the precipitation of crystals.
-
Collect the precipitated crystals by filtration.
-
Wash the collected crystals with ether.
-
Dry the purified N-acetylisatin product. The expected yield is approximately 58 g.
Further derivatization can be achieved through various chemical reactions, such as the ring-opening of N-acetylisatin with secondary amines to produce α-ketoamide derivatives.[5]
Enzyme Inhibition Assays: Data and Protocols
The inhibitory potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Acetylcholinesterase (AChE) Inhibition
Relevance: Acetylcholinesterase inhibitors are the primary therapeutic agents for managing the symptoms of Alzheimer's disease.[6] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[7]
Quantitative Data:
| Derivative | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isatin-based Donepezil-like derivatives (general) | Acetylcholinesterase | Better potency than Donepezil | Donepezil | - |
Note: Specific IC50 values for this compound derivatives were not found in the provided search results, but isatin-based compounds have shown significant promise.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [6][8]
This colorimetric assay measures the activity of AChE based on the rate of formation of a yellow-colored product.[8]
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)
-
Acetylcholinesterase (AChE) solution
-
This compound derivative solutions (test compounds) in a suitable solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[8]
-
Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway: Cholinergic Anti-inflammatory Pathway
Acetylcholine, in addition to its role in neurotransmission, can modulate inflammatory responses. This is mediated through the cholinergic anti-inflammatory pathway, where acetylcholine binds to α7 nicotinic acetylcholine receptors (α7 nAChR) on immune cells like macrophages, leading to a reduction in the release of pro-inflammatory cytokines.[9]
Carbonic Anhydrase (CA) Inhibition
Relevance: Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is overexpressed in many solid tumors in response to hypoxia.[10][11] It plays a crucial role in pH regulation, allowing cancer cells to survive and proliferate in the acidic tumor microenvironment.[10][12] Therefore, CA IX is a validated target for anticancer drug development.[13]
Quantitative Data:
| Derivative | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| Isatin-based benzene sulfonamides (general) | hCA I, II, IX, XII | Varies | Acetazolamide | Varies |
Note: Specific IC50 values for this compound derivatives were not found in the provided search results, but isatin-based sulfonamides have shown potent inhibition in the nanomolar range.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay [2][14]
This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed to the chromogenic product p-nitrophenol.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Human Carbonic Anhydrase (e.g., hCA I, II, IX, or XII) stock solution
-
3 mM p-Nitrophenyl acetate (p-NPA) solution in acetonitrile or DMSO (prepare fresh)
-
This compound derivative solutions (test compounds) in DMSO
-
Acetazolamide (positive control) solution in DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Plate Setup:
-
Blank (No Enzyme): Assay buffer + p-NPA.
-
Enzyme Control: Assay buffer + CA enzyme solution + solvent.
-
Inhibitor Control: Assay buffer + CA enzyme solution + Acetazolamide.
-
Test Sample: Assay buffer + CA enzyme solution + test compound at various concentrations.
-
-
Pre-incubation: Add the assay buffer, CA enzyme, and inhibitor/solvent to the respective wells. Mix and incubate for 15 minutes at room temperature.[14]
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes at room temperature.[14]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min).
-
Calculate the percentage of inhibition: % Inhibition = [1 - (Rate of inhibitor well - Rate of blank well) / (Rate of enzyme control well - Rate of blank well)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway: Role of Carbonic Anhydrase IX in Cancer
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and translocates to the nucleus, where it induces the expression of various genes, including CA9, which encodes for Carbonic Anhydrase IX.[12] CA IX then contributes to the acidification of the extracellular microenvironment, which promotes tumor cell survival, proliferation, and invasion.[10][12]
Urease Inhibition
Relevance: Urease is a key virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary cause of gastritis and peptic ulcers.[15] By hydrolyzing urea to ammonia, urease allows the bacteria to survive in the acidic environment of the stomach.[16] Urease inhibitors are therefore being investigated as a potential therapeutic strategy to combat H. pylori infections.
Quantitative Data:
| Derivative | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isatin-thiazole conjugates (5j) | Urease | 0.44 ± 0.23 | Thiourea | 21.9 |
| Isatin-based Schiff bases (7r) | Urease | 11.36 ± 1.32 | Thiourea | 21.37 ± 1.76 |
| Isatin-based Schiff bases (7j) | Urease | 16.61 ± 1.37 | Thiourea | 21.37 ± 1.76 |
| Isatin-based Schiff bases (7a) | Urease | 17.37 ± 1.37 | Thiourea | 21.37 ± 1.76 |
| Isatin-based Schiff bases (7o) | Urease | 18.63 ± 1.27 | Thiourea | 21.37 ± 1.76 |
Experimental Protocol: Urease Inhibition Assay (Berthelot Method) [17][18]
This colorimetric assay quantifies the amount of ammonia produced from the enzymatic breakdown of urea.
Materials:
-
Phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.5)
-
Urease enzyme solution (e.g., from Jack bean)
-
Urea solution (substrate)
-
This compound derivative solutions (test compounds) in a suitable solvent (e.g., DMSO)
-
Phenol-hypochlorite reagent (Berthelot's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: Buffer + Urea + Berthelot's reagent.
-
Control (100% activity): Buffer + Urease + Urea + solvent + Berthelot's reagent.
-
Test Sample: Buffer + Urease + Urea + test compound + Berthelot's reagent.
-
-
Pre-incubation: Add buffer, urease solution, and test compound/solvent to the wells. Incubate at 37°C.
-
Reaction Initiation: Add the urea substrate to initiate the reaction and incubate at 37°C.
-
Color Development: Add the phenol-hypochlorite reagent and incubate for color development.
-
Measurement: Measure the absorbance at a wavelength between 625 and 670 nm.
-
Data Analysis:
-
Calculate the percentage of urease inhibition: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway: Urease-Dependent Signaling in H. pylori
The urease produced by H. pylori can interact with Toll-like receptor 2 (TLR2) on gastric epithelial cells, leading to the induction of Hypoxia-Inducible Factor-1α (HIF-1α) and subsequent inflammatory responses, independent of its enzymatic activity.[16]
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel enzyme inhibitors with therapeutic potential. The protocols and data presented in this document provide a foundational framework for researchers to synthesize, screen, and characterize these molecules against key enzymatic targets. The provided signaling pathways offer a visual guide to the biological context in which these inhibitors may exert their effects. Further investigation and optimization of these derivatives could lead to the discovery of potent and selective drug candidates for a variety of diseases.
References
- 1. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The Helicobacter pylori Urease Virulence Factor Is Required for the Induction of Hypoxia-Induced Factor-1α in Gastric Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Microwave-Assisted Synthesis Using 1-Acetylisatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetylisatin is a versatile starting material in organic synthesis, valued for its reactive dicarbonyl functionality which allows for the construction of a diverse array of heterocyclic compounds. Isatin and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer properties.[1][2][3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate and improve chemical reactions, offering advantages such as reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods.[5][6] This document provides detailed application notes and protocols for the microwave-assisted synthesis of α-ketoamides and spirooxindoles using this compound and its parent compound, isatin.
I. Microwave-Assisted Synthesis of α-Ketoamides via Ring Opening of this compound
The C2-carbonyl group of this compound is susceptible to nucleophilic attack, leading to the opening of the five-membered ring. This reactivity can be harnessed for the efficient synthesis of α-ketoamides. Microwave irradiation significantly enhances the rate of this reaction.[5][6]
General Reaction Scheme:
This compound + Secondary Amine → α-Ketoamide
Data Presentation: Comparison of Microwave vs. Conventional Synthesis
The following table summarizes the comparison between microwave-assisted and conventional heating methods for the synthesis of α-ketoamides from this compound and various secondary amines.[5]
| Entry | Amine | Product | Method | Reaction Time | Yield (%) |
| 1 | Piperidine | 4a | Conventional | 12 h | 72 |
| 2 | Piperidine | 4a | Microwave | 3-5 min | 92 |
| 3 | Morpholine | 4b | Conventional | 12 h | 68 |
| 4 | Morpholine | 4b | Microwave | 3-5 min | 89 |
| 5 | N-Methylpiperazine | 4c | Conventional | 12 h | 64 |
| 6 | N-Methylpiperazine | 4c | Microwave | 3-5 min | 85 |
Experimental Protocol: Microwave-Assisted Synthesis of α-Ketoamides
Materials:
-
This compound (1 mmol)
-
Secondary amine (e.g., piperidine, morpholine) (1 mmol)
-
Acetonitrile (5 mL)
-
Microwave reactor
-
Round-bottom flask
-
Stirring bar
Procedure:
-
In a round-bottom flask equipped with a stirring bar, dissolve this compound (1 mmol) in acetonitrile (5 mL).
-
Add the secondary amine (1 mmol) to the solution.
-
Place the flask in a microwave reactor.
-
Irradiate the reaction mixture at 100°C and 400 W for 3-5 minutes.[5]
-
After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexane) to afford the pure α-ketoamide.[5]
Workflow Diagram: Synthesis of α-Ketoamides
Caption: Experimental workflow for the microwave-assisted synthesis of α-ketoamides.
II. Microwave-Assisted Synthesis of Spirooxindoles from Isatins
Spirooxindoles are a prominent class of heterocyclic compounds with significant biological activities. Microwave-assisted multicomponent reactions provide a rapid and efficient route to these complex molecules from isatins.
Data Presentation: Microwave-Assisted Synthesis of Various Spirooxindoles
The following table presents data for the microwave-assisted synthesis of different spirooxindole derivatives from isatins.
| Entry | Isatin Derivative | Reactants | Product Type | Time | Temp (°C) | Yield (%) | Reference |
| 1 | Isatin | β-ketophosphonates, primary amines | Spirooxindole dihydropyridine bisphosphonate | 2 h | 120 | 70 | [7] |
| 2 | 5-Cl-Isatin | β-ketophosphonates, primary amines | Spirooxindole dihydropyridine bisphosphonate | 2 h | 120 | 48 | [7] |
| 3 | Isatin | α-amino acids, 1,4-dihydro-1,4-epoxynaphthalene | Oxygen-bridged spirooxindole | 15 min | 70 | 81 | [8] |
| 4 | N-Me-Isatin | α-amino acids, 1,4-dihydro-1,4-epoxynaphthalene | Oxygen-bridged spirooxindole | 15 min | 70 | 82 | [8] |
| 5 | Isatin | Chalcones, L-proline | Spiro[indoline-3,2'-pyrrolidin]-2-one | 5 min | 80 | 98 | [9] |
Experimental Protocol: Microwave-Assisted Synthesis of Oxygen-Bridged Spirooxindoles
This protocol is based on the multicomponent reaction of isatins, α-amino acids, and 1,4-dihydro-1,4-epoxynaphthalene.[8]
Materials:
-
Isatin (0.20 mmol)
-
α-Amino acid (e.g., proline) (0.2 mmol)
-
1,4-dihydro-1,4-epoxynaphthalene (0.3 mmol)
-
Methanol (2 mL)
-
Microwave reactor vial
-
Stirring bar
Procedure:
-
To a microwave reactor vial equipped with a stirring bar, add isatin (0.20 mmol), the α-amino acid (0.2 mmol), and 1,4-dihydro-1,4-epoxynaphthalene (0.3 mmol).
-
Add methanol (2 mL) as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture with stirring at 70°C for 15 minutes.[8]
-
After the reaction is complete, cool the vial to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography.
III. Biological Activity and Signaling Pathways
Derivatives synthesized from this compound and isatins often exhibit potent biological activities. For instance, certain spirooxindoles have shown promise as antituberculosis agents by potentially targeting the enoyl-[acyl-carrier-protein] reductase (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway.[10] Additionally, isatin derivatives have been identified as inhibitors of various kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammation.[11]
Signaling Pathway Diagram: Potential Inhibition of Kinase Signaling by Isatin Derivatives
Caption: Potential kinase inhibition by isatin derivatives in a signaling pathway.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro and In Silico Evaluation of Isatin‐Derived Spirooxindoles as Antituberculosis Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Photoinduced Reactions of 1-Acetylisatin with Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the photoinduced reactions of 1-acetylisatin with various alkynes. The methodologies described herein offer a versatile approach to the synthesis of structurally diverse and biologically relevant 3-alkylideneoxindoles and dispiro[oxindole[3,2']furan[3',3'']oxindoles].
Introduction
The photochemical reaction of this compound with alkynes proceeds via two primary pathways, dictated by the nature of the alkyne substituent. The reaction is initiated by the photoexcitation of this compound to its triplet excited state, which then undergoes a [2+2] cycloaddition with the alkyne.
-
Reaction with Diphenylacetylenes and other Disubstituted Alkynes: This pathway leads to the formation of β,β-disubstituted 3-alkylideneoxindoles. The initial [2+2] cycloaddition forms a transient spirooxetene intermediate, which subsequently undergoes a ring-opening reaction to yield the final product.[1]
-
Reaction with Terminal Alkynes (e.g., Phenylacetylenes): This reaction takes a different course, resulting in the formation of complex dispiro[oxindole[3,2']furan[3',3'']indoles]. This transformation involves a tandem sequence initiated by the [2+2] cycloaddition to form a spirooxetene, followed by ring-opening to an α,β-unsaturated aldehyde. A subsequent intermolecular hydrogen abstraction and radical cyclization cascade leads to the final dispiro product.[1]
These reactions provide access to valuable molecular scaffolds for drug discovery and development, as oxindole and spirooxindole motifs are prevalent in numerous biologically active compounds.
Data Presentation
The following tables summarize the quantitative yields for the photoinduced reactions of this compound with a selection of alkynes.
Table 1: Synthesis of 3-Alkylideneoxindoles
| Alkyne | Product | Yield (%) |
| Diphenylacetylene | 3-(Diphenylmethylene)indolin-2-one | 91 |
| 4,4'-Dimethoxydiphenylacetylene | 3-(Bis(4-methoxyphenyl)methylene)indolin-2-one | 85 |
| 4,4'-Dichlorodiphenylacetylene | 3-(Bis(4-chlorophenyl)methylene)indolin-2-one | 88 |
Yields are based on isolated products.
Table 2: Synthesis of Dispiro[oxindole[3,2']furan[3',3'']oxindoles]
| Alkyne | Product | Yield (%) |
| Phenylacetylene | Dispiro[indoline-3,2'-furan-5',3''-indoline]-2,2''-dione | 82 (as a mixture of diastereomers) |
| 4-Methoxyphenylacetylene | Di(1-acetyl)-5,5''-dimethoxydispiro[indoline-3,2'-furan-5',3''-indoline]-2,2''-dione | 78 (as a mixture of diastereomers) |
| 4-Chlorophenylacetylene | Di(1-acetyl)-5,5''-dichlorodispiro[indoline-3,2'-furan-5',3''-indoline]-2,2''-dione | 85 (as a mixture of diastereomers) |
Yields are based on isolated products.
Experimental Protocols
General Safety Precautions:
-
Photochemical reactions should be carried out in a well-ventilated fume hood.
-
UV radiation is harmful. Use appropriate shielding (e.g., the photoreactor cabinet, UV-blocking safety glasses) to avoid exposure to skin and eyes.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: Synthesis of 3-(Diphenylmethylene)indolin-2-one
Materials:
-
This compound
-
Diphenylacetylene
-
Acetonitrile (spectroscopic grade)
-
Photochemical reactor (e.g., batch reactor with a medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a quartz reaction vessel, dissolve this compound (1.0 mmol) and diphenylacetylene (1.2 mmol) in acetonitrile (100 mL).
-
Place the reaction vessel in the photochemical reactor and ensure the solution is being stirred efficiently.
-
Irradiate the solution with a medium-pressure mercury lamp. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after 4-6 hours, as indicated by the disappearance of the starting material), turn off the lamp and remove the reaction vessel.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford 3-(diphenylmethylene)indolin-2-one as a solid.
Characterization:
-
¹H NMR (CDCl₃, 300 MHz): δ 7.92–7.80 (m, 2H), 7.58–7.48 (m, 3H), 7.43 (t, J = 7.6 Hz, 2H), 7.35–7.27 (m, 2H), 7.08 (t, J = 7.7 Hz, 1H), 6.90 (d, J = 7.8 Hz, 1H), 4.38 (s, 1H), 3.31 (s, 3H).[2]
-
¹³C NMR (CDCl₃, 75 MHz): δ 192.6, 185.4, 172.0, 151.0, 150.8, 144.4, 137.0, 136.1, 134.1, 133.4, 129.0, 128.6, 128.5, 125.8, 122.9, 122.5, 108.8, 47.5, 45.4, 42.8, 36.0, 35.8, 29.6, 29.3, 27.1.[2]
-
Mass Spectrometry (ESI-TOF): m/z calculated for C₂₁H₁₅NO [M+H]⁺, found to match the theoretical value.
Protocol 2: Synthesis of Dispiro[indoline-3,2'-furan-5',3''-indoline]-2,2''-dione
Materials:
-
This compound
-
Phenylacetylene
-
Benzene (spectroscopic grade)
-
Photochemical reactor
-
Quartz reaction vessel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a quartz reaction vessel, dissolve this compound (2.0 mmol) and phenylacetylene (1.0 mmol) in benzene (100 mL).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Place the reaction vessel in the photochemical reactor and stir the solution.
-
Irradiate with a medium-pressure mercury lamp, monitoring the reaction by TLC.
-
After the starting material is consumed (typically 8-12 hours), stop the irradiation.
-
Concentrate the reaction mixture using a rotary evaporator.
-
The crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Characterization: The characterization of the dispiro compounds is complex due to the presence of multiple stereoisomers. Detailed 1D and 2D NMR techniques are required for full structural elucidation.
-
¹H NMR (DMSO-d₆, 400 MHz): Characteristic signals for the aromatic protons of the two oxindole moieties and the furan ring protons will be present. The exact chemical shifts and coupling patterns will vary between the diastereomers.
-
¹³C NMR (DMSO-d₆, 100 MHz): Expect signals for the carbonyl carbons of the oxindole and furanone rings, as well as the spiro carbons.
-
Mass Spectrometry (HRMS): The molecular ion peak should correspond to the expected molecular formula of the dispiro product.
Protocol 3: Determination of Quantum Yield using Potassium Ferrioxalate Actinometry
This protocol provides a method to determine the quantum yield of the photochemical reaction. It involves measuring the photon flux of the light source using a chemical actinometer, potassium ferrioxalate.
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 0.05 M
-
1,10-Phenanthroline solution (0.1% w/v in water)
-
Sodium acetate buffer (0.3 M, pH ~4.5)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
Part A: Preparation of Solutions (in a dark room or under red light)
-
Actinometer Solution (0.006 M): Dissolve 0.2947 g of potassium ferrioxalate trihydrate in 100 mL of 0.05 M H₂SO₄. Store this solution in a light-proof container.
-
Developing Solution: Prepare a solution containing 0.1% (w/v) 1,10-phenanthroline and 0.3 M sodium acetate in water.
Part B: Measurement of Photon Flux
-
Pipette a known volume of the actinometer solution into a quartz cuvette.
-
Irradiate the cuvette in the photoreactor for a precisely measured time (t). The irradiation time should be short enough to keep the conversion below 10%.
-
Simultaneously, keep a blank (unirradiated) actinometer solution in the dark.
-
After irradiation, take a precise aliquot from both the irradiated and blank solutions and add them to separate volumetric flasks containing the developing solution. Dilute to the mark with distilled water.
-
Allow the color to develop for at least 30 minutes in the dark.
-
Measure the absorbance (A) of the developed solutions at 510 nm using a UV-Vis spectrophotometer, using the developed blank solution as the reference.
-
Calculate the moles of Fe²⁺ formed (n_Fe²⁺) using the Beer-Lambert law: n_Fe²⁺ = (A * V) / (ε * l) where V is the total volume of the developed solution, ε is the molar absorptivity of the Fe²⁺-phenanthroline complex at 510 nm (11,100 L mol⁻¹ cm⁻¹), and l is the path length of the cuvette (usually 1 cm).
-
Calculate the photon flux (I₀) in Einstein s⁻¹ using the formula: I₀ = n_Fe²⁺ / (Φ_act * t) where Φ_act is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength (e.g., 1.25 at 366 nm) and t is the irradiation time in seconds.
Part C: Determination of the Reaction Quantum Yield (Φ_rxn)
-
Prepare a solution of this compound and the alkyne of interest in the chosen solvent at a concentration that ensures significant light absorption at the irradiation wavelength.
-
Irradiate this solution under the exact same conditions (light source, geometry, volume) as the actinometer for a specific time.
-
Determine the number of moles of product formed or reactant consumed using a suitable analytical method (e.g., HPLC, GC, or NMR with an internal standard).
-
Calculate the quantum yield of the reaction using the formula: Φ_rxn = (moles of product formed or reactant consumed) / (I₀ * t * f) where f is the fraction of light absorbed by the reactant solution.
Visualizations
Reaction Pathways
Caption: Reaction pathways for the photoinduced reaction of this compound with different alkynes.
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis of oxindole derivatives.
Quantum Yield Determination Workflow
Caption: Workflow for determining the quantum yield of a photochemical reaction.
References
Synthesis of Novel Antimicrobial Agents from 1-Acetylisatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diverse antimicrobial compounds derived from 1-acetylisatin. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent antimicrobial properties.[1][2][3] this compound, a key derivative, serves as a versatile starting material for the synthesis of various heterocyclic compounds, including Schiff bases, thiosemicarbazones, and spirooxindoles, which have demonstrated promising activity against a spectrum of microbial pathogens.[4][5]
Introduction to this compound in Antimicrobial Synthesis
Isatin (1H-indole-2,3-dione) is a privileged scaffold in drug discovery.[1][3] The presence of a reactive keto group at the C-3 position and an acidic N-H proton allows for a variety of chemical modifications. Acetylation of the nitrogen atom to form this compound enhances its reactivity and provides a convenient handle for further synthetic transformations. The carbonyl group at position 2 of this compound behaves as an amide and is susceptible to nucleophilic attack, leading to ring-opening reactions that can generate α-ketoamides.[6][7] More commonly, the C-3 carbonyl group undergoes condensation reactions with various nucleophiles to yield a diverse library of bioactive molecules.[1][8] This document outlines the synthesis of three major classes of antimicrobial compounds from this compound: Schiff bases, thiosemicarbazones, and spirooxindoles.
Data Presentation: Antimicrobial Activity
The following tables summarize the antimicrobial activity of representative compounds synthesized from isatin derivatives, offering a comparative overview of their efficacy against various bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antibacterial Activity of Isatin-Based Schiff Bases
| Compound | Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Reference |
| Isatin Schiff Base Derivative 1 | 12.5 | 25 | 50 | 100 | [9] |
| Isatin Schiff Base Derivative 2 | 25 | 50 | 100 | >100 | [9] |
| 5-Chloro-isatin Schiff Base | 6.25 | 12.5 | 25 | 50 | [5] |
| Cobalt(II) complex of Isatin-p-nitroaniline Schiff base | >100 | 5.0 | 5.0 | >100 | [10] |
Table 2: Antimicrobial Activity of Isatin-Thiosemicarbazones
| Compound | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | Candida albicans (MIC µg/mL) | Aspergillus niger (MIC µg/mL) | Reference |
| N-Benzylisatin Thiosemicarbazone | 16 | 32 | 64 | 128 | [11] |
| 5-Bromoisatin Thiosemicarbazone | 8 | 16 | 32 | 64 | [12] |
| Metal complexes of Isatin-3-thiosemicarbazone | Enhanced activity compared to ligand | Enhanced activity compared to ligand | Enhanced activity compared to ligand | Enhanced activity compared to ligand | [13] |
Table 3: Antibacterial Activity of Spirooxindoles
| Compound | S. aureus (MIC µg/mL) | N. gonorrhoeae (MIC µg/mL) | Reference |
| Spiro[indoline-pyrrolizin]-2-one 9d | >100 | 15.62 | [14] |
| Spiro[indoline-pyrrolizin]-2-one 9f | 31.25 | >100 | [14] |
| Spiro[indoline-indolizin]-2-one 11i | 31.25 | >100 | [14] |
| Spiro[indoline-pyrrolizin]-2-one 9m | >100 | 15.62 | [14] |
Experimental Protocols
Detailed methodologies for the synthesis of key antimicrobial compounds from this compound are provided below.
Protocol 1: Synthesis of this compound-3-Schiff Bases
Schiff bases are synthesized via the condensation reaction between the C-3 carbonyl group of this compound and a primary amine.[1][15]
Materials:
-
This compound
-
Substituted primary amine (e.g., p-toluidine)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Add the substituted primary amine (1 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
Protocol 2: Synthesis of this compound-3-Thiosemicarbazone
Thiosemicarbazones are formed by the reaction of this compound with thiosemicarbazide.[11][16]
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol (96%)
-
Glacial acetic acid
Procedure:
-
Suspend this compound (1 mmol) and thiosemicarbazide (1 mmol) in 20 mL of 96% ethanol in a round-bottom flask.[11]
-
Add 8 drops of glacial acetic acid to the suspension.[11]
-
Heat the reaction mixture at 90°C for 6 hours with constant stirring.[11]
-
Cool the mixture to 20°C.[11]
-
Filter the resulting crude product, wash with methanol, and dry.[11]
-
The final product can be purified by recrystallization from a suitable solvent like acetonitrile.[11]
Protocol 3: Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition
Spirooxindoles can be synthesized through a [3+2] cycloaddition reaction of an azomethine ylide (generated in situ from an isatin derivative and an amino acid) with a dipolarophile.[17][18]
Materials:
-
This compound
-
L-proline (or other secondary amino acid)
-
A suitable dipolarophile (e.g., trans-3-benzoyl acrylic acid)
-
Methanol or Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and L-proline (1 mmol) in methanol (20 mL).
-
Add the dipolarophile (1 mmol) to the mixture.
-
Heat the reaction mixture to reflux for 2-8 hours, depending on the reactants.[14][19] The progress of the reaction should be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the pure spirooxindole product.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows described in this document.
Caption: Synthetic routes from this compound.
Caption: Antimicrobial screening workflow.
Mechanism of Action
The antimicrobial activity of isatin derivatives is often attributed to their ability to interfere with various cellular processes in microorganisms. For instance, some derivatives are believed to act by inhibiting bacterial cell wall synthesis and cell fusion.[1] The thiosemicarbazone derivatives can chelate essential metal ions, thereby disrupting enzymatic functions within the microbial cell.[20] Furthermore, some isatin-based compounds have been designed as inhibitors of bacterial tyrosine-tRNA synthetases (TyrRS), an essential enzyme in protein synthesis.[12][21] The diverse structural modifications possible with the isatin scaffold allow for the fine-tuning of their mechanism of action and antimicrobial spectrum.
References
- 1. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Reaction of isatin with thiocarbohydrazide: a correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orientjchem.org [orientjchem.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jocpr.com [jocpr.com]
- 11. Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journaljpri.com [journaljpri.com]
- 17. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents: Synthesis, Stereochemical Assignment, Bioevaluation, SAR, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis [ouci.dntb.gov.ua]
- 20. Complexes of 3dn Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Acetylisatin in the Development of Novel Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-acetylisatin as a versatile scaffold for the synthesis of novel peptidomimetics, particularly targeting enzyme inhibition. Detailed protocols for synthesis and biological evaluation are provided, along with a summary of relevant quantitative data and visualization of key signaling pathways.
Introduction
This compound, an N-acetylated derivative of isatin, serves as a valuable starting material for the generation of α-ketoamide and bis-(α-ketoamide) derivatives through a facile ring-opening reaction.[1][2] This chemical reactivity makes it an attractive scaffold for the development of peptidomimetics, which are compounds designed to mimic the structure and function of peptides but with improved pharmacological properties such as enhanced stability and bioavailability. The isatin core is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including inhibition of enzymes like caspases and fatty acid amide hydrolase (FAAH).[3][4][5] This document outlines the application of this compound in generating peptidomimetic inhibitors of these key enzyme targets.
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of various isatin-based compounds against their respective enzyme targets. While not all compounds are directly synthesized from this compound, they share the core isatin scaffold and provide valuable structure-activity relationship (SAR) insights for the design of novel peptidomimetics.
Table 1: Isatin-Based Caspase Inhibitors
| Compound ID | Target Caspase(s) | IC50 (µM) | Reference |
| 20d | Caspase-3 | 2.33 | [5] |
| 20d | Caspase-7 | Moderate Inhibition | [5] |
| Ac-DEVD-CHO | Caspase-3 | 0.016 ± 0.002 | [5] |
| Various Isatin Sulphonamides | Caspase-3 and -7 | 2.33 - 116.91 | [5] |
Table 2: Isatin-Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors
| Compound Class | Target | IC50 (nM) | Reference |
| Aryl Urea Inhibitor (LY-2183240) | FAAH | 12 | [6] |
| Piperidine Urea Inhibitor (PF-04457845) | FAAH | 7.2 | [6] |
| Piperazine Urea Inhibitor (JNJ-1661010) | FAAH | 0.84 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Peptidomimetics (α-Ketoamides) from this compound
This protocol describes the synthesis of α-ketoamide peptidomimetics via the ring-opening of this compound with amino acid esters.[1][2][7]
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Add an equimolar amount of the desired amino acid methyl ester hydrochloride.
-
To the stirred solution, add a saturated aqueous solution of sodium bicarbonate (NaHCO3) (a two-phase system will form).[7]
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product (an α-ketoamide) by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure peptidomimetic.[7]
Note: This reaction can also be efficiently carried out using microwave irradiation, which can lead to shorter reaction times and higher yields.[1][2]
Protocol 2: In Vitro Caspase-3 Inhibitor Fluorometric Assay
This protocol is adapted from commercially available kits and is suitable for screening the inhibitory activity of synthesized peptidomimetics against caspase-3.[8][9][10][11]
Materials:
-
Synthesized peptidomimetic compounds (test inhibitors)
-
Recombinant active caspase-3 enzyme
-
Caspase-3 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Known caspase-3 inhibitor (e.g., Ac-DEVD-CHO) as a positive control
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a working solution of the test compounds at various concentrations in the assay buffer.
-
In a 96-well plate, add 50 µL of 2X Reaction Buffer (containing DTT) to each well.
-
Add 5 µL of the test inhibitor solution to the respective wells. For the positive control, add the known inhibitor. For the negative control (100% activity), add 5 µL of assay buffer.
-
Add 40 µL of cell lysate containing active caspase-3 or a solution of purified active caspase-3 to each well.
-
Initiate the reaction by adding 5 µL of the caspase-3 substrate (e.g., 1 mM DEVD-AFC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm for AFC, or ~360 nm excitation and ~460 nm emission for AMC.[8][9]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control and determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Protocol 3: In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibitor Screening Assay
This protocol is based on commercially available fluorescence-based FAAH inhibitor screening kits.[6][12][13][14][15]
Materials:
-
Synthesized peptidomimetic compounds (test inhibitors)
-
Recombinant human FAAH enzyme
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Known FAAH inhibitor (e.g., JZL 195) as a positive control
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the test compounds at various concentrations in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 170 µL of FAAH Assay Buffer to each well.
-
Add 10 µL of the test inhibitor solution to the respective wells. For the positive control, add the known inhibitor. For the 100% initial activity wells, add 10 µL of the solvent.
-
Add 10 µL of diluted FAAH enzyme to all wells except the background wells.
-
Pre-incubate the plate at 37°C for 5-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[12][14]
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caspase-3 Mediated Apoptosis Pathway
The following diagram illustrates the central role of caspase-3 in the apoptotic signaling cascade. Inhibition of caspase-3 by this compound-derived peptidomimetics can block the execution phase of apoptosis.
Caption: Caspase-3 activation and inhibition by this compound peptidomimetics.
FAAH and the Endocannabinoid Signaling Pathway
This diagram shows how FAAH inhibition by this compound-derived peptidomimetics can enhance endocannabinoid signaling, which has therapeutic potential for pain and inflammation.[3][4][16]
Caption: FAAH-mediated degradation of anandamide and its inhibition.
Experimental Workflow for Peptidomimetic Development
The logical flow from synthesis to biological evaluation of this compound-derived peptidomimetics is depicted below.
Caption: Workflow for the development of this compound-based peptidomimetics.
References
- 1. Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. apexbt.com [apexbt.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. caymanchem.com [caymanchem.com]
- 15. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 16. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acylation of Substituted Isatins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are versatile scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Modification at the N-1 position of the isatin core through acylation is a critical step in the synthesis of novel therapeutic agents. N-acylation alters the electronic properties and steric profile of the isatin molecule, significantly influencing its interaction with biological targets. This document provides detailed experimental procedures for the N-acylation of various substituted isatins, presenting key quantitative data in a structured format for easy comparison and implementation in a research setting.
General Reaction Scheme
The N-acylation of substituted isatins is typically achieved by reacting the isatin derivative with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base or a catalyst. The reaction proceeds via nucleophilic attack of the isatin nitrogen on the carbonyl carbon of the acylating agent.
Experimental Protocols
Protocol 1: N-Acetylation of Substituted Isatins using Acetic Anhydride
This protocol describes a general method for the N-acetylation of substituted isatins using acetic anhydride.
Materials:
-
Substituted isatin (e.g., 5-bromoisatin, 5-chloroisatin)
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ether
-
Buchner funnel and filter paper
Procedure:
-
To the substituted isatin (1.0 eq.) in a round-bottom flask, add an excess of acetic anhydride (e.g., 2.5-3.0 eq.).
-
Heat the mixture to reflux and maintain for 4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration through a Buchner funnel.
-
Wash the collected solid with ether to remove residual acetic anhydride.
-
Dry the purified N-acetylated isatin derivative.
Protocol 2: N-Benzoylation of Isatins using Benzoyl Chloride and a Clay Catalyst
This solvent-free protocol offers an environmentally friendly approach to N-benzoylation.[1]
Materials:
-
Isatin or substituted isatin
-
Benzoyl chloride
-
Natural clay catalyst (e.g., montmorillonite K-10)
-
Stirring plate and stir bar
-
Ethanol
-
Rotary evaporator
Procedure:
-
In a flask, add the isatin substrate (1.05 mmol) in portions to a stirred mixture of benzoyl chloride (1.05 mmol) and the clay catalyst (0.5 g) at room temperature.[1]
-
Continue stirring and monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, wash the reaction mixture repeatedly with ethanol (3 x 20 mL).[1]
-
Combine the ethanol filtrates and evaporate the solvent under reduced pressure to obtain the crude product.[1]
-
Recrystallize the crude product from ethanol to yield the purified N-benzoylisatin.[1]
Quantitative Data Summary
The following table summarizes the yields and melting points for the N-acetylation of various substituted isatins.
| Isatin Derivative | Acylating Agent | Product | Yield (%) | Melting Point (°C) | Reference |
| 5-Bromo-unsubstituted | Acetic Anhydride | N-Acetyl-5-bromoisatin | 85 | - | [2] |
| 5-Chloro-unsubstituted | Acetic Anhydride | N-Acetyl-5-chloroisatin | 87 | - | [2] |
| 5-Fluoro-unsubstituted | Acetic Anhydride | N-Acetyl-5-fluoroisatin | 82 | - | [2] |
| 5-Nitro-unsubstituted | Acetic Anhydride | N-Acetyl-5-nitroisatin | 89 | - | [2] |
Note: Detailed characterization data such as NMR and IR spectroscopy can be found in the cited literature.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental process, the following diagrams have been generated using Graphviz (DOT language).
Caption: General workflow for the N-acylation of substituted isatins.
Logical Relationship of Reaction Components
The following diagram illustrates the logical relationship between the reactants and products in the N-acylation of isatin.
Caption: Reactant and product relationships in isatin N-acylation.
References
Troubleshooting & Optimization
How to improve the yield of 1-Acetylisatin synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-Acetylisatin. Our goal is to help you improve your reaction yields and overcome common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely reported and straightforward method for the synthesis of this compound is the N-acetylation of isatin using acetic anhydride.[1] This reaction is typically performed by refluxing isatin in an excess of acetic anhydride.[1]
Q2: What are the primary causes of low yields in this compound synthesis?
A2: Low yields in this compound synthesis can often be attributed to several factors:
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted isatin remaining in the reaction mixture.
-
Hydrolysis of the Product: this compound can be susceptible to hydrolysis back to isatin, particularly during the workup phase if excess water or basic conditions are present.
-
Side Reactions: The primary side reaction of concern is the ring-opening of the isatin core by nucleophiles. The C2 carbonyl group of this compound is more amide-like and thus more susceptible to nucleophilic attack, which can lead to the formation of α-ketoamides.[2][3]
-
Purity of Starting Materials: The purity of both isatin and acetic anhydride is crucial. Impurities in the isatin can lead to the formation of colored byproducts, while old or improperly stored acetic anhydride may have partially hydrolyzed to acetic acid, reducing its effectiveness as an acylating agent.[4]
Q3: How can I purify the crude this compound product?
A3: The most common method for purifying this compound is recrystallization.[5] Effective solvent systems for recrystallization include ethanol or a mixture of dichloromethane and hexanes.[5] If the product is obtained as an oil, trituration with a non-polar solvent like hexanes or diethyl ether can help induce crystallization.[5] For highly impure samples, column chromatography using a hexane/ethyl acetate eluent system is a viable option.[5]
Q4: Are there alternative methods for the N-acetylation of isatin?
A4: Yes, while acetic anhydride is the most common acylating agent, other reagents can be used. These include acetyl chloride, which is more reactive but may require more stringent reaction control. Additionally, greener and milder methods for N-acylation are continuously being developed, some of which may be applicable to isatin.[6] For instance, catalyst-free N-acylation in water has been reported for various amines and could be explored for isatin.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Hydrolysis of Product: The product may be hydrolyzing back to isatin during workup. 3. Suboptimal Reagents: Purity of isatin or acetic anhydride may be low. | 1. Optimize Reaction Conditions: Increase the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the temperature is maintained at the reflux point of acetic anhydride. 2. Careful Workup: Minimize the use of water during the initial stages of product isolation. If an aqueous wash is necessary, use cold, neutral water and perform the extraction quickly. 3. Use High-Purity Reagents: Ensure isatin is pure and use freshly opened or properly stored acetic anhydride. |
| Product is an Oil and Does Not Solidify | 1. Residual Solvent: Traces of solvent, such as DMF if used, can prevent solidification. 2. Impurities: The presence of impurities can lower the melting point of the product, causing it to be an oil at room temperature. 3. Product is Naturally Oily: While this compound is typically a solid, some derivatives of isatin can be oils. | 1. High Vacuum Drying: Dry the product under a high vacuum for an extended period to remove any residual solvent.[5] 2. Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., cold hexanes or diethyl ether) and scratch the side of the flask with a glass rod to induce crystallization.[5] 3. Purification: If trituration fails, purify the oil using column chromatography.[5] |
| Presence of Unreacted Isatin in the Final Product | 1. Incomplete Reaction: As mentioned above, this is a primary cause. 2. Inefficient Purification: The purification method may not be effectively separating the product from the starting material due to similar polarities. | 1. Drive the Reaction to Completion: Ensure the reaction goes to completion by extending the reaction time. 2. Optimize Chromatography: If using column chromatography, carefully select the solvent system to achieve better separation. A gradual increase in the polarity of the eluent can be effective. |
| Formation of a Dark Brown or Polymeric Material | 1. Decomposition: Isatin or the product may be decomposing under harsh reaction conditions (e.g., excessively high temperatures or presence of strong acids/bases). 2. Impure Starting Materials: Impurities in the isatin can lead to charring or polymerization. | 1. Control Reaction Temperature: Maintain a steady reflux without overheating. 2. Use Pure Reagents: Start with high-purity isatin.[4] |
Quantitative Data Summary
| Method | Acylating Agent | Solvent | Temperature | Reaction Time | Reported Yield | Reference |
| Standard Method | Acetic Anhydride | Acetic Anhydride (excess) | Reflux | 4 hours | ~89% | [1] |
| Microwave-Assisted | Acetic Anhydride | None | 100°C / 400W | 10 minutes | High | [2] |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
Materials:
-
Isatin
-
Acetic Anhydride
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add isatin (e.g., 10 g).
-
Add an excess of acetic anhydride (e.g., 25 mL).
-
Heat the mixture to reflux and maintain for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Place the flask in an ice bath to facilitate the precipitation of the product.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with cold diethyl ether to remove residual acetic anhydride and acetic acid.
-
Dry the product under vacuum.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or Dichloromethane and Hexanes)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) and gently heat the mixture until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Once crystals have formed, collect them by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.[5]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Safety Precautions
-
Acetic Anhydride: Acetic anhydride is corrosive, flammable, and a lachrymator. It reacts violently with water. Always handle acetic anhydride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[7][8] Keep it away from sources of ignition.[9]
-
Isatin: Isatin is an irritant.[10] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE when handling the solid.
-
General: Ensure that all glassware is dry before starting the reaction to prevent the violent reaction of acetic anhydride with water.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. quora.com [quora.com]
- 8. media.laballey.com [media.laballey.com]
- 9. nj.gov [nj.gov]
- 10. Acetylisatin | C10H7NO3 | CID 11321 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side products in the N-acetylation of isatin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the N-acetylation of isatin. It includes troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and visualizations to aid in understanding the reaction dynamics.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the N-acetylation of isatin, presented in a question-and-answer format.
Issue 1: Low or No Yield of N-Acetylisatin
-
Question: My N-acetylation of isatin is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?
Answer: Low yields in the N-acetylation of isatin can arise from several factors. The primary culprits are often incomplete reaction, side reactions due to the presence of water, or suboptimal reaction conditions.
-
Incomplete Reaction: Ensure that the isatin has fully dissolved in the acetic anhydride before and during the reaction. A common method involves refluxing the mixture for a specified time, typically around 4 hours, to drive the reaction to completion.[1]
-
Presence of Moisture: Acetic anhydride readily hydrolyzes to acetic acid in the presence of water. This not only consumes the acetylating agent but the water can also lead to the hydrolysis of the desired N-acetylisatin product back to isatin or to the ring-opened N-acetylisatinic acid. Ensure all glassware is thoroughly dried and use anhydrous acetic anhydride for the best results.
-
Suboptimal Temperature: The reaction is typically carried out at reflux temperature to ensure a sufficient reaction rate. If the temperature is too low, the reaction may be sluggish and incomplete.
-
Issue 2: Presence of Impurities in the Final Product
-
Question: After the reaction, my product is not pure. What are the likely impurities and how can I remove them?
Answer: The most common impurities are unreacted isatin, acetic acid (byproduct), and the ring-opened side product, N-acetylisatinic acid.
-
Unreacted Isatin: If the reaction has not gone to completion, you will have starting material mixed with your product. The difference in solubility between isatin and N-acetylisatin in certain solvents can be exploited for purification. N-acetylisatin is typically purified by crystallization.[1]
-
Acetic Acid: Acetic acid is an unavoidable byproduct of the reaction when using acetic anhydride. It is typically removed by washing the crude product with a solvent in which acetic acid is soluble but the product is not, such as ether, followed by thorough drying.[1]
-
N-acetylisatinic Acid (Ring-Opened Product): This side product is formed by the nucleophilic attack of water on the C2-carbonyl of N-acetylisatin, leading to the cleavage of the lactam ring.[2] To minimize its formation, it is crucial to conduct the reaction under anhydrous conditions. Purification can be achieved through recrystallization, as the polarity and solubility of the ring-opened product will differ from the desired N-acetylisatin.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common side product in the N-acetylation of isatin and how can I avoid it?
A1: The most prevalent side product is the ring-opened derivative, N-acetylisatinic acid. This occurs when N-acetylisatin reacts with nucleophiles, most commonly water present in the reaction mixture.[2] To circumvent this, ensure all reagents and glassware are anhydrous and protect the reaction from atmospheric moisture.
-
Q2: My N-acetylation reaction is not proceeding to completion. What should I do?
A2: An incomplete reaction can be due to insufficient heating or a short reaction time. The standard procedure involves refluxing the isatin in acetic anhydride for approximately 4 hours to ensure the reaction goes to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Q3: How can I effectively purify the N-acetylisatin product?
A3: The most common method for purifying N-acetylisatin is crystallization. After cooling the reaction mixture, the precipitated crystals are collected by filtration. Washing the crystals with a solvent like ether helps to remove residual acetic anhydride and the byproduct, acetic acid.[1]
-
Q4: Can I use a catalyst for this reaction?
A4: While the reaction between isatin and acetic anhydride is typically performed without a catalyst by heating at reflux, the use of a base catalyst like pyridine has been reported.[3] However, for simple N-acetylation, heating is generally sufficient.
Data Presentation
Currently, there is a lack of specific quantitative data in the reviewed literature comparing the yields of N-acetylisatin and its side products under varied reaction conditions. The standard reported yield for the described protocol is high, suggesting minimal side product formation under optimal conditions.
| Product/Side Product | Typical Yield (%) | Factors Influencing Yield |
| N-Acetylisatin | >90% | Anhydrous conditions, sufficient reaction time and temperature.[1] |
| N-acetylisatinic Acid | Not typically reported, but increases with water content. | Presence of water/nucleophiles.[2] |
| Unreacted Isatin | Minimal with sufficient reaction time. | Incomplete reaction (insufficient time or temperature). |
| Acetic Acid | Stoichiometric byproduct | Inherent to the use of acetic anhydride. |
Experimental Protocols
Key Experiment: N-Acetylation of Isatin with Acetic Anhydride
This protocol is adapted from a standard, high-yield synthesis of N-acetylisatin.[1]
Materials:
-
Isatin
-
Acetic anhydride
-
Ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To 60 g of isatin in a round-bottom flask, add 140 ml of acetic anhydride.
-
Heat the mixture to reflux and maintain reflux for 4 hours.
-
After 4 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
-
As the mixture cools, N-acetylisatin will precipitate as crystals.
-
Collect the crystals by filtration.
-
Wash the collected crystals thoroughly with ether to remove any remaining acetic anhydride and the acetic acid byproduct.
-
Dry the purified N-acetylisatin crystals. This procedure should yield approximately 58 g of N-acetylisatin.[1]
Mandatory Visualization
Caption: N-Acetylation of isatin and potential side product formation.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Purification of Crude 1-Acetylisatin by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Acetylisatin by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from isatin and acetic anhydride?
A1: The most common impurities are unreacted isatin and residual acetic anhydride or acetic acid.[1] Unreacted isatin is often the primary source of color in the crude product, appearing as reddish-orange crystals.[2]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Ethanol is a commonly used solvent for the recrystallization of this compound. Acetic acid has also been reported as a suitable solvent. A mixed solvent system of ethyl acetate and hexane can also be effective for purification.[3]
Q3: My final product is a persistent oil and will not crystallize. What should I do?
A3: "Oiling out" is a common problem in recrystallization. This can occur if the melting point of the solid is lower than the boiling point of the solvent, or if the concentration of the solute is too high. To address this, try adding more solvent to the hot solution and allowing it to cool more slowly. Seeding the solution with a small crystal of pure this compound or scratching the inside of the flask with a glass rod can also help induce crystallization.
Q4: The color of my crude this compound is very dark. How can I decolorize it?
A4: Colored impurities can often be removed by treating the hot, dissolved solution of crude this compound with activated charcoal.[3][4] The charcoal adsorbs the colored compounds, which can then be removed by hot filtration.
Q5: My recrystallization yield is very low. What are the possible reasons?
A5: Low yield can result from several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.
-
Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can result in a lower yield.
-
Excessive washing: Washing the collected crystals with too much cold solvent can dissolve some of the product.
Data Presentation
Table 1: Physical Properties of this compound and a Common Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₀H₇NO₃ | 189.17 | 138-144 | Yellow to brown crystals or powder[5] |
| Isatin | C₈H₅NO₂ | 147.13 | 203.5 | Orange-red monoclinic prism crystals[2] |
Table 2: Qualitative Solubility of this compound and Isatin in Common Solvents
| Solvent | This compound Solubility | Isatin Solubility |
| Water | Low | Low (0.19 g/100 mL at 20°C) |
| Ethanol | Soluble | Slightly soluble |
| Acetone | Soluble | Soluble |
| Diethyl Ether | Sparingly soluble | Sparingly soluble |
| Acetic Acid | Soluble | Soluble in hot acetic acid |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Avoid excessive boiling.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the crude product weight) to the flask.
-
Hot Filtration: Reheat the solution to boiling. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Synthesis and In-Situ Purification of this compound
This protocol is adapted from a literature procedure and describes the synthesis followed by a simple purification.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 60 g of isatin to 140 ml of acetic anhydride.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours.
-
Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature. The product, this compound, will precipitate out of the solution.
-
Isolation: Collect the precipitated crystals by filtration.
-
Washing: Wash the collected crystals with diethyl ether to remove residual acetic anhydride and other soluble impurities.
-
Drying: Dry the purified this compound. This method yields approximately 58 g of the product.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for common issues in this compound recrystallization.
References
Technical Support Center: Optimizing Reaction Conditions for 1-Acetylisatin with Nucleophiles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when working with 1-acetylisatin and various nucleophiles.
Troubleshooting Guides
This section addresses common issues encountered during the reaction of this compound with nucleophiles, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction of this compound with a primary/secondary amine is resulting in a low yield of the desired α-ketoamide. What are the common causes and how can I improve the yield?
A: Low yields in this reaction can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time. For thermally conducted reactions, gentle heating can also be beneficial. Microwave irradiation has been shown to significantly reduce reaction times and improve yields.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. A temperature screening can help identify the optimal conditions.
-
-
Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine can decrease its nucleophilicity, slowing down the reaction.
-
Solution: The addition of a non-nucleophilic base can help to deprotonate the amine, increasing its nucleophilicity.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and yield.
-
Solution: Acetonitrile is a commonly used solvent for these reactions. However, if you are experiencing issues, consider screening other polar aprotic solvents like DMF or DMSO. The choice of solvent can impact the solubility of your reactants and the stability of the intermediates.
-
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
A: The reaction of this compound with nucleophiles can sometimes lead to the formation of undesired side products.
-
Attack at the C3-Carbonyl: While the C2-carbonyl is generally more susceptible to nucleophilic attack in this compound, leading to ring-opening, attack at the C3-carbonyl can also occur, leading to the formation of 3-substituted indolin-2-one derivatives.
-
Solution: The chemoselectivity of the reaction can be influenced by the nature of the nucleophile and the reaction conditions. Softer nucleophiles may favor attack at the C3 position. Carefully controlling the reaction temperature and using less sterically hindered nucleophiles may favor the desired ring-opening reaction.
-
-
Decomposition of Starting Material or Product: this compound or the resulting product may be unstable under the reaction conditions, especially at elevated temperatures.
-
Solution: Monitor the reaction for the appearance of baseline material or multiple spots on TLC, which could indicate decomposition. If decomposition is suspected, try running the reaction at a lower temperature for a longer period.
-
Issue 3: Purification Challenges
Q: I am having difficulty purifying my final product. What are some common purification challenges and how can I overcome them?
A: Purification of the reaction products can sometimes be challenging due to the presence of unreacted starting materials, side products, or baseline impurities.
-
**Similar
How to remove residual acetic anhydride from 1-Acetylisatin
Welcome to the technical support center for the purification of 1-Acetylisatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for removing residual acetic anhydride from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound from isatin and acetic anhydride?
The most common impurity is residual acetic anhydride, which is used in excess during the acylation reaction. Another potential impurity is unreacted isatin. Side products from the decomposition of this compound can also be present, especially if the reaction or workup conditions are not carefully controlled.
Q2: Why is it important to remove residual acetic anhydride?
Residual acetic anhydride can interfere with subsequent reactions and may also hydrolyze to acetic acid, which can affect the stability and purity of the final product. For applications in drug development and biological assays, high purity of this compound is crucial.
Q3: What are the primary methods for removing acetic anhydride from this compound?
The main purification methods include:
-
Washing: Treating the crude product with a solvent that dissolves acetic anhydride but not this compound.
-
Recrystallization: Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.
-
Column Chromatography: Separating this compound from impurities based on their differential adsorption to a stationary phase.
Q4: Is this compound stable to aqueous washing solutions?
The N-acetyl group of this compound is susceptible to nucleophilic attack and hydrolysis, which can lead to ring-opening of the isatin core, especially under basic or alcoholic conditions.[1] Therefore, prolonged exposure to aqueous solutions, particularly basic solutions, should be avoided. If an aqueous wash is performed, it should be done quickly with a mild base and at a low temperature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of purified this compound | - Product loss during transfers. - Incomplete precipitation/crystallization. - Product decomposition during purification. | - Minimize the number of transfer steps. - Ensure the solution is sufficiently cooled to maximize crystal formation during recrystallization. - Avoid prolonged heating and exposure to nucleophilic solvents (e.g., alcohols, water) or bases. |
| Product "oils out" during recrystallization | - The solvent is too nonpolar for the product at the saturation point. - The cooling rate is too fast. | - Add a small amount of a more polar co-solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] |
| Purified this compound is still colored (yellow/orange) | - Presence of colored impurities that co-crystallize with the product. | - Perform a hot filtration of the recrystallization solution to remove insoluble colored impurities. - Consider using a small amount of activated charcoal to adsorb colored impurities before hot filtration. Be aware that this may reduce the yield. |
| NMR spectrum shows broad peaks or unexpected signals after purification | - Residual solvent. - Product degradation. | - Dry the product under high vacuum for an extended period to remove residual solvent. - Check the NMR for signals corresponding to the ring-opened product. If present, optimize the purification to be faster and under milder conditions. |
| Product is insoluble in the chosen recrystallization solvent | - The solvent is not appropriate for this compound. | - Refer to solubility data. This compound has been reported to be recrystallized from dichloromethane/hexane and methanol.[1] |
Experimental Protocols
Method 1: Washing with Diethyl Ether
This is a quick method suitable for removing a large excess of acetic anhydride.
Protocol:
-
After the reaction is complete and the crude this compound has precipitated, collect the solid by vacuum filtration.
-
Wash the solid on the filter with cold diethyl ether (2 x 20 mL for a 10 g scale).
-
Dry the purified solid under vacuum.
Expected Outcome:
-
Purity: This method will remove the bulk of the acetic anhydride. Purity can be assessed by ¹H NMR spectroscopy.
-
Yield: Typically high, as this compound is sparingly soluble in cold diethyl ether.
Method 2: Recrystallization
Recrystallization is a highly effective method for achieving high purity.
Protocol:
-
Dissolve the crude this compound in a minimum amount of a hot solvent system. Effective solvent systems include dichloromethane/hexane and methanol.[1]
-
For Dichloromethane/Hexane: Dissolve the crude product in a minimal amount of hot dichloromethane. Slowly add hexane until the solution becomes slightly turbid. Reheat to obtain a clear solution and then allow it to cool slowly.
-
For Methanol: Dissolve the crude product in a minimal amount of hot methanol. Allow the solution to cool slowly.[1]
-
Once the solution has cooled to room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Quantitative Data Comparison for Recrystallization Solvents:
| Solvent System | Reported Yield | Purity (Typical) | Notes |
| Dichloromethane/Hexane | Good | >98% | Effective for removing non-polar and moderately polar impurities. |
| Methanol | 91-95%[1] | >98% | Caution: Prolonged heating in methanol can lead to the formation of the ring-opened product, methyl 2-(2-acetamidophenyl)-2-oxoacetate.[1] |
Method 3: Column Chromatography
This method is suitable for achieving the highest purity, especially for small-scale preparations.
Protocol:
-
Prepare a silica gel column using a suitable eluent system. A common starting point is a mixture of hexanes and ethyl acetate.
-
Dissolve the crude this compound in a minimum amount of the eluent or a compatible solvent (e.g., dichloromethane).
-
Load the solution onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Eluent System Selection:
The polarity of the eluent can be adjusted to achieve optimal separation. A good starting point is a 75:25 mixture of toluene:ethyl acetate, which has been used for TLC analysis of N-acetyl-isatin.
Experimental and Logical Workflows
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting the purification of this compound.
References
Preventing decomposition of isatin derivatives during synthesis
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the synthesis of isatin and its derivatives, focusing on preventing decomposition and maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common decomposition pathways for isatin derivatives during synthesis?
A1: Isatin derivatives can be sensitive to harsh reaction conditions. The most common decomposition pathways include:
-
Ring-opening: The five-membered ring of the isatin core is susceptible to nucleophilic attack, particularly at the C2-carbonyl (amide) position, leading to the formation of isatoic acid derivatives or other ring-opened products. This is more prevalent with N-acylisatins.
-
Tar Formation: Under strongly acidic and high-temperature conditions, such as those used in the Sandmeyer synthesis, starting materials and intermediates can decompose into dark, viscous, and intractable byproducts, commonly referred to as "tar".
-
Oxidation: The isatin core can be oxidized to form isatoic anhydride, especially in the presence of oxidizing agents like chromic acid or hydrogen peroxide.
-
Sulfonation: During cyclization in concentrated sulfuric acid (a common step in the Sandmeyer method), sulfonation of the aromatic ring can occur as an undesired side reaction.
Q2: My isatin product is contaminated with a significant impurity. How can I identify and minimize it?
A2: A frequent impurity in the Sandmeyer synthesis is the corresponding isatin oxime. This byproduct arises during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate. To minimize its formation, a "decoy agent," typically a carbonyl compound like an aldehyde or ketone, can be introduced during the quenching or extraction phase of the reaction. Other common impurities can stem from unreacted starting materials or side reactions like sulfonation.
Q3: How can I improve the yield of my Stolle isatin synthesis?
A3: Low yields in the Stolle synthesis often result from incomplete acylation of the aniline or incomplete cyclization of the chlorooxalylanilide intermediate. To improve yields:
-
Ensure all starting materials are of high purity.
-
Use a slight excess of oxalyl chloride to drive the acylation step to completion.
-
Conduct the reaction under strictly anhydrous conditions, as moisture can hydrolyze oxalyl chloride and the intermediate.
-
Optimize the choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and the reaction temperature for the cyclization step.
-
Ensure the chlorooxalylanilide intermediate is thoroughly dry before proceeding with cyclization.
Q4: What is the purpose of N-protection in isatin synthesis, and when should I use it?
A4: The N-H group of the isatin ring is acidic and can participate in side reactions. N-protection involves replacing the hydrogen with a protecting group to prevent these unwanted reactions and improve the biological activity of the final compound. This is particularly useful when performing reactions that are sensitive to acidic protons or when subsequent modifications are planned at other positions of the isatin molecule.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction (acylation or cyclization). Decomposition of starting materials or intermediates. Poor solubility of intermediates, especially in the Sandmeyer synthesis. Product loss during workup and purification. | Optimize reaction time and temperature. Use a slight excess of acylating agent (e.g., oxalyl chloride in Stolle synthesis). Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. For lipophilic substrates in Sandmeyer synthesis, consider using methanesulfonic acid instead of sulfuric acid to improve solubility. Purify the crude product by forming a sodium bisulfite adduct, which can be selectively precipitated and then reconverted to pure isatin. |
| Formation of Dark "Tar" | Decomposition under strong acid and high temperature. Incomplete dissolution of the aniline starting material before the reaction proceeds. | Add intermediates to strong acid in small portions with efficient stirring and cooling to control exothermic reactions. Ensure the aniline is fully dissolved before initiating subsequent reaction steps. |
| Isatin Oxime Impurity | Formation of isatin oxime as a byproduct during the acid-catalyzed cyclization in the Sandmeyer synthesis. | Add a "decoy agent" (e.g., a simple ketone or aldehyde) during the quenching or extraction phase to react with any hydroxylamine byproduct. |
| Product Decomposes on Silica Gel Column | The acidic nature of standard silica gel can cause degradation of sensitive isatin derivatives. | Use a less acidic stationary phase, such as neutral or basic alumina, for column chromatography. Alternatively, purify the product via recrystallization from a suitable solvent like glacial acetic acid or by forming the sodium bisulfite adduct. |
| Unwanted Ring-Opening | The C2-carbonyl (amide) is susceptible to nucleophilic attack, especially in N-acylisatins. | Avoid strongly nucleophilic conditions if ring integrity is desired. If the reaction requires a nucleophile, consider milder reagents or shorter reaction times. |
Data Presentation
Table 1: Comparison of Common Isatin Synthesis Methods
| Feature | Sandmeyer Synthesis | Stolle Synthesis |
| Starting Materials | Aniline, Chloral Hydrate, Hydroxylamine | Aniline, Oxalyl Chloride |
| Key Intermediates | Isonitrosoacetanilide | Chlorooxalylanilide |
| Reaction Conditions | Strong acid (e.g., H₂SO₄), high temperature (60-80°C). | Anhydrous, Lewis acid catalyst (e.g., AlCl₃, TiCl₄). |
| Typical Yield | Moderate to good (>75% for unsubstituted isatin, but can be lower). | Generally good (48-79% reported with reusable catalyst). |
| Common Issues | Tar formation, isatin oxime byproduct, sulfonation, low solubility of intermediates. | Sensitivity to moisture, incomplete acylation or cyclization. |
| Advantages | Oldest, most frequently used method. | Good alternative to Sandmeyer, effective for N-substituted isatins. |
| Limitations | Harsh conditions, may fail with electron-donating groups on aniline. | Requires strictly anhydrous conditions. |
Table 2: Effect of Reaction Parameters on Isatin Synthesis
| Parameter | Variation | Effect on Yield/Purity | Rationale |
| Temperature (Sandmeyer) | Too high (>80°C) | Decreased yield, increased tar formation. | Promotes decomposition and side reactions. |
| Temperature (Stolle) | Too low | Decreased yield. | Incomplete cyclization. |
| Lewis Acid (Stolle) | Sub-stoichiometric | Decreased yield. | Incomplete cyclization. |
| Reaction Time | Too short | Decreased yield. | Incomplete reaction. |
| Reaction Time | Too long | Decreased purity. | Increased formation of byproducts and decomposition products. |
| Atmosphere (Stolle) | Presence of moisture | Decreased yield. | Hydrolysis of oxalyl chloride and chlorooxalylanilide intermediate. |
Experimental Protocols
Protocol 1: Sandmeyer Isatin Synthesis
This protocol describes the two-step synthesis of isatin from aniline.
Part A: Synthesis of Isonitrosoacetanilide
-
In a 5-L round-bottom flask, dissolve 90 g (0.54 mol) of chloral hydrate in 1200 mL of water.
-
To this solution, add the following in order: 1300 g of crystallized sodium sulfate, a solution of 46.5 g (0.5 mol) of aniline in 300 mL of water containing 43 mL of concentrated hydrochloric acid, and finally, a solution of 110 g (1.58 mol) of hydroxylamine hydrochloride in 500 mL of water.
-
Heat the mixture to a vigorous reflux for approximately 10 minutes. The mixture will turn yellow and cloudy.
-
Cool the reaction mixture to room temperature and then in an ice bath to allow the product to crystallize.
-
Filter the precipitated isonitrosoacetanilide, wash with cold water, and dry completely.
Part B: Cyclization to Isatin
-
In a 1-L flask equipped with a mechanical stirrer, warm 600 g of concentrated sulfuric acid to 50°C.
-
Slowly add 75 g (0.46 mol) of dry isonitrosoacetanilide in portions, maintaining the temperature between 60°C and 70°C using external cooling. Caution: The reaction is exothermic and can char if the temperature exceeds 80°C.
-
After the addition is complete, heat the solution to 80°C for 10 minutes to complete the reaction.
-
Cool the mixture and pour it onto crushed ice.
-
Filter the precipitated crude isatin, wash thoroughly with cold water until the washings are acid-free, and dry.
-
The crude product can be purified by recrystallization from glacial acetic acid.
Protocol 2: Stolle Isatin Synthesis
This protocol describes the synthesis of N-substituted isatins.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired aniline in a dry, non-protic solvent (e.g., dichloromethane or THF).
-
Cool the solution in an ice bath (0°C).
-
Slowly add a slight excess (e.g., 1.1 equivalents) of oxalyl chloride to the stirred solution. Caution: Oxalyl chloride is corrosive and reacts violently with water.
-
Allow the reaction to stir at room temperature until the acylation is complete (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the crude chlorooxalylanilide intermediate. Ensure the intermediate is completely dry.
-
Dissolve the dry intermediate in a suitable dry solvent (e.g., carbon disulfide or dichloromethane).
-
Add a Lewis acid (e.g., aluminum chloride, 1.2 equivalents) portion-wise while maintaining a low temperature.
-
Stir the reaction at the optimized temperature until cyclization is complete (monitor by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice and hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude isatin derivative. Purify as needed.
Protocol 3: Purification of Isatin via Sodium Bisulfite Adduct Formation
This method is effective for removing impurities from crude isatin.
-
Prepare a mixture of 325 parts (by weight) of crude isatin, 500 parts of water, and 260 parts of sodium pyrosulfite (Na₂S₂O₅).
-
Heat the mixture to boiling for approximately 30 minutes. The isatin will dissolve as it forms the water-soluble bisulfite adduct.
-
For decolorization, add about 40 parts of activated carbon (bone black) and 20 parts of a filter-aid (e.g., celite) to the hot solution and continue boiling for a few minutes.
-
Filter the hot solution to remove the carbon and filter-aid. Wash the residue with hot water.
-
Cool the filtrate to 5°C with agitation to crystallize the sodium isatin bisulfite adduct.
-
Filter the crystals and wash them with a small amount of cold water.
-
To regenerate the purified isatin, gradually add the crystallized adduct to a stirred aqueous acid solution (e.g., 50% sulfuric acid or hydrochloric acid) at room temperature.
-
Continue stirring until the evolution of sulfur dioxide ceases.
-
Filter the precipitated pure isatin, wash with water until acid-free, and dry. An average recovery of 86-87% of purified isatin can be expected.
Mandatory Visualization
Characterization of impurities in 1-Acetylisatin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and characterization of 1-Acetylisatin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common method of acetylating isatin with acetic anhydride.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is refluxed for a sufficient duration. A typical reflux time is 4 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).- Reaction Temperature: Maintain a steady reflux temperature. |
| Purity of Reagents | - Isatin Quality: Use pure isatin as the starting material. Impurities in the isatin can lead to side reactions.- Acetic Anhydride Quality: Use freshly opened or distilled acetic anhydride. Acetic anhydride can hydrolyze to acetic acid over time, which will not acetylate the isatin. |
| Work-up Issues | - Precipitation: Ensure the reaction mixture is cooled sufficiently to allow for complete precipitation of the product.- Washing: Wash the collected solid with a non-polar solvent like ether to remove residual acetic anhydride and acetic acid. |
Problem 2: Product Contamination and Discoloration
Possible Causes and Solutions:
| Impurity/Issue | Identification | Prevention and Removal |
| Unreacted Isatin | - TLC: Compare the product spot with a standard of isatin.- Color: Isatin is a reddish-orange solid, while this compound is a yellow crystalline solid. A persistent orange or brown color in the final product may indicate the presence of unreacted isatin. | - Reaction Stoichiometry: Use a molar excess of acetic anhydride.- Purification: Recrystallize the crude product from a suitable solvent like glacial acetic acid or an ethanol/water mixture. |
| Ring-Opened Impurity (2-Acetamidophenylglyoxylic acid) | - Spectroscopy: Look for the presence of a carboxylic acid proton in the ¹H NMR spectrum and a broader OH stretch in the IR spectrum. The mass spectrum may show a peak corresponding to the molecular weight of this impurity (C₁₀H₉NO₄, MW: 207.18 g/mol ). | - Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the lactam ring of this compound by any water present.[2] |
| Tar Formation | - Appearance: The reaction mixture or final product is a dark, viscous, and intractable material. | - Temperature Control: Avoid excessive heating during the reaction, as it can lead to the decomposition of starting materials or the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most straightforward and common method is the direct acetylation of isatin using acetic anhydride. The mixture is typically refluxed for several hours.[1]
Q2: What are the expected spectroscopic data for pure this compound?
| Technique | Expected Data |
| ¹H NMR | Aromatic protons and a singlet for the acetyl group protons. |
| ¹³C NMR | Peaks corresponding to the carbonyl carbons, aromatic carbons, and the acetyl group carbons. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₇NO₃, MW: 189.17 g/mol ). |
| IR | Characteristic carbonyl stretching frequencies for the ketone and amide groups. |
Q3: How can I confirm the presence of unreacted isatin in my product?
Unreacted isatin can be detected by TLC by spotting the reaction mixture or dissolved product alongside a pure isatin standard. Isatin's distinct reddish-orange color is also a visual indicator of its presence.[3]
Q4: What is the likely structure of the ring-opened impurity?
If water is present during the reaction or work-up, this compound can undergo hydrolysis to form 2-acetamidophenylglyoxylic acid. This occurs through nucleophilic attack of water on the C2-carbonyl group, leading to the cleavage of the lactam ring.[4][5][6]
Q5: Are there alternative methods for acetylating isatin?
Yes, other acetylating agents like acetyl chloride can be used, typically in the presence of a base such as triethylamine or pyridine in a suitable solvent like DCM. However, these methods may require more stringent anhydrous conditions and careful control of stoichiometry.[7]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the N-acetylation of isatin.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add isatin (1.0 eq) and acetic anhydride (approx. 2.5 eq).
-
Heating: Heat the mixture to reflux and maintain for 4 hours. The solid isatin should dissolve, and the solution will turn a clear yellow/orange color.
-
Cooling and Precipitation: After the reflux period, cool the reaction mixture to room temperature, and then further cool in an ice bath. The product will precipitate as yellow crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected solid with cold ether to remove excess acetic anhydride and acetic acid.
-
Drying: Dry the purified this compound in a vacuum oven.
Characterization of Impurities by HPLC
This is a general High-Performance Liquid Chromatography (HPLC) method for the analysis of N-acetylated compounds and can be adapted for this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength where both this compound and potential impurities have absorbance (e.g., 254 nm). |
| Injection Volume | 10-20 µL |
Visualizations
References
Technical Support Center: Challenges in the Scale-Up of 1-Acetylisatin Reactions
Welcome to the technical support center for the scale-up of 1-Acetylisatin reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The acetylation of isatin with acetic anhydride is an exothermic reaction. On a large scale, the dissipation of heat becomes a critical safety concern. Poor heat management can lead to a runaway reaction, causing a rapid increase in temperature and pressure, which could result in vessel failure.[1][2][3] It is crucial to have a robust cooling system and to monitor the internal temperature of the reactor closely. Additionally, acetic anhydride is corrosive and lachrymatory, requiring appropriate personal protective equipment (PPE) and handling in a well-ventilated area.
Q2: How does the purity of the starting isatin and acetic anhydride affect the scale-up process?
A2: The purity of starting materials is critical for a successful scale-up. Impurities in isatin, such as unreacted precursors from its synthesis, can lead to the formation of colored byproducts and tar, complicating the purification of this compound.[4] The quality of acetic anhydride is also important; the presence of acetic acid can alter the reaction kinetics.[5] It is recommended to use high-purity reagents for large-scale synthesis to ensure reproducibility and minimize downstream purification challenges.
Q3: What are the most common side reactions observed during the scale-up of this compound synthesis?
A3: Common side reactions can include the formation of colored impurities and tar-like substances, especially if the reaction temperature is not well-controlled.[4][6] Although this compound is primarily formed, there is a possibility of side reactions involving the C3-carbonyl group of the isatin ring, though N-acylation is the predominant reaction. Inadequate mixing can also lead to localized "hot spots" where side reactions are more likely to occur.
Q4: How can I improve the yield and purity of this compound at a larger scale?
A4: To improve yield and purity during scale-up, consider the following:
-
Temperature Control: Maintain a consistent and controlled reaction temperature to minimize side reactions.[7]
-
Reagent Addition: A slow, controlled addition of acetic anhydride can help to manage the exotherm and prevent the formation of byproducts.[6]
-
Mixing: Ensure efficient and homogenous mixing to maintain uniform temperature and concentration throughout the reactor.[1]
-
Purification: Develop a robust purification protocol, such as crystallization, to effectively remove impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My scaled-up reaction is resulting in a lower than expected yield of this compound. What are the potential causes and solutions?
| Potential Cause | Troubleshooting/Optimization |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If starting material is still present, consider extending the reaction time. Increase Temperature: A modest increase in temperature may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.[7] |
| Losses During Work-up/Isolation | Optimize Crystallization: Ensure the product is fully precipitated before filtration. The choice of solvent and cooling rate can significantly impact the crystallization yield.[8] Minimize Transfers: Each transfer of material can result in losses. Streamline the work-up process where possible. |
| Hydrolysis of Acetic Anhydride | Ensure Anhydrous Conditions: Moisture in the reactor or reagents can hydrolyze acetic anhydride, reducing the amount available for the reaction.[4] Ensure all equipment is thoroughly dried and use anhydrous reagents if possible. |
Issue 2: Poor Product Quality (Color and Impurities)
Q: The final this compound product is off-color (e.g., dark brown) and contains significant impurities. How can I improve its quality?
| Potential Cause | Troubleshooting/Optimization |
| Formation of Colored Byproducts | Improve Temperature Control: "Hot spots" in the reactor due to poor mixing or inadequate cooling can lead to the formation of colored impurities.[1] Use Purified Starting Materials: Impurities in the initial isatin can be a source of color.[4] |
| Ineffective Purification | Optimize Crystallization Solvent: The choice of solvent is crucial for effective purification by crystallization. The ideal solvent should dissolve the product well at high temperatures and poorly at low temperatures, while the impurities remain soluble at low temperatures.[8] Charcoal Treatment: Adding activated charcoal to the hot solution before filtration can help to remove colored impurities.[9] Recrystallization: A second crystallization step may be necessary to achieve the desired purity. |
| Residual Acetic Acid | Thorough Washing: Ensure the isolated product is washed thoroughly with a suitable solvent (e.g., cold water or an appropriate organic solvent) to remove any residual acetic acid. The smell of vinegar is an indicator of residual acetic acid.[10] |
Data Presentation
The following table provides an illustrative example of how reaction parameters can affect the yield and purity of this compound during scale-up. Note: This data is for illustrative purposes and may not represent actual experimental results.
| Scale | Reaction Temperature (°C) | Addition Time of Acetic Anhydride (min) | Yield (%) | Purity (by HPLC, %) |
| 10 g | 110 | 5 | 92 | 98.5 |
| 100 g | 110 | 30 | 88 | 97.2 |
| 1 kg | 110 | 120 | 85 | 95.8 |
| 1 kg | 90 | 120 | 89 | 98.1 |
As indicated in the table, simply increasing the scale without adjusting other parameters can lead to a decrease in yield and purity. Slower addition of the acylating agent and optimizing the temperature can help to mitigate these effects at a larger scale.
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound (1 kg Scale)
Materials:
-
Isatin (1.0 kg, high purity)
-
Acetic Anhydride (2.5 L)
-
Suitable reactor with overhead stirring, temperature control (heating/cooling), and a reflux condenser.
Procedure:
-
Charging the Reactor: Charge the isatin (1.0 kg) into the reactor.
-
Heating: Heat the isatin to approximately 80-90°C with stirring.
-
Addition of Acetic Anhydride: Slowly add the acetic anhydride (2.5 L) to the reactor over a period of at least 2 hours, maintaining the internal temperature between 90-100°C. The addition rate should be carefully controlled to manage the exotherm.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (around 140°C) and maintain for 2-4 hours. Monitor the reaction for completion by TLC or HPLC.
-
Cooling and Crystallization: Once the reaction is complete, cool the mixture slowly to room temperature to allow the this compound to crystallize. Further cooling in an ice bath can improve the yield.
-
Isolation: Filter the solid product and wash it thoroughly with cold water to remove residual acetic acid.
-
Drying: Dry the purified this compound under vacuum at 60-70°C until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound scale-up.
References
- 1. amarequip.com [amarequip.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. benchchem.com [benchchem.com]
- 7. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Best practices for handling and storing 1-Acetylisatin
Welcome to the Technical Support Center for 1-Acetylisatin. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storing, and utilizing this compound in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 574-17-4 | [1] |
| Molecular Formula | C₁₀H₇NO₃ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| Appearance | Light yellow to yellow to orange crystalline powder | |
| Melting Point | 141 - 145 °C | |
| Purity | ≥ 98% (GC) |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. It is stable under normal ambient temperatures.
Q2: What are the primary safety hazards associated with this compound?
A2: this compound is classified as a skin irritant and can cause serious eye irritation.[2] It may also cause respiratory irritation.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Q3: In which solvents is this compound soluble?
A3: this compound has low solubility in water. It is soluble in organic solvents such as ethanol and acetone.[3] For its parent compound, isatin, solubility is highest in 1,2-dichloroethane among chlorinated solvents and in methanol among alcohols, while being minimally soluble in water.[4]
Q4: Can this compound be used in aqueous solutions?
A4: Due to its low water solubility, preparing aqueous solutions of this compound can be challenging. It may be necessary to first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) before adding it to an aqueous medium. Be aware that the compound may precipitate out of solution at higher concentrations.
Troubleshooting Guides
Issue 1: Low Yield in Reactions Involving this compound
-
Potential Cause: Incomplete reaction.
-
Troubleshooting Tip: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to ensure the reaction has gone to completion before workup.
-
-
Potential Cause: Degradation of the starting material or product.
-
Troubleshooting Tip: this compound can undergo ring-opening in the presence of nucleophiles.[4] Ensure that your reaction conditions (e.g., pH, temperature) are compatible with the stability of the compound. If using nucleophilic reagents, be aware of the potential for this side reaction.
-
-
Potential Cause: Issues with reagent quality.
-
Troubleshooting Tip: Ensure that all reagents and solvents are of high purity and are anhydrous if the reaction is moisture-sensitive.
-
-
Potential Cause: Suboptimal reaction conditions.
-
Troubleshooting Tip: The choice of solvent and temperature can significantly impact the outcome of reactions with isatin derivatives. Consider optimizing these parameters. For some reactions, microwave irradiation has been shown to improve yields and reduce reaction times.
-
Issue 2: Difficulty in Purifying this compound Derivatives
-
Potential Cause: Presence of unreacted starting material.
-
Troubleshooting Tip: If the polarity of the product and starting material are sufficiently different, column chromatography is an effective purification method. A common eluent system for isatin derivatives is a mixture of hexanes and ethyl acetate.
-
-
Potential Cause: Formation of side products.
-
Troubleshooting Tip: Analyze the crude product by NMR or LC-MS to identify potential side products. Understanding the nature of the impurities can help in selecting an appropriate purification strategy (e.g., recrystallization from a specific solvent system, or adjusting the mobile phase in chromatography).
-
-
Potential Cause: Product is an oil and will not crystallize.
-
Troubleshooting Tip: If the product is an oil, try triturating it with a non-polar solvent in which it is insoluble, such as hexanes or diethyl ether. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. Ensure all residual solvent is removed by drying under a high vacuum.
-
Issue 3: Unexpected Experimental Results
-
Potential Cause: this compound underwent an unintended reaction.
-
Troubleshooting Tip: The carbonyl group at the C2 position of this compound is susceptible to nucleophilic attack, leading to ring-opening.[4] If your reaction mixture contains nucleophiles (e.g., amines, alcohols, water), this may lead to the formation of α-ketoamide derivatives.
-
-
Potential Cause: Compound instability.
-
Troubleshooting Tip: Assess the stability of this compound under your specific experimental conditions (pH, temperature, light exposure). It is known to participate in photoreactions.
-
Experimental Protocols
Synthesis of α-Ketoamides via Ring-Opening of this compound
This protocol describes the synthesis of α-ketoamide derivatives through the reaction of this compound with secondary amines, which can be performed under conventional heating or microwave irradiation.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine)
-
Acetonitrile (solvent)
-
Microwave reactor (optional)
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Purification supplies (e.g., silica gel for chromatography)
Procedure (Microwave Irradiation Method):
-
In a microwave-safe reaction vessel, dissolve this compound (1 mmol) in acetonitrile.
-
Add the secondary amine (1 mmol) to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature and for a time determined by reaction monitoring (e.g., via TLC) until the starting material is consumed. Microwave irradiation has been shown to lead to higher yields and shorter reaction times.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the pure α-ketoamide derivative.
Characterization: The structure of the synthesized α-ketoamide can be confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and elemental analysis.
Visualizations
Logical Workflow for Handling and Storage of this compound
Caption: Workflow for the safe handling and storage of this compound.
Proposed Anti-Inflammatory Signaling Pathway for Isatin Derivatives
Isatin derivatives have been investigated for their anti-inflammatory properties, which are thought to be mediated through the inhibition of key inflammatory pathways such as NF-κB and COX-2. While the specific mechanism for this compound is still under investigation, the following diagram illustrates the generally proposed mechanism for isatin derivatives.
Caption: Proposed mechanism of anti-inflammatory action for isatin derivatives.
References
Technical Support Center: Solidifying Oily N-Alkyl Isatin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solidification of oily N-alkyl isatin derivatives after synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkyl isatin derivative an oil instead of a solid?
There are several reasons why your synthesized N-alkyl isatin derivative may present as an oil:
-
Low Melting Point: The inherent physical properties of the molecule, particularly those with longer or more flexible N-alkyl chains, can result in a low melting point, causing the compound to be an oil or a low-melting solid at room temperature.
-
Presence of Impurities: Residual solvents (like DMF), unreacted starting materials, or side-products from the synthesis can act as impurities, which can depress the melting point and inhibit crystallization.[1]
-
"Oiling Out": This phenomenon, also known as liquid-liquid phase separation, occurs when the compound comes out of the solution at a temperature above its melting point.[2] This is common when the solution is cooled too rapidly or is highly concentrated.
Q2: What is "oiling out" and how can I prevent it?
"Oiling out" is the separation of a solute from a solution as a liquid phase rather than a solid crystalline phase.[2] To prevent this:
-
Control Supersaturation: Avoid excessively high concentrations of your compound in the crystallization solvent.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling often leads to oiling out.
-
Solvent Selection: Choose a solvent or solvent system where the compound's solubility is significantly lower at cooler temperatures.
-
Seeding: Introduce a seed crystal of the solid product to encourage crystallization.[2]
Q3: Can I use an oily product directly in the next reaction step?
If the oily product is determined to be of high purity (e.g., by NMR or LC-MS analysis), it may be possible to use it directly in the subsequent reaction. However, for reactions sensitive to impurities, further purification is highly recommended to ensure the reliability and reproducibility of your results.
Q4: What are some suitable solvent systems for crystallizing N-alkyl isatin derivatives?
Several solvent systems have been reported to be effective for the crystallization of N-alkyl isatin derivatives. The ideal choice depends on the specific polarity of your derivative. Common options include:
-
Single Solvents: Ethanol and methanol are often used for recrystallization.[3]
-
Solvent/Anti-Solvent Systems:
Troubleshooting Guide
This guide addresses specific issues you may encounter while trying to solidify your oily N-alkyl isatin derivative.
| Problem | Possible Cause | Suggested Solution |
| Product remains an oil after solvent removal. | 1. Low melting point of the pure compound.2. Presence of residual solvent (e.g., DMF).3. Impurities are inhibiting crystallization. | 1. Confirm purity via NMR or LC-MS. If pure, the compound may naturally be an oil at room temperature.2. Dry the product under high vacuum, possibly with gentle heating, for an extended period.3. Attempt purification using trituration or column chromatography.[4] |
| "Oiling out" occurs during crystallization. | 1. Solution is too concentrated.2. Cooling rate is too fast.3. The melting point of the compound is lower than the solution's temperature during precipitation.[2] | 1. Re-heat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool slowly.2. Insulate the flask to ensure a slow cooling rate.3. Try a solvent with a lower boiling point. |
| No crystals form, even after extended cooling. | 1. The compound is too soluble in the chosen solvent.2. Supersaturation has not been reached. | 1. Add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until turbidity persists. Then, add a few drops of the "good" solvent to redissolve and allow to cool slowly.2. Slowly evaporate some of the solvent to increase the concentration.[7] |
| Solid obtained is amorphous or waxy, not crystalline. | 1. Rapid precipitation instead of slow crystallization.2. Presence of persistent impurities. | 1. Redissolve the solid in a minimal amount of a hot solvent and allow for very slow cooling.2. Purify the material using column chromatography before attempting crystallization again. |
Data Presentation: Solvent Systems for Solidification
The following table summarizes common solvent systems used for the solidification of N-alkyl isatin derivatives through recrystallization or trituration. The ratios are starting points and may require optimization for your specific compound.
| Method | Solvent System | Typical Ratio (v/v) | Notes |
| Recrystallization | Ethanol | N/A | Dissolve in minimum hot ethanol and cool slowly. |
| Recrystallization | Dichloromethane / Hexanes | Start with dissolving in minimal DCM, then add hexanes until cloudy. | Good for inducing crystallization of moderately polar compounds. |
| Recrystallization | Ethyl Acetate / Hexanes | Start with dissolving in minimal Ethyl Acetate, then add hexanes until cloudy. | A common system used after column chromatography.[5] |
| Trituration | Hexanes or Pentane | N/A | Add the non-polar solvent to the oil and scratch the flask with a glass rod to induce solidification.[4] |
| Trituration | Diethyl Ether | N/A | Similar to using hexanes, effective for washing away non-polar impurities. |
Experimental Protocols
Protocol 1: Solidification by Trituration
This method is useful for inducing crystallization from an oil when impurities are suspected to be the cause.
-
Solvent Selection: Choose a solvent in which your N-alkyl isatin derivative is expected to be poorly soluble (e.g., hexanes, pentane, or diethyl ether).
-
Procedure: a. Place the oily product in a flask. b. Add a small amount of the chosen non-polar solvent. c. Using a glass stirring rod, scratch the inside of the flask at the surface of the oil/solvent mixture.[4][6] d. Continue to stir and scratch. The appearance of a solid may indicate successful induction of crystallization. e. If a solid forms, continue to stir for some time to allow for complete precipitation. f. Collect the solid by vacuum filtration and wash with a small amount of the cold non-polar solvent. g. Dry the solid product under vacuum.
Protocol 2: Recrystallization from a Solvent/Anti-Solvent System
This protocol is a standard method for purifying and crystallizing organic compounds.
-
Solvent Selection: Choose a solvent pair: a "good" solvent in which your compound is soluble (e.g., dichloromethane, ethyl acetate) and an "anti-solvent" in which it is insoluble (e.g., hexanes, pentane). The two solvents must be miscible.[8]
-
Procedure: a. Dissolve the oily N-alkyl isatin derivative in a minimal amount of the "good" solvent. Gentle heating can be applied if necessary. b. Slowly add the "anti-solvent" dropwise while stirring until the solution becomes turbid (cloudy). c. Add a few drops of the "good" solvent back into the solution until it becomes clear again. d. Cover the flask and allow it to cool to room temperature slowly. e. Once at room temperature, place the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent. g. Dry the crystals under vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for solidifying oily products.
Caption: Relationship between different solidification methods.
References
- 1. reddit.com [reddit.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
Alternative catalysts for the acetylation of isatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning alternative catalysts for the acetylation of isatin.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternative catalysts for the N-acetylation of isatin?
A1: Traditional methods for N-acetylation often rely on stoichiometric amounts of strong bases or corrosive reagents like acetic anhydride at high temperatures, which can lead to side reactions, difficult purification, and environmental concerns. Alternative catalysts, such as ionic liquids, heterogeneous catalysts, and methods like microwave-assisted synthesis, offer numerous advantages including milder reaction conditions, higher yields, shorter reaction times, easier product isolation, and catalyst recyclability, aligning with the principles of green chemistry.[1][2]
Q2: What are the most common alternative methods for isatin acetylation?
A2: Prominent alternative methods include:
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields by using bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a minimal amount of a high-boiling polar aprotic solvent like DMF or NMP.[3][4][5]
-
Heterogeneous Catalysis: Using solid acid or base catalysts (e.g., supported heteropolyacids, functionalized resins, or nanoparticles) simplifies catalyst removal (via filtration) and allows for reuse, reducing waste.[6][7][8]
-
Ionic Liquids (ILs): ILs can act as both the solvent and the catalyst, offering a non-volatile and often recyclable reaction medium.[1][9] Task-specific ionic liquids have been designed to be highly efficient catalysts for acetylation reactions.[10]
Q3: My N-acetylated isatin product is an oil or a persistent goo after workup. How can I solidify it?
A3: This is a common issue, often caused by residual high-boiling solvents like DMF or impurities.[11] First, ensure all solvent is removed using a high-vacuum pump. If the product is still oily, try trituration: add a non-solvent in which the product is insoluble (like cold hexane or diethyl ether), and scratch the inside of the flask with a glass rod to induce crystallization. If impurities are suspected, purification via column chromatography is recommended.[11]
Q4: Can I use acetyl chloride instead of acetic anhydride?
A4: Yes, acetyl chloride is a common acetylating agent. The reaction is typically performed in an inert solvent like DCM in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the HCl byproduct that is generated.[12][13][14] However, acetyl chloride is highly reactive and moisture-sensitive, requiring anhydrous conditions.
Catalyst Performance Data
The following table summarizes the performance of various catalytic systems for the N-acetylation and related N-alkylation of isatin, providing a basis for comparison.
| Catalyst/Base | Acetylating/Alkylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Acetic Anhydride | Acetic Anhydride (reagent & solvent) | Reflux | 4 h | 89 | [15] | |
| K₂CO₃ | Ethyl Chloroacetate | DMF (drops) | MW | 10 min | 95 | [4] |
| Cs₂CO₃ | Ethyl Chloroacetate | NMP (drops) | MW | 5 min | 98 | [4] |
| K₂CO₃ | Methyl Iodide | DMF | 70 | 1.5-2 h | 85 | [5] |
| K₂CO₃ | Methyl Iodide | DMF | MW (300W) | 15 min | 93 | [5] |
| NaH | Not Specified | DMF | RT | 6 h | N/A | [15] |
| Imidazolium Ionic Liquid | Acetic Anhydride | Solvent-free | RT | 10 min | 98 | [10] |
Note: Data for N-alkylation is included as reaction conditions are often directly transferable to N-acetylation.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Ineffective Base/Solvent System | For reactions with acetyl halides, standard bases like TEA in DCM can be ineffective.[15] Switch to a stronger base or a different system. The combination of K₂CO₃ or Cs₂CO₃ in a few drops of DMF or NMP under microwave irradiation is highly effective for generating the isatin anion.[4] Using NaH in DMF is another powerful option.[15] |
| Incomplete Reaction | Monitor the reaction using Thin Layer Chromatography (TLC). If starting material persists, consider increasing the reaction time, temperature, or switching to microwave-assisted heating to drive the reaction to completion.[4][16] |
| Decomposition | Isatin can be unstable in the presence of strong bases.[11] Ensure the reaction is conducted under appropriate temperature control. If using a strong base like NaH, cooling the initial reaction mixture may be necessary. |
| Moisture Contamination | Acetylating agents like acetyl chloride and acetic anhydride are sensitive to water. Ensure you are using anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[17] |
Problem 2: Formation of Multiple Products or Impurities
| Possible Cause | Suggested Solution |
| Side Reactions | High temperatures or strongly basic/acidic conditions can cause side reactions like ring-opening of the isatin core, especially with nucleophilic attack at the C2 carbonyl.[18] Use milder conditions or more selective catalysts. Reduce the reaction temperature and time where possible. |
| "Tar" Formation | Dark, intractable byproducts can form from the decomposition of starting materials under harsh acidic or thermal conditions.[17] Ensure starting materials are fully dissolved before heating and maintain the lowest effective reaction temperature. |
| Carryover from Workup | Impurities from the workup (e.g., residual base, salts) can inhibit crystallization and complicate purification. Ensure thorough washing of the organic layer with dilute acid, base, and brine as appropriate.[12] |
Experimental Protocols
Protocol 1: Microwave-Assisted N-Acetylation of Isatin
This protocol is adapted from efficient microwave-assisted N-alkylation procedures.[5]
-
Preparation: To a 10 mL microwave reaction vial, add isatin (1.0 mmol), anhydrous potassium carbonate (K₂CO₃, 1.3 mmol), and N,N-dimethylformamide (DMF, 1-2 mL).
-
Reaction: Add acetic anhydride (1.2 mmol) to the mixture. Seal the vial and place it in the microwave reactor.
-
Irradiation: Irradiate the mixture at 100-120 °C (power: 300 W) for 10-15 minutes. Monitor the reaction progress by TLC.
-
Workup: After cooling, pour the reaction mixture into 20 mL of ice-cold water.
-
Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification (if necessary): Recrystallize the crude product from an appropriate solvent system, such as ethyl acetate/hexane.[15]
Protocol 2: Ionic Liquid Catalyzed N-Acetylation
This protocol is based on general procedures for IL-catalyzed acetylation.[10]
-
Preparation: In a round-bottom flask, combine isatin (1.0 mmol), acetic anhydride (1.5 mmol), and the task-specific ionic liquid (e.g., an amino-functionalized imidazolium acetate, 10 mol%).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 10-30 minutes. Monitor by TLC.
-
Workup: Upon completion, add diethyl ether to the reaction mixture to precipitate the product.
-
Isolation: Filter the solid product and wash with additional diethyl ether to remove residual acetic anhydride and ionic liquid.
-
Catalyst Recovery: The ionic liquid can often be recovered from the filtrate, purified, and reused.
Visual Guides
Experimental Workflow for Isatin Acetylation
Caption: General experimental workflow for the N-acetylation of isatin.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in isatin acetylation.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles | MDPI [mdpi.com]
- 3. Simple and efficient microwave assisted N-alkylation of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijoer.com [ijoer.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. ias.ac.in [ias.ac.in]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Acetylisatin and Isatin
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound renowned for its broad spectrum of biological activities and its utility as a synthetic precursor for a vast array of pharmacologically significant molecules. The reactivity of its dicarbonyl system, particularly the C3-ketone, has been extensively explored. Acetylation of the N1-position to yield 1-acetylisatin introduces a key structural modification that profoundly alters the molecule's electronic properties and chemical behavior. This guide provides an objective comparison of the reactivity of isatin and this compound, supported by experimental data, to aid chemists in selecting the appropriate scaffold for their synthetic targets.
Structural and Electronic Differences
The primary distinction between isatin and this compound lies in the substituent at the N1 position. In isatin, the presence of a hydrogen atom on the nitrogen allows the lone pair to participate in the aromatic system and delocalize across the C2-amide carbonyl, giving it significant amide character.
In contrast, this compound features a strongly electron-withdrawing acetyl group at the N1 position. This group fundamentally changes the electronic distribution within the molecule. The carbonyl group at position 2 (C2) is no longer a conventional amide but part of an imide-like system, significantly increasing its electrophilicity.[1] This heightened reactivity at C2 makes this compound prone to a different set of reactions compared to its non-acetylated counterpart.
The following diagram illustrates the key structural difference and the resulting electronic effects.
References
N-Acylisatins in Organic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, N-acylisatins represent a class of versatile reagents in organic synthesis, offering distinct reactivity patterns compared to their parent isatins. This guide provides a comparative analysis of N-acylisatins against alternative synthetic precursors, supported by experimental data, detailed protocols, and mechanistic visualizations.
N-acylisatins are derivatives of isatin where the indole nitrogen is acylated. This modification significantly alters the electronic properties and reactivity of the isatin core, making the C2-carbonyl group, which behaves as part of an amide, more susceptible to nucleophilic attack. This often leads to a facile ring-opening of the five-membered ring, a reaction pathway not as readily observed with isatins themselves. This unique reactivity has been exploited for the synthesis of a variety of important organic molecules, including α-ketoamides, peptidomimetics, and various heterocyclic systems.
Comparative Performance in Synthesis
The primary advantage of using N-acylisatins lies in their ability to serve as precursors for ring-opened products, which is a key distinction from the more common reactions at the C3-carbonyl of isatins. Below is a comparison of N-acylisatins with isatins in the context of multicomponent reactions for the synthesis of complex heterocyclic scaffolds.
Synthesis of Spiro-oxindoles
Multicomponent reactions (MCRs) are a powerful tool in organic synthesis for the construction of complex molecules in a single step. Both isatins and N-acylisatins can be employed in MCRs, but their reactivity and the resulting products can differ. For instance, in the synthesis of spiropyrrolidine oxindoles via 1,3-dipolar cycloaddition reactions, isatins are commonly used.
| Precursor | Reaction Type | Key Features | Reported Yields |
| Isatin | 1,3-Dipolar Cycloaddition with an azomethine ylide and a dipolarophile | Well-established method for the synthesis of spiro[indole-3,2'-pyrrolidine] derivatives. The reaction proceeds at the C3-carbonyl of the isatin. | Good to excellent yields, often with high diastereoselectivity.[1] |
| N-Acylisatin | Not typically used for direct spiro-pyrrolidine synthesis at C3 | The primary reaction pathway involves nucleophilic attack at C2, leading to ring-opening rather than reaction at the C3-carbonyl. | Not applicable for this specific reaction. |
While N-acylisatins are not the precursor of choice for this specific spiro-heterocycle, their unique ring-opening reactivity opens up avenues for the synthesis of other classes of compounds, such as peptidomimetics.
Synthesis of α-Ketoamides and Peptidomimetics
The synthesis of α-ketoamides is a significant application of N-acylisatins, proceeding through a facile ring-opening reaction upon treatment with nucleophiles like amines or alcohols.[2][3] This provides a direct route to these valuable building blocks.
| Method | Precursor | Reagents | Key Features | Reported Yields |
| Ring-opening of N-Acylisatins | N-Acylisatin | Amines, Alcohols | Mild reaction conditions, often at room temperature or with microwave irradiation. Provides direct access to α-ketoamides.[3] | Generally high to excellent yields.[3] |
| Alternative Methods (e.g., oxidation of α-hydroxy amides, hydrolysis of α-keto esters) | Various | Oxidizing agents, acids/bases | May require multiple steps, harsher conditions, or less readily available starting materials. | Variable, depending on the specific method. |
The use of N-acylisatins for the synthesis of α-ketoamides and their derivatives, including peptidomimetics, is a highlight of their utility in organic synthesis, offering a more efficient and direct route compared to many traditional methods.
Experimental Protocols
General Procedure for the Synthesis of N-Acylisatins
N-acylisatins can be synthesized from isatin through N-acylation using acyl chlorides or anhydrides.[4]
Materials:
-
Isatin
-
Acyl chloride or anhydride (e.g., acetyl chloride, propionyl chloride)
-
Solvent (e.g., benzene, chloroform, or neat)
-
Base (e.g., triethylamine, pyridine) or catalyst (e.g., perchloric acid) (optional, depending on the method)
Procedure:
-
To a solution of isatin in a suitable solvent, add the acylating agent (acyl chloride or anhydride).
-
If required, add a base or catalyst.
-
The reaction mixture is typically heated under reflux.
-
After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product can be purified by recrystallization.
General Procedure for the Ring-Opening of N-Acylisatins with Amines
This protocol describes the synthesis of α-ketoamides from N-acylisatins.[3]
Materials:
-
N-Acylisatin (e.g., N-acetylisatin)
-
Amine (e.g., primary or secondary amine)
-
Solvent (e.g., acetonitrile, or microwave synthesis without solvent)
Procedure:
-
Dissolve the N-acylisatin in a suitable solvent.
-
Add the amine to the solution.
-
The reaction can be stirred at room temperature or heated under microwave irradiation for a shorter reaction time and potentially higher yield.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting α-ketoamide can be purified by column chromatography or recrystallization.
Visualizing Reaction Pathways
The distinct reactivity of isatins and N-acylisatins can be visualized to better understand their synthetic utility.
Caption: Comparative reactivity of Isatin vs. N-Acylisatin.
This diagram illustrates the preferential reaction pathways for isatins and N-acylisatins. While isatins typically undergo nucleophilic attack at the C3 position, leading to products like spiro-oxindoles, the acylation of the nitrogen in N-acylisatins activates the C2 carbonyl, making it the primary site for nucleophilic attack and subsequent ring-opening to form α-ketoamides.
Caption: General workflow for a multicomponent reaction involving isatins.
This workflow demonstrates a typical sequence for a multicomponent reaction starting from isatins to generate complex heterocyclic products in a single pot, highlighting the efficiency of this synthetic strategy.
References
A Researcher's Guide to Validating the Structure of 1-Acetylisatin Reaction Products
For Researchers, Scientists, and Drug Development Professionals
1-Acetylisatin is a versatile starting material in organic synthesis, prized for its ability to form a wide array of heterocyclic compounds, including various spirooxindoles and indole derivatives.[1][2][3] The reactivity of its C3-ketone and N-acetyl group allows for complex molecular architectures, which are of significant interest in medicinal chemistry. However, this reactivity can also lead to ambiguous or unexpected products. Therefore, rigorous structural validation is a critical step in ensuring the integrity of research and the safety and efficacy of potential drug candidates.
This guide provides an objective comparison of key analytical techniques used to validate the structures of this compound reaction products, supported by experimental data and detailed protocols.
Common Reaction Pathways and Structural Ambiguity
This compound's reactivity is centered around its C2-amide and C3-ketone carbonyl groups.[4] Nucleophilic attack can occur at either position, leading to different product classes:
-
Reactions at C3: Condensation reactions with active methylene compounds or amines at the C3-ketone are common, often leading to the formation of Schiff bases or spiro-heterocycles.[1][5]
-
Reactions at C2 (Ring-Opening): The N-acetyl group activates the C2-amide bond, making it susceptible to nucleophilic attack by amines or alcohols. This results in a ring-opening of the isatin core to yield 2-(2-acetamidophenyl)-2-oxoacetamide derivatives.[4][6]
The challenge for researchers lies in definitively distinguishing between these potential isomers. For example, a reaction with a primary amine could theoretically yield a C3-imine (Schiff base) or a ring-opened amide. These isomers possess the same molecular formula, making their differentiation by low-resolution mass spectrometry impossible. A multi-technique approach is therefore essential.
Comparative Analysis of Validation Techniques
A combination of spectroscopic and analytical methods is required for unambiguous structure determination. Each technique provides unique and complementary information.
Table 1: Comparison of Key Analytical Techniques for Structural Validation
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Connectivity, chemical environment of atoms, stereochemistry. | Provides detailed structural framework. 2D NMR (COSY, HSQC, HMBC) confirms bond connectivity.[7] | Requires soluble sample, can be complex to interpret for large molecules, may not distinguish certain isomers without 2D data. |
| HRMS | Exact molecular weight and elemental formula. | Confirms the elemental composition of the product, crucial for distinguishing between products of different reaction pathways. | Does not provide information on connectivity or stereochemistry; cannot distinguish between isomers. |
| FTIR | Presence of key functional groups (e.g., C=O, N-H, C=N). | Quick, non-destructive, good for initial assessment of reaction success (e.g., loss of isatin C=O stretch). | Provides limited structural detail; peak overlap can be an issue. |
| X-ray Crystallography | Unambiguous 3D structure, including absolute stereochemistry. | The "gold standard" for structure proof. Provides precise bond lengths and angles.[8] | Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation.[7] |
Illustrative Data & Interpretation
To highlight the power of these techniques, consider the reaction of this compound with a generic primary amine (R-NH₂). Two likely products are the C3-Schiff Base (Product A) and the Ring-Opened Amide (Product B) .
Table 2: Expected Spectroscopic Data for Hypothetical Products A and B
| Data Type | Product A (C3-Schiff Base) | Product B (Ring-Opened Amide) | Key Differentiators |
| ¹H NMR | Aromatic protons (4H, ~7-8 ppm), N-H absent (if R is alkyl), CH₃ of acetyl (~2.5 ppm). | Aromatic protons (4H, ~7.5-8.5 ppm), two distinct N-H signals (amide, ~8-10 ppm), CH₃ of acetyl (~2.2 ppm). | Presence and number of N-H signals. Chemical shifts of aromatic protons differ due to changed ring structure. |
| ¹³C NMR | C=O (amide, ~168 ppm), C=O (ketone, absent), C=N (~160 ppm), C-spiro (if applicable). | Three distinct C=O signals (keto, amide, acetyl, ~165-195 ppm).[7] | The number of carbonyl signals is a definitive marker. |
| FTIR (cm⁻¹) | C=O (amide, ~1700), C=O (ketone, absent), C=N (~1640). | C=O (keto, ~1680), C=O (amide, ~1650), N-H stretches (~3200-3400). | Presence of N-H stretches and distinct carbonyl band pattern. |
| HRMS | [M+H]⁺ matches calculated exact mass for C₁₀H₈N₂O₂R. | [M+H]⁺ matches calculated exact mass for C₁₀H₈N₂O₂R. | No differentiation possible between isomers. |
This comparative data illustrates that while HRMS confirms the correct atoms are present, only NMR and FTIR can provide the necessary details about their arrangement to distinguish between the cyclic Schiff base and the ring-opened amide.
Experimental Protocols
Detailed and consistent experimental procedures are vital for reproducible results.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often useful for isatin derivatives as it can help in observing exchangeable protons like N-H.[8]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more time; typically 1024 scans or more are needed depending on sample concentration.
-
2D NMR (HSQC/HMBC): If the structure is not clear from 1D spectra, acquire 2D correlation spectra.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over 2-3 bonds. This is crucial for identifying quaternary carbons and piecing together the carbon skeleton.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is common for polar, non-volatile compounds like many isatin derivatives.
-
Analysis: Analyze the sample using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Data Processing: Determine the experimental m/z value for the molecular ion (e.g., [M+H]⁺, [M+Na]⁺). Use the instrument software to calculate the elemental composition that best fits the measured exact mass (typically within a 5 ppm mass accuracy tolerance).
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the dry, solid sample directly on the ATR crystal.
-
Spectrum Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal first.
-
Data Analysis: Identify characteristic absorption bands for key functional groups (e.g., C=O, N-H, C=N, C-O) and compare them to the starting materials to confirm the reaction has occurred.[9]
Protocol 4: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in size, with no visible cracks) on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A full sphere of diffraction data is collected as the crystal is rotated in the X-ray beam.[10]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding a final, unambiguous 3D structure.[8]
Visualizing the Validation Workflow
A logical workflow ensures that all necessary data is collected efficiently for confident structure validation.
Caption: Recommended workflow for validating this compound reaction products.
This workflow demonstrates a hierarchical approach, starting with rapid, less information-dense techniques and progressing to more detailed methods as needed. HRMS provides the molecular formula early on, which, combined with FTIR, gives a strong preliminary assessment. NMR spectroscopy then provides the detailed connectivity map.[11] Finally, X-ray crystallography offers the ultimate, unambiguous proof of structure when suitable crystals can be obtained.[7] By systematically applying these techniques, researchers can confidently validate the structures of novel this compound derivatives for their advancement in chemical and pharmaceutical research.
References
- 1. Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives : X-ray Structure, Hirshfeld Analysis and DFT Calculations :: JYX [jyx.jyu.fi]
- 6. researchgate.net [researchgate.net]
- 7. auremn.org [auremn.org]
- 8. mdpi.com [mdpi.com]
- 9. distantreader.org [distantreader.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
Unveiling the Anticancer Potential of 1-Acetylisatin Derivatives: A Comparative Guide
For Immediate Release
In the ongoing quest for novel and effective anticancer agents, researchers have turned their attention to the versatile isatin scaffold. Among its numerous modifications, 1-acetylisatin derivatives have emerged as a promising class of compounds demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.
Comparative Efficacy of this compound Derivatives
The anticancer potential of this compound derivatives is underscored by their inhibitory concentrations (IC50) against various cancer cell lines. The following table summarizes the quantitative data from several key studies, offering a clear comparison of the cytotoxic effects of different structural modifications to the this compound core.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione (1d) | Leukemia (various) | 0.69 - 3.35 | [1] |
| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | A549 (Lung), Hela (Cervical), HepG2 (Liver), U251 (Glioma), SGC-7901 (Gastric) | 4 - 13 | [2][3] |
| Isatin-triazole hydrazones | Breast Cancer, Hepatocellular Cancer | - | [2] |
| Triazole tethered isatin-coumarin hybrids | SW620 (Colon), MCF-7 (Breast), PC3 (Prostate), AsPC-1 (Pancreatic), NCI-H460 (Lung) | <10 | [2] |
| Moxifloxacin-isatin hybrids | HepG2 (Liver), MCF-7 (Breast), MCF-7/DOX (Doxorubicin-resistant Breast), DU-145 (Prostate), MDR DU-145 (Multidrug-resistant Prostate) | 32 - 77 | [2][3] |
| Isatin–indole conjugate (32) | MCF-7 (Breast) | 0.39 | [4] |
| Isatin–indole conjugate (32) | MDA-MB-231 (Breast) | >0.39 | [4] |
| Isatin–pyrazole hybrid (36) | HCT-116 (Colon) | 2.6 | [4] |
| Isatin–pyrazole hybrid (36) | MDA-MB-231 (Breast) | 4.7 | [4] |
| Isatin–pyrazole hybrid (36) | A-549 (Lung) | 7.3 | [4] |
| Isatin–indole conjugate (17) | ZR-75 (Breast) | 0.74 | [4] |
| Isatin–indole conjugate (17) | A-549 (Lung) | 0.76 | [4] |
| Isatin–indole conjugate (17) | HT-29 (Colon) | 2.02 | [4] |
| bis-(indoline-2,3-dione) hybrid (29) | MCF-7 (Breast) | 0.0028 | [5] |
| Isatin-fluoroquinazolinone hybrid (31) | MCF-7 (Breast) | 0.35 | [5] |
Mechanisms of Action: Targeting Key Cancer Pathways
The anticancer activity of this compound and its derivatives is attributed to their ability to interfere with multiple crucial cellular processes. These compounds have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[2][6] This is often achieved through the activation of caspase cascades, a family of proteases central to the apoptotic process.[2][4]
Furthermore, many isatin derivatives, including those with the 1-acetyl modification, function as potent inhibitors of various protein kinases that are often dysregulated in cancer.[7] These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2), all of which play vital roles in tumor growth, proliferation, and angiogenesis.[4][8] Another significant mechanism is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.[2][4]
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. The following sections outline the typical protocols used in the evaluation of this compound derivatives.
Cell Culture and Maintenance
Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
The in vitro cytotoxicity of the compounds is commonly determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay.
MTT Assay Workflow:
SRB Assay Protocol:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).
-
Fix the cells with cold trichloroacetic acid (TCA).
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution.
-
Wash with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
Apoptosis Assays
The induction of apoptosis can be quantified using techniques like Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Apoptosis Assay Workflow:
Conclusion
This compound derivatives represent a highly promising avenue for the development of novel anticancer therapeutics. Their potent cytotoxic activity against a diverse range of cancer cell lines, coupled with their multifaceted mechanisms of action, makes them attractive candidates for further preclinical and clinical investigation. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the fight against cancer.
References
- 1. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isatin derivatives with activity against apoptosis-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Routes of N-Substituted Isatins
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) and its N-substituted derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of biologically active compounds. The strategic introduction of substituents at the nitrogen atom can significantly modulate the pharmacological properties of the resulting molecules. Consequently, the efficient and selective synthesis of N-substituted isatins is of paramount importance. This guide provides a comprehensive comparison of the most prominent synthetic routes to these valuable compounds, offering experimental data, detailed protocols, and logical workflows to aid researchers in selecting the optimal method for their specific needs.
Overview of Synthetic Strategies
The synthesis of N-substituted isatins can be broadly categorized into classical methods, which have been refined over decades, and modern approaches that offer advantages in terms of efficiency, substrate scope, and environmental impact. The choice of a particular route depends on several factors, including the nature of the desired N-substituent, the availability of starting materials, and the desired scale of the reaction.
dot graph "Synthetic_Route_Selection" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_start" { label="Starting Point"; style="filled"; fillcolor="#F1F3F4"; "Define_Target" [label="Define Target\nN-Substituted Isatin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_decision" { label="Decision Factors"; style="filled"; fillcolor="#F1F3F4"; "Starting_Material" [label="Available Starting\nMaterial?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Desired_Scale" [label="Reaction Scale?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Substituent_Type" [label="N-Substituent\nType?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_routes" { label="Synthetic Routes"; style="filled"; fillcolor="#F1F3F4"; "Classical" [label="Classical Methods\n(Sandmeyer, Stolle, Gassman)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Modern" [label="Modern Methods\n(Indole Oxidation, C-H Activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_end" { label="Outcome"; style="filled"; fillcolor="#F1F3F4"; "Final_Product" [label="Synthesized\nN-Substituted Isatin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; }
"Define_Target" -> "Starting_Material"; "Starting_Material" -> "Classical" [label="Aniline\nDerivative"]; "Starting_Material" -> "Modern" [label="Indole or\n2'-Aminoacetophenone"]; "Classical" -> "Desired_Scale"; "Modern" -> "Desired_Scale"; "Desired_Scale" -> "Substituent_Type"; "Substituent_Type" -> "Final_Product"; } Caption: Workflow for selecting a synthetic route to N-substituted isatins.
Classical Synthetic Routes
The Sandmeyer, Stolle, and Gassman syntheses are the traditional pillars for constructing the isatin core. These methods typically start from aniline derivatives.
Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is a two-step process that begins with the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate.[1][2] This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin.[1][2] While effective for simple analogs, this method can be limited by low yields and the formation of regioisomeric mixtures when using substituted anilines.[3]
dot graph "Sandmeyer_Synthesis" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
"Aniline" [label="N-Substituted Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; "Reagents1" [label="Chloral Hydrate,\nHydroxylamine HCl,\nNa2SO4", fillcolor="#FFFFFF", fontcolor="#202124"]; "Intermediate" [label="Isonitrosoacetanilide\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Reagents2" [label="Conc. H2SO4,\nHeat", fillcolor="#FFFFFF", fontcolor="#202124"]; "Isatin" [label="N-Substituted Isatin", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Aniline" -> "Intermediate" [label="Condensation"]; "Reagents1" -> "Intermediate"; "Intermediate" -> "Isatin" [label="Cyclization"]; "Reagents2" -> "Isatin"; } Caption: The Sandmeyer isatin synthesis pathway.
Stolle Isatin Synthesis
The Stolle synthesis is often considered a superior alternative to the Sandmeyer method for preparing both substituted and unsubstituted isatins.[4] This two-step procedure involves the acylation of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) to afford the isatin.[5][6]
Gassman Isatin Synthesis
The Gassman synthesis provides a route to isatins through the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate.[4][7] This method is particularly useful for the synthesis of substituted isatins and can offer good yields.[7]
Modern Synthetic Routes
In recent years, several new methods for the synthesis of N-substituted isatins have emerged, often providing milder reaction conditions, higher yields, and greater functional group tolerance.
Oxidation of N-Substituted Indoles
The direct oxidation of commercially available N-substituted indoles presents an attractive and straightforward approach to N-substituted isatins.[8] Various oxidizing agents have been employed for this transformation, offering a modern alternative to the classical multi-step syntheses.
Metal-Free Synthesis via C-H Activation
A notable modern approach involves the iodine-catalyzed, metal-free synthesis from 2'-aminoacetophenones.[7][8] This method proceeds through C(sp³)-H oxidation and subsequent intramolecular C-N bond formation, providing an efficient and environmentally friendly route to N-alkylated and N-arylated isatins.[7][8]
Comparative Performance Data
The following table summarizes the performance of different synthetic routes for the preparation of representative N-substituted isatins.
| Target Compound | Synthetic Route | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| N-Benzylisatin | N-Alkylation | Isatin | Benzyl chloride, K₂CO₃, KI, Acetonitrile | Not specified | Not specified | 79 | [9] |
| N-Alkyl/Benzylisatins | N-Alkylation | Isatin | Alkyl/benzyl halide, K₂CO₃, DMF | 12 h | 80 | ~95 | [3] |
| N-Ethylisatin | N-Alkylation | Isatin | Bromoethane, K₂CO₃, DMF | Not specified | Not specified | 89 | [10] |
| Isatin (unsubstituted) | Sandmeyer | Aniline | Chloral hydrate, NH₂OH·HCl, H₂SO₄ | Not specified | Not specified | >75 | [1] |
| Substituted Isatins | Gassman | Aniline derivative | - | Not specified | Not specified | 40-81 | [7] |
| Isatins with Chiral N-substituent | Sandmeyer | Chiral N-arylaniline | - | Not specified | Not specified | 50 | [11] |
| Isatins with Chiral N-substituent | Stolle | Chiral N-arylaniline | - | Not specified | Not specified | 16 | [11] |
Experimental Protocols
General Protocol for N-Alkylation of Isatin (for N-Benzylisatin)[9]
-
To a flask containing isatin (6 mmol) in acetonitrile (15 mL), add K₂CO₃ (7.2 mmol) and KI (1.2 mmol).
-
Stir the mixture for 5 minutes.
-
Add benzyl chloride (9 mmol) dropwise to the reaction mixture.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Work-up the reaction mixture to isolate the N-benzylisatin product.
General Protocol for Sandmeyer Isatin Synthesis[2]
-
Prepare a solution of the starting aniline, chloral hydrate, and hydroxylamine hydrochloride in aqueous sodium sulfate.
-
Heat the mixture to facilitate the formation of the isonitrosoacetanilide intermediate.
-
Isolate the intermediate.
-
Add the isolated intermediate to concentrated sulfuric acid.
-
Heat the mixture to induce cyclization.
-
Cool the reaction mixture and pour it onto ice to precipitate the isatin product.
-
Collect the product by filtration and purify as necessary.
General Protocol for Stolle Isatin Synthesis[12]
-
React the N-substituted aniline with oxalyl chloride to form the chlorooxalylanilide intermediate.
-
In a separate step, cyclize the intermediate in the presence of a Lewis acid (e.g., AlCl₃) to yield the N-substituted isatin.
Conclusion
The synthesis of N-substituted isatins can be achieved through a variety of classical and modern synthetic routes. The traditional Sandmeyer and Stolle methods, starting from anilines, remain valuable tools in the synthetic chemist's arsenal. However, for many applications, modern methods such as the direct N-alkylation of isatin, oxidation of N-substituted indoles, or metal-free C-H activation approaches may offer significant advantages in terms of yield, simplicity, and milder reaction conditions. The choice of the most appropriate method will ultimately be guided by the specific target molecule, available starting materials, and desired reaction scale. This guide provides the necessary comparative data and procedural outlines to facilitate an informed decision-making process for researchers in the field.
References
- 1. ijcmas.com [ijcmas.com]
- 2. synarchive.com [synarchive.com]
- 3. scispace.com [scispace.com]
- 4. nmc.gov.in [nmc.gov.in]
- 5. researchgate.net [researchgate.net]
- 6. Stollé synthesis - Wikipedia [en.wikipedia.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. journals.irapa.org [journals.irapa.org]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. researchgate.net [researchgate.net]
- 11. ijcrt.org [ijcrt.org]
A Spectroscopic Journey: Unraveling the Characteristics of 1-Acetylisatin and Its Precursors
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of a molecule and its synthetic precursors is paramount. This guide provides a detailed spectroscopic comparison of 1-Acetylisatin, a significant heterocyclic compound, with its precursors, Isatin and N-acetylanthranilic acid. By presenting key experimental data in a clear, comparative format, this document aims to serve as a valuable resource for compound identification, purity assessment, and structural elucidation in the laboratory.
The synthetic pathway from N-acetylanthranilic acid to Isatin, and subsequently to this compound, represents a fundamental transformation in organic synthesis, yielding compounds with diverse biological activities. Understanding the spectroscopic shifts that occur at each stage of this pathway provides crucial insights into the changes in chemical structure and electronic environment. This guide delves into the Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for each of these three compounds.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for N-acetylanthranilic acid, Isatin, and this compound, allowing for a direct comparison of their characteristic spectral features.
| Spectroscopic Technique | N-acetylanthranilic acid | Isatin | This compound |
| UV-Vis (λmax in Ethanol) | 336 nm | 249, 296, 420 nm[1] | ~350-600 nm (n→π*)[2] |
| FT-IR (KBr, cm⁻¹) | ~3300-2500 (O-H), ~1680 (C=O, acid), ~1650 (C=O, amide), ~1580, 1530 (N-H bend) | ~3200 (N-H), ~1746, 1728 (C=O), ~1615 (C=C)[1] | ~1750, 1700, 1680 (C=O), ~1600 (C=C) |
| ¹H NMR (DMSO-d6, δ ppm) | ~11.0 (s, 1H, COOH), ~9.8 (s, 1H, NH), ~8.0-7.2 (m, 4H, Ar-H), ~2.1 (s, 3H, CH₃) | ~11.0 (s, 1H, NH), ~7.6-7.0 (m, 4H, Ar-H)[3] | ~8.0-7.4 (m, 4H, Ar-H), ~2.6 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d6, δ ppm) | ~169.0 (COOH), ~168.5 (C=O, amide), ~140.0, 132.0, 131.0, 122.0, 120.0, 115.0 (Ar-C), ~24.0 (CH₃) | ~184.0 (C=O), ~159.0 (C=O), ~150.0, 138.0, 125.0, 123.0, 117.0, 112.0 (Ar-C)[3] | ~180.0 (C=O), ~169.0 (C=O), ~158.0 (C=O), ~145.0, 138.0, 126.0, 124.0, 118.0, 116.0 (Ar-C), ~26.0 (CH₃) |
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. The following are generalized experimental protocols for obtaining the UV-Vis, FT-IR, and NMR spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Solutions of each compound are prepared in a suitable UV-grade solvent (e.g., ethanol) at a concentration of approximately 10⁻⁵ M.
-
Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm, using the pure solvent as a reference. The wavelengths of maximum absorbance (λmax) are then determined from the resulting spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹. The positions of characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Both ¹H NMR and ¹³C NMR spectra are acquired. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.
Synthesis Pathway and Spectroscopic Rationale
The conversion of N-acetylanthranilic acid to this compound involves two key synthetic steps: the cyclization of N-acetylanthranilic acid to form Isatin, followed by the acetylation of the Isatin nitrogen.
From N-acetylanthranilic acid to Isatin: The cyclization reaction transforms the acyclic N-acetylanthranilic acid into the bicyclic Isatin. This is reflected in the disappearance of the carboxylic acid proton signal in the ¹H NMR spectrum and the appearance of a second carbonyl signal in the ¹³C NMR spectrum. The FT-IR spectrum shows the loss of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic N-H stretch of the lactam in Isatin.
From Isatin to this compound: The acetylation of the nitrogen atom in Isatin to form this compound results in the disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of a new methyl proton signal from the acetyl group. In the ¹³C NMR spectrum, a new carbonyl signal for the acetyl group appears, and the chemical shifts of the aromatic carbons are slightly altered due to the change in the electronic environment. The FT-IR spectrum shows the disappearance of the N-H stretching vibration and the appearance of a third carbonyl stretching band.
This guide provides a foundational spectroscopic comparison of this compound and its precursors. Researchers are encouraged to consult specific literature for detailed experimental conditions and further in-depth analysis.
References
1-Acetylisatin: A Comparative Analysis of In Vitro and In Vivo Biological Effects
A Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Acetylisatin, an N-acetylated derivative of the endogenous indole-2,3-dione (isatin), belongs to a class of compounds renowned for a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. While extensive research has been conducted on isatin and its various derivatives, specific quantitative data comparing the in vitro and in vivo effects of this compound itself remains limited in publicly accessible scientific literature. This guide, therefore, provides a comparative overview based on the established biological activities of the parent compound, isatin, and its other derivatives. This analysis aims to create a predictive framework for understanding the potential biological profile of this compound and to highlight the critical need for further specific research on this compound.
Anticancer Activity: Isatin and Its Derivatives
The anticancer potential of isatin and its derivatives has been extensively studied, revealing mechanisms that include the induction of apoptosis and inhibition of cell proliferation.
In Vitro Studies
In vitro assays are fundamental for determining the direct cytotoxic effects of a compound on cancer cells and for elucidating the underlying molecular mechanisms.
Quantitative Data: In Vitro Cytotoxicity of Isatin Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| Isatin | HL-60 (Leukemia) | 15.7 | 48 | MTT |
| 5-Bromoisatin | Leukemia Subpanel | 0.69 - 3.35 | 48 | Not Specified |
| Isatin-Hydrazone Hybrid | MCF-7 (Breast) | 0.0028 | Not Specified | Not Specified |
| N-Acylation Substituted Isatins | Various | < 50 | Not Specified | Not Specified[1] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Incubation: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 hours).
-
MTT Reagent Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is aspirated, and 100 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathway: Apoptosis Induction by Isatin Derivatives
Isatin derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves mitochondrial disruption and caspase activation.
Caption: Proposed intrinsic apoptosis pathway for isatin derivatives.
In Vivo Studies
In vivo studies in animal models are essential to evaluate the systemic efficacy and potential toxicity of a compound.
Quantitative Data: In Vivo Antitumor Efficacy of Isatin Derivatives
| Compound/Derivative | Animal Model | Cancer Type | Administration Route | Efficacy Metric |
| Toceranib (Isatin derivative) | Canine Mast Cell Tumor | Mast Cell Tumor | Oral | Tumor growth arrest |
| Isatin-based conjugates | Ehrlich Ascites Carcinoma (mice) | Ascites | Not Specified | Antitumor efficacy |
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., 5 x 10⁶ cells) are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Development: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Mice are randomized into control and treatment groups. The test compound is administered via a specified route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured periodically with calipers.
-
Data Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor size in treated versus control groups.
Workflow: In Vivo Anticancer Efficacy Study
References
Unraveling the Bioactivity of 1-Acetylisatin Derivatives: A Comparative Guide to Structure-Activity Relationships
A deep dive into the structural modifications of 1-acetylisatin and their impact on anticonvulsant, anticancer, and antimicrobial activities reveals critical insights for future drug design. This guide provides a comparative analysis of key derivatives, supported by experimental data and detailed protocols, to aid researchers in the development of novel therapeutics.
Isatin (1H-indole-2,3-dione) and its derivatives have long been a focal point in medicinal chemistry due to their wide array of biological activities.[1][2][3] The introduction of an acetyl group at the N-1 position of the isatin core, creating this compound, offers a versatile scaffold for further chemical exploration. Modifications at various positions of this parent molecule have led to the discovery of potent anticonvulsant, anticancer, and antimicrobial agents.[4][5][6][7][8] Understanding the structure-activity relationship (SAR) of these derivatives is paramount for the rational design of more effective and selective drug candidates.
Key Structural Insights and Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the isatin ring and modifications at the C3 position.
Anticonvulsant Activity: A prominent area of investigation for this compound derivatives is their potential as anticonvulsant agents.[4][9][10] The introduction of a semicarbazone or Schiff base moiety at the C3 position is a common strategy to enhance anticonvulsant properties.[4][9] SAR studies have revealed that:
-
Substitution on the Isatin Ring: Halogen substitution, particularly bromine at the C5 position, has been shown to enhance anticonvulsant activity.[4][11]
-
Aromatic Substituents on the Side Chain: The nature of the substituent on the phenyl ring of the Schiff base or semicarbazone moiety plays a crucial role. Electron-withdrawing groups, such as chloro or nitro groups, have been associated with increased potency.[4]
Anticancer Activity: this compound derivatives have also demonstrated promising cytotoxic effects against various cancer cell lines.[5][6][12][13][14][15] Key SAR observations include:
-
Hybrid Molecules: The conjugation of this compound with other pharmacologically active moieties, such as chalcones or triazoles, has yielded compounds with significant anti-breast cancer activity.[12]
-
Substitution at C3: The formation of hydrazones and other derivatives at the C3 position can lead to potent anticancer agents. The nature of the substituent influences the mechanism of action, which can include the induction of apoptosis and inhibition of key kinases.[6][14]
Antimicrobial Activity: The antimicrobial potential of this compound derivatives has been explored against a range of bacterial and fungal strains.[7][8][11][16][17] SAR studies in this area indicate that:
-
Halogenation: Similar to anticonvulsant activity, halogenation of the isatin ring, particularly at the C5 position with bromine or chlorine, often leads to enhanced antimicrobial activity.[11]
-
Side Chain Modifications: The introduction of imidazolone and other heterocyclic moieties at the C3 position has resulted in compounds with notable antibacterial and antifungal properties.[11]
Comparative Data on Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative data for representative this compound derivatives from various studies.
Table 1: Anticonvulsant Activity of this compound Derivatives
| Compound ID | R (Substitution on Isatin) | R' (Side Chain at C3) | MES Test (% Protection at 100 mg/kg) | scPTZ Test (% Protection at 100 mg/kg) | Reference |
| 5a | H | Semicarbazone | 75 | 50 | [9] |
| 5d | 5-Br | Semicarbazone | 100 | 80 | [9] |
| 5f | 5-Cl | Semicarbazone | 80 | 60 | [9] |
| 2 | 5-Br | p-chlorophenylimino (Schiff base) | 100 | 100 | [4] |
| 6 | 5-Br | p-methoxyphenylimino (Schiff base) | 60 | 40 | [4] |
MES: Maximal Electroshock; scPTZ: Subcutaneous Pentylenetetrazole
Table 2: Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound ID | R (Substitution on Isatin) | Modification at C3 | MCF-7 (Breast) | A2780 (Ovarian) | Reference |
| 4j | H | 2,6-dichlorophenylhydrazone | 1.51 | - | [13] |
| 4k | H | 2,6-dibromophenylhydrazone | 3.56 | - | [13] |
| 4e | H | 4-chlorophenylhydrazone | 5.46 | 18.96 | [13] |
IC50: Half-maximal inhibitory concentration
Table 3: Antimicrobial Activity of this compound Derivatives (Zone of Inhibition in mm)
| Compound ID | R (Substitution on Isatin) | Modification at C3 | S. aureus | E. coli | C. albicans | Reference |
| VIIIb | 5-Br | Imidazolone derivative | 18 | 15 | 20 | [11] |
| VIIIc | 5-Cl | Imidazolone derivative | 16 | 14 | 18 | [11] |
| VIIId | 5-F | Imidazolone derivative | 17 | 13 | 19 | [11] |
| 3c | 5-Cl | Schiff base with o-phenylenediamine | 22 (at 16 µg/mL) | 20 (at 1 µg/mL) | - | [7] |
S. aureus: Staphylococcus aureus; E. coli: Escherichia coli; C. albicans: Candida albicans
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the key experimental protocols cited in the reviewed literature.
Synthesis of this compound Derivatives: A general method involves the acetylation of isatin or its substituted derivatives at the N-1 position using acetic anhydride.[9] Subsequent modifications at the C3 position are typically achieved through condensation reactions. For example, Schiff bases are formed by reacting the C3-keto group with various aromatic amines, often in the presence of a catalytic amount of glacial acetic acid.[4][10] Semicarbazones are synthesized by reacting the this compound with the appropriate semicarbazide.[9]
Anticonvulsant Screening:
-
Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure. The test compounds are administered to animals (typically mice), and after a specific time, an electrical stimulus is applied via corneal or auricular electrodes. The ability of the compound to prevent the tonic hind limb extension is recorded as a measure of protection.[4][9]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test induces clonic seizures. The test compound is administered, followed by a subcutaneous injection of pentylenetetrazole. The animals are observed for the presence or absence of clonic seizures for a defined period.[9][10]
-
Neurotoxicity (NT) Test: The rotarod test is commonly used to assess motor impairment and potential neurotoxicity. Animals are placed on a rotating rod, and their ability to remain on the rod for a specific duration is measured.[9][10]
Anticancer Activity Assay:
-
MTT Assay: This colorimetric assay is used to assess cell viability. Cancer cells are seeded in microplates and treated with varying concentrations of the test compounds. After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to form a purple formazan product. The absorbance of the formazan solution is measured, which is proportional to the number of viable cells.[13]
Antimicrobial Activity Assay:
-
Disk Diffusion Method: A standardized inoculum of the test microorganism is spread on an agar plate. Paper disks impregnated with the test compound at a specific concentration are placed on the agar surface. The plates are incubated, and the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) is measured.[8][11]
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: SAR for Anticonvulsant Activity.
Caption: Workflow for Anticancer Screening.
Conclusion
The this compound scaffold remains a highly promising framework for the development of new therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of specific substitutions on the isatin ring and the nature of the side chain at the C3 position. Halogenation, particularly with bromine at C5, consistently emerges as a favorable modification for enhancing both anticonvulsant and antimicrobial activities. For anticancer applications, the creation of hybrid molecules and specific hydrazone derivatives has proven to be a successful strategy. The provided comparative data and experimental protocols offer a valuable resource for researchers aiming to build upon these findings and design the next generation of this compound-based drugs.
References
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. seejph.com [seejph.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. ijrpr.com [ijrpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurekaselect.com [eurekaselect.com]
Isatin Derivatives in Drug Discovery: A Comparative Efficacy Analysis of Schiff and Mannich Bases
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of isatin-based Schiff and Mannich bases, supported by experimental data and detailed methodologies.
Isatin, a versatile heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities. Its derivatives, particularly Schiff and Mannich bases, have garnered significant attention for their potential as anticonvulsant, antimicrobial, and anticancer agents. This guide provides an objective comparison of the efficacy of isatin-based Schiff bases and Mannich bases, drawing upon a wealth of experimental data to inform future drug design and development endeavors.
Anticonvulsant Activity: Schiff Bases Showing Promising Efficacy
Isatin-based Schiff bases have demonstrated notable anticonvulsant properties in various preclinical models. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models used to evaluate anticonvulsant activity, indicating potential efficacy against generalized tonic-clonic and myoclonic seizures, respectively.
Several studies have highlighted the potential of isatin Schiff bases as potent anticonvulsants. For instance, a series of N-methyl and N-acetyl isatin Schiff bases exhibited significant protection in both MES and scMet (subcutaneous metrazole) induced seizure models.[1] Notably, N-methyl-5-bromo-3-(p-chlorophenylimino) isatin demonstrated better activity than the standard drugs phenytoin, carbamazepine, and valproic acid.[1] Another study on isatin semicarbazones, a type of Schiff base, revealed that compounds with lipophilic substitutions, such as a chloro group on the isatin ring, were more active.[2] Specifically, 6-chloroisatin-3-(4-bromophenyl)-semicarbazone emerged as a highly active compound in MES, ScMet, and subcutaneous strychnine (ScSty) tests, surpassing the activity of phenytoin and valproic acid.[2]
Table 1: Anticonvulsant Activity of Isatin-Based Schiff Bases
| Compound | Test Model | Dose (mg/kg) | Activity (% Protection) | Reference |
| N-methyl-5-bromo-3-(p-chlorophenylimino) isatin | MES & scMet | - | Better than standard drugs | [1] |
| 6-chloroisatin-3-(4-bromophenyl)-semicarbazone | MES, scMet, ScSty | - | More active than phenytoin and valproic acid | [2] |
| Isatin derivatives (Ib, Ie, Ih, Ii) | MES & PTZ | 10 and 100 | Significant reduction in seizure phases | [3] |
| Methoxylated isatin derivatives (4j, 4k, 4l) | MES | - | Significant anti-seizure activity | [4] |
It is important to note that the neurotoxicity of these compounds is also a critical factor. The rotorod test is commonly used to assess motor coordination and potential neurological deficits. Many of the active isatin-based anticonvulsants have shown a high safety profile in these tests.[4]
Antimicrobial Activity: A Battle of the Bases
Both isatin-based Schiff bases and Mannich bases have been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The efficacy is typically determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar diffusion assays.
Isatin Schiff Bases:
Schiff bases derived from isatin have shown promising activity against both Gram-positive and Gram-negative bacteria.[5][6] For instance, certain isatin Schiff base derivatives demonstrated promising antibacterial properties with MICs ranging from 25 to 50 µg/ml.[5] Another study revealed that some synthesized Schiff bases exhibited moderate antibacterial activity at a concentration of 5mg/mL.[7] The presence of electron-withdrawing groups on the phenyl ring attached to the imine nitrogen often enhances the antibacterial activity.[8]
Isatin Mannich Bases:
Mannich bases of isatin have also emerged as potent antimicrobial agents.[9][10][11] The introduction of a Mannich base moiety can significantly enhance the biological activity of the parent isatin Schiff base.[9][12] Studies have shown that N-Mannich bases of isatin Schiff bases exhibit moderate to potent antimicrobial activity.[11] In some instances, Mannich bases of isatin derivatives have shown better activity against certain bacterial strains than the parent Schiff bases. For example, some Mannich bases of isatin analogs were found to be effective in increasing their antimicrobial activity.[11]
Table 2: Comparative Antimicrobial Activity Data
| Compound Type | Organism | Method | Result | Reference |
| Isatin Schiff Bases | S. aureus, E. coli | Broth dilution | MIC: 25-50 µg/ml | [5] |
| Isatin Schiff Bases | Gram-positive & Gram-negative bacteria | Well diffusion | Moderate activity at 5mg/mL | [7] |
| Isatin Mannich Bases | Various bacteria & fungi | Standard methods | Significant biological activity | [9] |
| N-Mannich Bases of Isatin Schiff Bases | Bacteria & fungi | Cup-plate agar diffusion | Moderate activity | [10] |
| Isatin Mannich Bases | B. subtilis | - | Good inhibitory effect | [11] |
Anticancer Activity: Mannich Bases Taking the Lead
The fight against cancer has also seen contributions from isatin derivatives, with both Schiff and Mannich bases demonstrating cytotoxic effects against various cancer cell lines.
While isatin-based Schiff bases have been explored for their anticancer potential, recent studies suggest that isatin-based Mannich bases may hold a slight edge. A series of novel Mannich bases of isatin derivatives were synthesized and evaluated for their anticancer activity against MCF-7 human breast cancer cells.[13][14] The results indicated that some of these compounds exhibited more potent activity than the standard drug doxorubicin.[13] Another study reported that a novel Mannich base derivative showed better anticancer efficacy with a lower IC₅₀ value compared to another synthesized derivative.[14][15] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[16]
Table 3: Anticancer Activity of Isatin-Based Mannich Bases
| Compound | Cell Line | Parameter | Result | Reference |
| Isatin derivative VIIIm | MCF-7 | - | More active than doxorubicin | [13] |
| Isatin derivative VIIIg | MCF-7 | - | More active than doxorubicin | [13] |
| Mannich Base S1 | MCF-7 | IC₅₀ | ~36.9 ppm | [14][15] |
| Mannich Base S2 | MCF-7 | IC₅₀ | ~41.2 ppm | [14][15] |
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of isatin-based Schiff and Mannich bases generally follows well-established chemical reactions.
General Synthesis of Isatin Schiff Bases:
Isatin or its substituted derivatives are reacted with various primary amines in a suitable solvent, often with a catalytic amount of acid (e.g., glacial acetic acid).[1][9] The reaction mixture is typically refluxed for a specific period, and the resulting Schiff base precipitates upon cooling and is then purified by recrystallization.
General Synthesis of Isatin Mannich Bases:
N-Mannich bases of isatin Schiff bases are synthesized by reacting the pre-formed Schiff base with formaldehyde and a secondary amine (e.g., morpholine, piperidine) in an appropriate solvent like ethanol.[9][10] The reaction is usually carried out at room temperature with stirring.[10]
Biological Evaluation Protocols:
-
Anticonvulsant Activity: The Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are performed on laboratory animals (e.g., mice or rats) according to established protocols. The ability of the compound to prevent or delay the onset of seizures is recorded.[1][2][3]
-
Antimicrobial Activity: The agar well diffusion method or broth microdilution method is used to determine the zone of inhibition or the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.[5][7][10]
-
Anticancer Activity: The cytotoxic effect of the compounds is evaluated in vitro against different cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[13][14]
Visualizing the Pathways and Processes
To better understand the synthesis and evaluation workflow, the following diagrams illustrate the key steps involved.
Caption: General workflow for the synthesis of isatin-based Schiff and Mannich bases.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Synthesis of isatin semicarbazones as novel anticonvulsants - role of hydrogen bonding. [sites.ualberta.ca]
- 3. sciepub.com [sciepub.com]
- 4. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and Biological Evaluation of Some Isatin-based Mannich Bases | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. cajotas.casjournal.org [cajotas.casjournal.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
Safety Operating Guide
Proper Disposal of 1-Acetylisatin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 1-Acetylisatin, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Safety Precautions
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Due to these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, especially when generating dust or aerosols, should be conducted in a well-ventilated area or a chemical fume hood.
A crucial precautionary statement associated with this compound is P501: Dispose of contents/container to an approved waste disposal plant .[1] This directive underscores that standard disposal methods such as drain or regular trash are inappropriate. The toxicological properties of this compound have not been fully investigated, further necessitating its treatment as hazardous waste.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value |
| GHS Hazard Codes | H315, H319, H335 |
| GHS Precautionary Code | P501 |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| Appearance | Solid |
| Water Solubility | Insoluble |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent department. The following protocol provides a general workflow for its safe disposal.
Experimental Protocol for Waste Collection
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses or goggles, nitrile gloves, and a laboratory coat.
-
Waste Characterization: All waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and solutions, must be classified as hazardous chemical waste.
-
Segregation: It is crucial to segregate this compound waste. As a non-halogenated organic compound, it should be collected separately from halogenated organic waste to facilitate proper treatment and reduce disposal costs. Do not mix with incompatible materials such as strong oxidizing agents.
-
Containerization:
-
Use a designated, chemically compatible, and leak-proof container for solid waste. The container should have a secure screw-top lid.
-
For solutions containing this compound, use a compatible liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion.
-
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste."
-
Clearly identify the contents, including the full chemical name "this compound" and any other components in the waste stream. Avoid using chemical formulas or abbreviations.
-
Indicate the approximate concentration or quantity of this compound in the waste.
-
Record the date when the first waste was added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from heat, ignition sources, and incompatible chemicals.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the EHS office or their designated hazardous waste contractor.
-
Do not attempt to transport the hazardous waste outside of your laboratory.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Regulatory Considerations
References
Essential Safety and Logistical Information for Handling 1-Acetylisatin
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for handling 1-Acetylisatin (CAS No. 574-17-4). Adherence to these procedures is critical for minimizing risks and ensuring a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl or Viton for prolonged contact; double-gloving with nitrile for incidental contact). | Prevents skin contact and irritation. Nitrile gloves offer poor resistance to ketones and may have a short breakthrough time with prolonged exposure.[2][3] |
| Body Protection | Standard laboratory coat. | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area is required. A NIOSH-approved particulate respirator (e.g., N95) is necessary if dust formation is likely. | Prevents inhalation of the compound, which can cause respiratory irritation.[1] |
Quantitative Safety and Physical Data
Understanding the quantitative safety and physical properties of this compound is crucial for risk assessment and experimental planning.
| Parameter | Value | Reference |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Occupational Exposure Limits (OELs) | Not established | [4] |
| Molecular Formula | C₁₀H₇NO₃ | [1][5] |
| Molecular Weight | 189.17 g/mol | [1][5] |
| Appearance | Light yellow to orange crystalline powder | [6][7] |
| Melting Point | 141-145 °C | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [7] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage minimizes the risk of exposure and maintains the integrity of the compound.
Handling:
-
Engineering Controls: All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.
-
Weighing: To prevent the generation of dust, carefully weigh the required amount of this compound on a tared weigh boat inside a chemical fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
General Practices: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.
Storage:
-
Container: Keep the container tightly closed.
-
Environment: Store in a dry, cool, and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from isatin and can be adapted for various research applications.
Materials:
-
Isatin
-
Acetic anhydride
-
Reflux condenser
-
Round-bottom flask
-
Heating mantle
-
Filtration apparatus
-
Ether
Procedure:
-
To a round-bottom flask, add 60 g of isatin.
-
Add 140 ml of acetic anhydride to the flask.
-
Set up the apparatus for reflux and heat the mixture for 4 hours.
-
After the reflux is complete, allow the reaction mixture to cool to room temperature.
-
Crystals of this compound will precipitate out of the solution.
-
Collect the crystals by filtration.
-
Wash the collected crystals with ether to remove any remaining impurities.
-
Dry the purified N-acetylisatin. This procedure should yield approximately 58 g of the final product.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated items like gloves, weigh boats, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant).
-
Regulatory Compliance: While this compound is not specifically listed as a hazardous waste by the EPA, it should be disposed of as a chemical waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] It is recommended to treat all non-regulated chemical waste as hazardous and dispose of it through your institution's EHS-approved waste management vendor.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be managed as non-hazardous waste or recycled, depending on institutional policies.
References
- 1. Buy this compound | 574-17-4 [smolecule.com]
- 2. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 3. gloves.com [gloves.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 574-17-4 | AAA57417 | Biosynth [biosynth.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CAS 574-17-4: Acetylisatin | CymitQuimica [cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
